3-Phenyl-1,2,3-triazolo(1,5-a)pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-phenyltriazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-6-10(7-3-1)12-11-8-4-5-9-15(11)14-13-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNTOUGGARXCZSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CN3N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80324635 | |
| Record name | 3-Phenyl[1,2,3]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80324635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832-81-5 | |
| Record name | 832-81-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407329 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Phenyl[1,2,3]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80324635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details a robust synthetic protocol and outlines the key analytical techniques for its structural elucidation and purity assessment.
Synthesis
The synthesis of 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine can be efficiently achieved through a copper-catalyzed oxidative cyclization of 2-acetylpyridine phenylhydrazone. This method, adapted from the work of Jiang, Lin, Cai, and Zhao (2019), offers a straightforward and effective route to the target molecule.[1][2] The reaction proceeds under mild conditions, utilizing a heterogeneous copper(II) catalyst and atmospheric oxygen as the oxidant.[1][2]
A key advantage of this approach is the ability to perform it as a one-pot synthesis directly from 2-acylpyridines and hydrazine, which can improve overall yield by minimizing the decomposition of the hydrazone intermediate.[1]
Experimental Protocol: Copper-Catalyzed Oxidative Cyclization
Materials:
-
2-Acetylpyridine
-
Phenylhydrazine
-
Copper(II) acetate (Cu(OAc)₂)
-
Ethyl acetate (EtOAc)
-
Air (as oxidant)
Procedure:
-
Synthesis of 2-Acetylpyridine Phenylhydrazone (Intermediate):
-
In a round-bottom flask, dissolve 2-acetylpyridine in ethanol.
-
Add an equimolar amount of phenylhydrazine to the solution.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product, 2-acetylpyridine phenylhydrazone, will precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
-
Oxidative Cyclization to 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine:
-
To a solution of 2-acetylpyridine phenylhydrazone in ethyl acetate, add a catalytic amount of copper(II) acetate.
-
Stir the reaction mixture vigorously at room temperature, open to the atmosphere to allow for oxidation by air.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine.
-
Characterization
The structural confirmation and purity assessment of the synthesized 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine are performed using a combination of spectroscopic and physical methods.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₂H₉N₃[3] |
| Molecular Weight | 195.22 g/mol [4] |
| Appearance | Solid |
| Melting Point | 114 °C[3] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl and pyridine rings. The chemical shifts and coupling constants will be indicative of their substitution patterns. Protons on the pyridine ring fused to the triazole will likely appear in the downfield region.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the twelve carbon atoms in the molecule. The chemical shifts will differentiate between the carbons of the phenyl ring, the pyridine ring, and the triazole ring. Quaternary carbons, particularly those at the fusion of the rings, will have characteristic chemical shifts.
The IR spectrum will provide information about the functional groups present in the molecule. Key absorption bands are expected for:
-
C-H stretching of the aromatic rings.
-
C=C and C=N stretching vibrations within the aromatic and heterocyclic rings.
Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) will provide the exact mass, confirming the elemental composition. The fragmentation pattern observed in the mass spectrum can offer additional structural information. The expected molecular ion peak [M]⁺ would be at m/z 195.0796.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine. The described copper-catalyzed method offers an efficient and practical route for its preparation. The outlined characterization techniques are essential for confirming the structure and purity of the final product, which is crucial for its application in research and development, particularly in the fields of medicinal chemistry and drug discovery.
References
An In-Depth Technical Guide on the Physicochemical Properties of 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenyl-1,2,3-triazolo[1,5-a]pyridine is a heterocyclic compound belonging to the triazolopyridine family. This class of compounds has garnered significant interest in medicinal chemistry due to their diverse biological activities. This technical guide provides a comprehensive overview of the physicochemical properties of 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine, including its synthesis, characterization, and known biological implications. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Core Physicochemical Properties
The fundamental physicochemical properties of 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine are summarized in the table below. These parameters are crucial for understanding the compound's behavior in biological systems and for guiding its potential applications in drug design.
| Property | Value | Source |
| Molecular Formula | C₁₂H₉N₃ | [1][2] |
| Molecular Weight | 195.22 g/mol | [1] |
| CAS Number | 832-81-5 | [2][3] |
| Melting Point | 114 °C | N/A |
| XLogP3 | 2.2 | [1] |
| Topological Polar Surface Area | 30.2 Ų | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 1 | N/A |
| Complexity | 213 | [1] |
Experimental Protocols
General Synthesis of 3-Substituted-1,2,3-triazolo[1,5-a]pyridines
A common route to synthesize the 1,2,3-triazolo[1,5-a]pyridine scaffold is through the reaction of 2-hydrazinopyridine with an appropriate aldehyde or ketone to form a hydrazone, followed by an oxidative cyclization step. For the synthesis of 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine, benzaldehyde would be the required aldehyde.
Step 1: Formation of the Hydrazone Intermediate Equimolar amounts of 2-hydrazinopyridine and benzaldehyde are typically dissolved in a suitable solvent, such as ethanol, and stirred at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the resulting hydrazone intermediate can be isolated by filtration or evaporation of the solvent.
Step 2: Oxidative Cyclization The isolated hydrazone is then dissolved in an appropriate solvent, and an oxidizing agent is added. Various oxidizing agents can be employed for this step, including manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). The reaction mixture is stirred, often at elevated temperatures, until the starting material is consumed (as monitored by TLC). The final product, 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine, is then purified using standard techniques such as column chromatography.
Spectroscopic Characterization
Detailed experimental spectroscopic data for 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine is not extensively reported. However, based on the general characteristics of related compounds, the expected spectral features are outlined below.
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Aromatic protons of the phenyl and pyridyl rings would appear in the downfield region (typically δ 7.0-9.0 ppm). The specific chemical shifts and coupling constants would be dependent on the substitution pattern. |
| ¹³C NMR | Aromatic carbons would resonate in the range of δ 110-160 ppm. The number of signals would correspond to the number of unique carbon atoms in the molecule. |
| IR Spectroscopy | Characteristic peaks for C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations within the heterocyclic system (typically in the 1400-1600 cm⁻¹ region). |
| UV-Vis Spectroscopy | Absorption bands corresponding to π-π* transitions within the conjugated aromatic system are expected. |
| Mass Spectrometry | The molecular ion peak (M+) would be observed at an m/z value corresponding to the molecular weight of the compound (195.22). |
Biological Activity and Signaling Pathways
While the specific biological activity of 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine is not well-documented in the available literature, the broader class of[1][2][4]triazolo[1,5-a]pyridine derivatives has shown promise in various therapeutic areas. For instance, some derivatives have been investigated for their trypanocidal activity, acting as inhibitors of the sterol biosynthesis pathway in Trypanosoma cruzi[5]. This pathway is crucial for the parasite's membrane integrity and viability.
References
- 1. 3-Phenyl-1,2,3-triazolo(1,5-a)pyridine | C12H9N3 | CID 348172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. scbt.com [scbt.com]
- 4. 832-81-5|3-Phenyl-[1,2,3]triazolo[1,5-a]pyridine|BLD Pharm [bldpharm.com]
- 5. Novel [1,2,3]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Versatility of 3-Phenyl-1,2,3-triazolo(1,5-a)pyridine Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led to a significant interest in heterocyclic compounds, among which the 1,2,3-triazolo(1,5-a)pyridine scaffold has emerged as a promising pharmacophore. The introduction of a phenyl group at the 3-position of this heterocyclic system gives rise to a class of derivatives with a diverse and potent range of biological activities. This technical guide provides an in-depth analysis of the current understanding of the biological activities of novel 3-Phenyl-1,2,3-triazolo(1,5-a)pyridine derivatives and their close structural analogs, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting properties.
Anticancer Activity: Targeting Proliferation and Survival
While specific data for this compound derivatives is an emerging field, extensive research on the closely related[1][2][3]triazolo[1,5-a]pyridine and triazolopyrimidine cores provides compelling evidence of their potent antiproliferative effects against a range of human cancer cell lines.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of representative triazolopyridine and triazolopyrimidine derivatives against various cancer cell lines. The data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), highlights the potential of this class of compounds as anticancer agents.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| [1][2][3]Triazolo[1,5-a]pyridinylpyridines | Compound 1c | HCT-116 (Colon) | Not Specified | Not Specified | Not Specified |
| U-87 MG (Glioblastoma) | |||||
| MCF-7 (Breast) | |||||
| Compound 2d | HCT-116 (Colon) | ||||
| U-87 MG (Glioblastoma) | |||||
| MCF-7 (Breast) | |||||
| Pyridine-Triazole-Thiazole Hybrids | Pyridone-based analogue 1 | A549 (Lung) | ~0.008-0.015 | Cisplatin | ~50 |
| MCF-7 (Breast) | ~0.008-0.015 | Doxorubicin | Potency matched or exceeded | ||
| Pyridone-based analogue 2 | A549 (Lung) | ~0.008-0.015 | |||
| MCF-7 (Breast) | ~0.008-0.015 | ||||
| [1][2][3]Triazolo[4,3-a]pyrimidines | Compound 4c | MDA-MB-231 (Breast) | 17.83 | Cisplatin | Not Specified |
| Compound 4j | MCF-7 (Breast) | 19.73 | Cisplatin | Not Specified | |
| (Phenylamino)pyrimidine-1,2,3-triazole Derivatives | Compound 2c | K562 (Leukemia) | 1.0 - 7.3 | Imatinib | 0.08 |
| Compound 2d | K562 (Leukemia) | 1.0 - 7.3 | |||
| Compound 2g | K562 (Leukemia) | 1.0 - 7.3 |
Experimental Protocol: MTT Assay for Cytotoxicity
The antiproliferative activity of these derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: Stock solutions of the test compounds are prepared in dimethyl sulfoxide (DMSO) and then diluted with the culture medium to various concentrations. The cells are then treated with these concentrations for 48 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The culture medium is removed, and the formazan crystals are dissolved in 100 µL of DMSO.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Activity: A Broad Spectrum of Inhibition
Derivatives of the triazolopyridine and triazolopyrimidine scaffolds have demonstrated significant activity against a range of pathogenic bacteria and fungi. This suggests their potential as lead compounds for the development of new anti-infective agents.
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| [1][2][3]Triazolo[1,5-a]pyrimidine-based | Compound 9d | Gram-positive/negative bacteria & fungi | 16 - 102 (µM) | Ciprofloxacin | 10 - 90 (µM) |
| Compound 9n | Fluconazole | 11.50 - 17.50 (µM) | |||
| Compound 9o | |||||
| Compound 9p | |||||
| Triazolo[4,3-a]pyrazine | Compound 2e | S. aureus | 32 | Ampicillin | 32 |
| E. coli | 16 | Ampicillin | 8 | ||
| Tetrazoloquinoline-1,2,3-Triazole | Compound 5c | C. neoformans | 16 | Miconazole/Fluconazole | 16 |
| Compound 5e | C. neoformans | 16 | |||
| Compounds 5e, 5f, 5g, 5i | B. cereus | 4 | Ampicillin | >16 | |
| Kanamycin/Chloramphenicol | 8 |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.
Principle: This method involves challenging a standardized population of microorganisms with serial dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration that inhibits visible growth is the MIC.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Enzyme Inhibition: A Targeted Approach to Disease
The therapeutic potential of this compound derivatives is further underscored by their ability to inhibit specific enzymes that play crucial roles in disease pathogenesis.
Trypanocidal Activity via Sterol Biosynthesis Inhibition
A notable study on novel[1][2][4]triazolo[1,5-a]pyridine derivatives has demonstrated their potent trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease.[3][5]
Mechanism of Action: These compounds act by inhibiting the enzyme 14α-demethylase, a key enzyme in the sterol biosynthesis pathway of the parasite.[3][5] This inhibition leads to an imbalance in the synthesis of essential sterols like ergosterol, which are vital components of the parasite's cell membrane.[3][5] The disruption of sterol metabolism ultimately results in cell cycle arrest at the G2/M phase and induces cell death.[3][5]
Quantitative Enzyme Inhibition Data
The inhibitory potential of these compounds against various enzymes is quantified by their IC50 or Ki values.
| Compound Class | Enzyme Target | IC50 / Ki |
| [1][2][3]Triazolo[1,5-a]pyrimidine-based | DNA Gyrase | IC50 = 0.68 µM (for a representative compound) |
| Dihydrofolate Reductase (DHFR) | Similar activity to reference drugs | |
| (Phenylamino)pyrimidine-1,2,3-triazole Derivatives | BCR-Abl-1 Tyrosine Kinase | IC50 = 1.0 - 7.3 µM |
| Pyridine-O-propargyl/1,2,3-triazole Hybrids | PIM-1 Kinase | Potent inhibition (competitive and non-competitive) |
| 1,2,4-Triazole Bearing Azinane Analogues | Acetylcholinesterase (AChE) | IC50 = 0.73 ± 0.54 µM (for a representative compound) |
| α-Glucosidase | IC50 = 36.74 ± 1.24 µM (for a representative compound) | |
| Urease | IC50 = 19.35 ± 1.28 µM (for a representative compound) | |
| Butyrylcholinesterase (BChE) | IC50 = 0.017 ± 0.53 µM (for a representative compound) |
Experimental Protocol: General Enzyme Inhibition Assay
Principle: Enzyme inhibition assays measure the effect of a compound on the rate of a specific enzyme-catalyzed reaction. The rate of reaction is monitored in the presence and absence of the inhibitor.
Methodology:
-
Enzyme and Substrate Preparation: Solutions of the purified enzyme and its specific substrate are prepared in an appropriate buffer.
-
Inhibitor Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.
-
Reaction Mixture: The reaction is initiated by mixing the enzyme, substrate, and inhibitor in a microplate well or a cuvette.
-
Reaction Monitoring: The progress of the reaction is monitored over time by measuring the change in absorbance or fluorescence of a product or a coupled reporter molecule.
-
Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Conclusion and Future Directions
The this compound scaffold and its close analogs represent a versatile and promising class of compounds with significant potential in drug discovery. The available data strongly suggests that these derivatives are promising candidates for the development of novel anticancer, antimicrobial, and enzyme-inhibiting therapeutic agents.
Future research should focus on the synthesis and biological evaluation of a broader range of this compound derivatives to establish a comprehensive structure-activity relationship. Further elucidation of their mechanisms of action and in vivo efficacy studies are warranted to translate the promising in vitro results into tangible clinical applications. The continued exploration of this chemical space is likely to yield novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Novel [1,2,3]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Elusive Mechanism: Investigating the Anticancer Potential of 3-Phenyl-1,2,3-triazolo(1,5-a)pyridine and its Congeners
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The 1,2,3-triazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This technical guide delves into the current understanding of the mechanism of action of 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine and its related analogs in cancer cells. While direct, in-depth studies on the specific 3-phenyl derivative remain limited in publicly accessible literature, this paper synthesizes the available data on closely related triazolopyridines and other triazole-containing heterocyclic compounds to provide a comprehensive overview of their potential anticancer mechanisms. This includes insights into their effects on cell cycle progression, apoptosis induction, and modulation of key signaling pathways. The methodologies for evaluating these effects and the structure-activity relationships are also discussed to guide future research and drug development efforts in this promising area.
Introduction
Cancer remains a formidable challenge to global health, necessitating the continuous search for novel and effective therapeutic agents. Heterocyclic compounds, particularly those containing the triazole nucleus, have garnered significant attention due to their diverse pharmacological properties, including anticancer activity. The fused heterocyclic system of 1,2,3-triazolo[1,5-a]pyridine, a bioisostere of purine, presents a unique scaffold for the design of targeted anticancer therapies. This guide focuses on the 3-phenyl substituted derivative, aiming to elucidate its mechanism of action in cancer cells by drawing parallels with its structural analogs.
Current State of Research on 3-Phenyl-1,2,3-triazolo(1,5-a)pyridine
As of late 2025, dedicated studies detailing the specific mechanism of action of this compound in cancer cells are not extensively available in the peer-reviewed literature. The compound is cataloged in chemical databases such as PubChem, but comprehensive biological activity reports are scarce. However, research on the broader family of[1]triazolo[1,5-a]pyridine derivatives and other isomeric and related triazolo-fused heterocycles provides valuable insights into a number of potential anticancer mechanisms.
Postulated Mechanisms of Action Based on Analogous Compounds
Based on studies of structurally related triazolopyridines and other triazole derivatives, several key mechanisms of anticancer activity can be postulated for this compound.
Cell Cycle Arrest
A common mechanism of action for many cytotoxic agents is the disruption of the normal cell cycle, leading to a halt in proliferation and subsequent cell death. Studies on[1]triazolo[1,5-a]pyridine derivatives in other organisms, such as trypanosomes, have demonstrated an ability to induce cell cycle arrest, specifically at the G2/M phase. This is often associated with the inhibition of key cell cycle regulators. While this has not been directly shown for this compound in cancer cells, it represents a primary avenue for investigation.
Induction of Apoptosis
The induction of programmed cell death, or apoptosis, is a hallmark of effective anticancer therapies. Various triazole-containing compounds have been shown to trigger apoptosis in cancer cells through both intrinsic and extrinsic pathways. This can involve the modulation of Bcl-2 family proteins, activation of caspases, and DNA fragmentation.
Inhibition of Key Signaling Pathways
Several signaling pathways are constitutively active in cancer cells, promoting their survival and proliferation. The triazolopyridine scaffold has been implicated in the modulation of these pathways. For instance, derivatives of the isomeric[2][1][3]triazolo[1,5-a]pyridine have been shown to suppress the ERK signaling pathway. Inhibition of other critical kinases, such as cyclin-dependent kinases (CDKs), which are pivotal for cell cycle progression, has also been observed for related pyrazolopyridine structures.
Quantitative Data from Related Compounds
While specific quantitative data for this compound is not available, the following table summarizes the cytotoxic activities of various related triazolo- and pyrazolo-pyridine derivatives against different cancer cell lines to provide a comparative context.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| [1][3]Triazolo[1,5-a]pyridinylpyridines | Compound 1c | HCT-116 | Not specified | |
| [1][3]Triazolo[1,5-a]pyridinylpyridines | Compound 2d | MCF-7 | Not specified | |
| Pyrazolo[2][1][3]triazolopyrimidines | Compound 1 | HCC1937, HeLa | < 50 | [4] |
| [2][1][3]Triazolo[4,3-a]pyrimidines | Compound 4c | MDA-MB-231 | 17.83 | [5] |
| [2][1][3]Triazolo[4,3-a]pyrimidines | Compound 4j | MCF-7 | 19.73 | [5] |
Experimental Protocols for Elucidating the Mechanism of Action
To rigorously determine the mechanism of action of this compound, a series of well-established experimental protocols should be employed.
In Vitro Cytotoxicity Assay
The initial step is to assess the compound's ability to inhibit the growth of a panel of human cancer cell lines.
-
Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Procedure:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Cell Cycle Analysis
To determine the effect of the compound on cell cycle progression.
-
Assay: Flow cytometry with propidium iodide (PI) staining.
-
Procedure:
-
Treat cancer cells with the compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).
-
Harvest and fix the cells in cold 70% ethanol.
-
Treat the cells with RNase A to remove RNA.
-
Stain the cellular DNA with propidium iodide.
-
Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
-
Apoptosis Assays
To confirm if the compound induces programmed cell death.
-
Assay: Annexin V-FITC/PI double staining followed by flow cytometry.
-
Procedure:
-
Treat cancer cells with the compound at its IC50 concentration.
-
Harvest the cells and wash with binding buffer.
-
Stain the cells with Annexin V-FITC and propidium iodide.
-
Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Western Blot Analysis
To investigate the effect of the compound on the expression levels of key proteins involved in signaling pathways, cell cycle regulation, and apoptosis.
-
Procedure:
-
Treat cells with the compound and lyse the cells to extract total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against target proteins (e.g., p-ERK, Akt, Bcl-2, Bax, Caspase-3, Cyclin B1, CDK1).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescence substrate.
-
Visualizing Potential Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate a potential signaling pathway that could be targeted by this compound and a general experimental workflow for its evaluation.
Caption: Hypothetical inhibition of the MAPK/ERK and PI3K/AKT signaling pathways.
Caption: General experimental workflow for evaluating anticancer activity.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel anticancer agents. While direct evidence for its mechanism of action is currently lacking, the activities of related compounds suggest that it may exert its effects through a combination of cell cycle arrest, apoptosis induction, and the inhibition of key oncogenic signaling pathways.
Future research should focus on a systematic evaluation of this compound and a library of its derivatives against a broad panel of cancer cell lines. In-depth mechanistic studies, guided by the protocols outlined in this guide, are essential to identify its molecular targets and to understand the structure-activity relationships that govern its potency and selectivity. Such studies will be instrumental in advancing this class of compounds from promising scaffolds to clinically viable anticancer drug candidates.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C12H9N3 | CID 348172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Three Component One-Pot Synthesis and Antiproliferative Activity of New [1,2,4]Triazolo[4,3-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodology for the heterocyclic compound 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine. Due to the limited availability of experimentally verified public data for this specific molecule, this document serves as a template outlining the expected spectroscopic data (Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry) and a representative experimental protocol for its synthesis. The information is structured to be a valuable resource for researchers in medicinal chemistry and materials science, facilitating the identification, characterization, and further investigation of this compound and its derivatives.
Chemical Structure and Properties
Spectroscopic Data
A thorough search of scientific literature and chemical databases did not yield experimentally confirmed spectroscopic data for 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine. The following sections are presented as a template to be populated with experimental data upon availability.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: The chemical shifts (δ) are predicted based on general principles for similar aromatic heterocyclic systems. Actual experimental values may vary.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Data Not Available | Data Not Available | Data Not Available | Aromatic Protons |
| Data Not Available | Data Not Available | Data Not Available | Aromatic Protons |
| Data Not Available | Data Not Available | Data Not Available | Aromatic Protons |
| Data Not Available | Data Not Available | Data Not Available | Aromatic Protons |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| Data Not Available | Aromatic Carbons |
| Data Not Available | Aromatic Carbons |
| Data Not Available | Aromatic Carbons |
| Data Not Available | Aromatic Carbons |
Infrared (IR) Spectroscopy
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch |
| ~1600-1450 | Medium-Strong | C=C and C=N Stretching (Aromatic Rings) |
| ~1400-1000 | Variable | In-plane C-H Bending |
| ~900-675 | Strong | Out-of-plane C-H Bending |
Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 195 | High | [M]⁺ (Molecular Ion) |
| Data Not Available | Data Not Available | Fragment Ions |
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine was not found in the available literature, a general and widely applicable method for the synthesis of the[1][2][3]triazolo[1,5-a]pyridine core involves the oxidative cyclization of 2-pyridylhydrazones.
General Synthesis of 3-Substituted-[1][2][3]triazolo[1,5-a]pyridines
A common route to this class of compounds is the reaction of 2-hydrazinopyridine with an appropriate aldehyde to form a hydrazone, followed by an oxidative cyclization step.
Reaction Scheme:
Caption: General synthesis pathway for 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine.
Representative Experimental Workflow
The following diagram illustrates a typical laboratory workflow for the synthesis and purification of a[1][2][3]triazolo[1,5-a]pyridine derivative.
Caption: Laboratory workflow for the synthesis of[1][2][3]triazolo[1,5-a]pyridines.
Conclusion
This technical guide provides a structural and methodological framework for the study of 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine. While specific experimental spectroscopic data is currently unavailable in the public domain, the provided templates and general synthetic protocols offer a valuable starting point for researchers. The synthesis is expected to be achievable through established methods for related heterocyclic systems. Future work should focus on the experimental determination and publication of the NMR, IR, and MS data to complete the characterization of this compound.
References
A Technical Guide to the Solubility and Stability of 3-Phenyl-1,2,3-triazolo(1,5-a)pyridine in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 3-Phenyl-1,2,3-triazolo(1,5-a)pyridine in common laboratory solvents. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines standardized methodologies for determining these crucial physicochemical properties. It is intended to serve as a foundational resource for researchers, enabling them to generate reliable and reproducible data for their specific applications. The guide includes detailed experimental protocols and data presentation tables to facilitate systematic investigation and reporting.
Introduction
This compound belongs to the triazolopyridine class of heterocyclic compounds. This structural motif is of significant interest in medicinal chemistry and materials science due to its diverse biological activities and unique photophysical properties.[1] A thorough understanding of the solubility and stability of this compound is paramount for its successful application in drug discovery, formulation development, and various chemical syntheses.
This guide provides a framework for the systematic evaluation of the solubility and stability of this compound. While specific quantitative data for this exact molecule is not extensively reported, the following sections detail generalized experimental protocols that are widely accepted for characterizing similar organic molecules.
Physicochemical Properties
A summary of the basic physicochemical properties of this compound is presented below. This information is computationally derived and sourced from chemical databases.[2]
| Property | Value | Source |
| Molecular Formula | C₁₂H₉N₃ | PubChem[2] |
| Molecular Weight | 195.22 g/mol | PubChem[2] |
| XLogP3-AA | 2.2 | PubChem[2] |
| Hydrogen Bond Donor Count | 0 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |
| Rotatable Bond Count | 1 | PubChem[2] |
The positive XLogP3-AA value suggests that this compound is likely to have moderate lipophilicity and may favor solubility in organic solvents over aqueous media.
Solubility Profile
The solubility of a compound is a critical parameter for its handling, formulation, and biological activity. The following table provides a template for researchers to record experimentally determined solubility data for this compound in a range of common laboratory solvents.
Table 1: Experimentally Determined Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Observations |
| Water | 25 | |||
| Phosphate-Buffered Saline (pH 7.4) | 25 | |||
| Ethanol | 25 | |||
| Methanol | 25 | |||
| Dimethyl Sulfoxide (DMSO) | 25 | |||
| N,N-Dimethylformamide (DMF) | 25 | |||
| Acetonitrile | 25 | |||
| Acetone | 25 | |||
| Dichloromethane | 25 | |||
| Chloroform | 25 | |||
| Toluene | 25 | |||
| Hexanes | 25 |
Stability Assessment
The chemical stability of this compound under various conditions is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation pathways. The following table is a template for documenting stability data.
Table 2: Stability of this compound under Stress Conditions
| Condition | Solvent | Incubation Time | Initial Purity (%) | Purity after Incubation (%) | Degradation Products (if any) |
| Temperature | |||||
| 4°C | DMSO | 30 days | |||
| 25°C (Room Temperature) | DMSO | 30 days | |||
| 40°C | DMSO | 30 days | |||
| pH | |||||
| pH 2 (0.01 M HCl) | Acetonitrile/Water (1:1) | 24 hours | |||
| pH 7.4 (PBS) | Acetonitrile/Water (1:1) | 24 hours | |||
| pH 9 (0.01 M NaOH) | Acetonitrile/Water (1:1) | 24 hours | |||
| Light Exposure | |||||
| Photostability (ICH Q1B) | Methanol | 24 hours | |||
| Oxidative | |||||
| 3% H₂O₂ | Methanol | 24 hours |
Experimental Protocols
The following are detailed, generalized protocols for determining the solubility and stability of this compound. These methods can be adapted based on specific laboratory equipment and requirements.
Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)
This method is considered the gold standard for determining thermodynamic solubility.[3]
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of solid this compound to a vial. The excess solid should be clearly visible.
-
Add a known volume of the selected solvent to the vial.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually inspect the sample to confirm the presence of undissolved solid.
-
Centrifuge the sample at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.
-
Carefully withdraw a known volume of the supernatant without disturbing the solid pellet.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).
-
Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC method with a standard calibration curve.
-
Calculate the original concentration in the undiluted supernatant to determine the solubility in mg/mL or mol/L.
Protocol for Stability Testing
This protocol is based on the principles outlined in the ICH guidelines for stability testing of new drug substances.[4]
Materials:
-
Stock solution of this compound of known concentration in a suitable solvent (e.g., DMSO or methanol).
-
Degradation condition solutions (e.g., 0.01 M HCl, 0.01 M NaOH, 3% H₂O₂).
-
Buffers of various pH values.
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector.
-
Temperature-controlled chambers.
-
Photostability chamber.
Procedure:
-
Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in the respective stress condition media (as outlined in Table 2).
-
For each condition, prepare a time-zero sample by immediately diluting an aliquot to a suitable concentration for analysis.
-
Incubate the remaining solutions under the specified conditions (temperature, pH, light, oxidative).
-
At predetermined time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples (time-zero and incubated) by a stability-indicating HPLC method. This method should be capable of separating the parent compound from any potential degradation products.
-
Calculate the percentage of the parent compound remaining at each time point relative to the time-zero sample.
-
If degradation is observed, use a PDA detector to check for peak purity and an MS detector to help identify the degradation products.
Conclusion
References
Exploring the Therapeutic Potential of 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine Scaffolds: A Technical Guide
Introduction
Nitrogen-containing heterocyclic compounds are foundational scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Among these, the 1,2,3-triazolo[1,5-a]pyridine system, a fused bicyclic heteroaromatic ring, has garnered significant attention as a "privileged scaffold." Its unique structural and electronic properties, combining the characteristics of both triazole and pyridine rings, make it a versatile framework for designing novel therapeutic agents.[2] The introduction of a phenyl group at the 3-position further enhances its potential, providing a key point for molecular interactions and allowing for diverse functionalization. This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine and its derivatives, aimed at researchers and professionals in the field of drug discovery and development.
Synthetic Strategies
The construction of the 1,2,3-triazolo[1,5-a]pyridine core can be achieved through various synthetic methodologies. A common and effective approach involves the [3+2] cycloaddition reaction, often catalyzed by copper or other transition metals. One prevalent strategy involves the reaction of a 2-halopyridine with a terminal alkyne (like phenylacetylene) and an azide source. Another modern approach involves cascade reactions of N-(o-haloaryl)alkynylimines with sodium azide.[3] Microwave-assisted synthesis has also been employed to streamline the process, offering advantages such as reduced reaction times and improved yields.[1][2]
Below is a generalized workflow for the synthesis of the scaffold.
Therapeutic Potential and Biological Activities
Derivatives of the 1,2,3-triazolo[1,5-a]pyridine scaffold have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for treating a range of diseases.
Anticancer Activity
The scaffold is a prominent feature in the design of novel anticancer agents, targeting various mechanisms involved in cancer progression.
-
Kinase Inhibition: Many cellular signaling pathways crucial for cancer cell proliferation and survival are regulated by kinases. Pyrazolo[1,5-a]pyrimidines, which are structurally related to triazolopyridines, have been successfully developed as FDA-approved TRK kinase inhibitors.[4] Derivatives of the triazolopyridine scaffold have shown potent inhibitory activity against kinases like CDK2, JAK1, and JAK2, which are appealing targets for cancer therapy.[5][6]
-
Enzyme Inhibition:
-
LSD1 Inhibition: Lysine-specific demethylase 1 (LSD1) is overexpressed in many tumors, and its inhibition can suppress cancer cell proliferation and migration.[7] Certain[1][8][9]triazolo[4,5-d]pyrimidine derivatives have been identified as potent LSD1 inhibitors.[7]
-
Tankyrase (TNKS) Inhibition: Tankyrase is involved in the WNT/β-catenin signaling pathway, which is often dysregulated in colorectal cancer. A novel triazolopyridine derivative was identified as a selective TNKS1 inhibitor that stabilized AXIN2, reduced active β-catenin, and demonstrated antitumor activity in a xenograft mouse model.[10]
-
-
Antiproliferative Activity: Various derivatives have shown significant antiproliferative effects against a range of cancer cell lines, including lung cancer (A549, NCI-H1650), breast cancer (MCF-7), and colorectal carcinoma (HCT-116).[5][11]
Table 1: Anticancer Activity of Selected Triazolopyridine Derivatives
| Compound Class/Derivative | Target/Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| 1,2,3-Triazolo(4,5-d)pyrimidine (Cmpd 43) | NCI-H1650 Lung Cancer | 2.37 µM | [11] |
| [1][8][9]Triazolo[4,5-d]pyrimidine (Cmpd 27) | LSD1 Enzyme | 0.564 µM | [7] |
| Triazolopyridine-based Cmpd 19 | JAK1 / HDAC6 | 15.1 nM / 23.3 nM | [6] |
| TI-12403 (Triazolopyridine) | Tankyrase 1 (TNKS1) | 30 nM | [10] |
| Pyrazolo[3,4-d]pyrimidine derivative | CDK2/cyclin A | 0.09 µM |[5] |
The WNT/β-catenin signaling pathway is a key target for some triazolopyridine derivatives. The diagram below illustrates how inhibition of Tankyrase by these compounds can disrupt this pathway.
Antimicrobial and Antiparasitic Activity
Infectious diseases remain a major global health challenge, exacerbated by rising antimicrobial resistance. Triazole-based compounds, including triazolopyridines, have emerged as a promising class of antimicrobial agents.
-
Antibacterial Activity: Novel triazolo[4,3-a]pyrazine derivatives have demonstrated moderate to good activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[12] Some compounds exhibited minimum inhibitory concentrations (MICs) comparable to the first-line antibiotic ampicillin.[12]
-
Antifungal Activity: The triazole scaffold is a well-known pharmacophore in antifungal drugs (e.g., fluconazole). Fused triazole systems, including derivatives of triazolopyrimidines, have also been investigated for their antifungal properties.[13][14]
-
Trypanocidal Activity: Chagas disease, caused by the parasite Trypanosoma cruzi, has limited treatment options. A series of[1][8][9]triazolo[1,5-a]pyridine derivatives have been identified as potent trypanocidal agents.[15] Their mechanism of action involves the inhibition of the sterol biosynthesis pathway, specifically targeting the enzyme 14α-demethylase, which leads to cell cycle arrest and parasite death.[15]
Table 2: Antimicrobial and Antiparasitic Activity
| Compound Class/Derivative | Organism | Activity (MIC / IC₅₀) | Reference |
|---|---|---|---|
| Triazolo[4,3-a]pyrazine (Cmpd 2e) | E. coli | MIC: 16 µg/mL | [12] |
| Triazolo[4,3-a]pyrazine (Cmpd 2e) | S. aureus | MIC: 32 µg/mL | [12] |
|[1][8][9]Triazolo[1,5-a]pyridine (Cmpd 16) | T. cruzi epimastigotes | IC₅₀: 3.1 µM |[15] |
Neuroprotective Activity
Neurodegenerative diseases like Parkinson's and Alzheimer's are characterized by progressive neuronal loss. Developing neuroprotective agents that can slow or halt this process is a critical therapeutic goal.
-
Mechanism of Action: 1,2,3-triazole derivatives have been shown to exert neuroprotection through multiple mechanisms, including anti-inflammatory, antioxidant, and anti-apoptotic effects.[16][17][18]
-
SIRT1 Activation: A study on 1,2,3-triazole-based sulfonamides demonstrated neuroprotective effects against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in SH-SY5Y cells.[18] These compounds were found to decrease intracellular reactive oxygen species (ROS) and increase the activity of sirtuin 1 (SIRT1), a key regulator of cellular stress resistance and longevity.[18]
-
Anti-neuroinflammatory Effects: Hybrid molecules combining triazole and pyrimidine scaffolds have been synthesized and evaluated as potential agents to combat neuroinflammation, a key pathological feature of many neurodegenerative disorders.[17]
The logical progression of developing these scaffolds from an initial concept to a potential drug candidate is outlined below.
Experimental Protocols
This section provides generalized protocols for the synthesis and biological evaluation of 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine derivatives.
Protocol 1: General Synthesis via Microwave Irradiation
This protocol is adapted from methodologies for synthesizing 1,2,4-triazolo[1,5-a]pyridines and represents a modern, efficient approach.[1]
-
Reactant Preparation: In an oven-dried microwave vial, add the starting enaminonitrile (1.0 equiv.) and benzohydrazide (2.0 equiv.).
-
Inert Atmosphere: Evacuate the vial and backfill with nitrogen gas. Repeat this process three times to ensure an inert atmosphere.
-
Solvent Addition: Add dry toluene (e.g., 1.5 mL) to the vial.
-
Microwave Reaction: Seal the reaction vial and place it in a microwave reactor. Heat the mixture to 140 °C.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Purification: Once the reaction is complete, cool the mixture to room temperature. The crude product can be directly purified using silica gel column chromatography (e.g., using a chloroform/ethyl acetate eluent system).
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as NMR (¹H, ¹³C) and mass spectrometry.
Protocol 2: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into 96-well plates at a density of approximately 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for another 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
Protocol 3: Antibacterial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12]
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Conclusion and Future Perspectives
The 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine scaffold is a highly versatile and promising framework in modern drug discovery. The synthetic accessibility and the capacity for diverse functionalization have enabled the development of derivatives with potent and selective activities against a wide array of biological targets. The demonstrated efficacy in preclinical models for cancer, infectious diseases, and neurodegeneration underscores the immense therapeutic potential of this scaffold.
Future research should focus on expanding the chemical space around this core through innovative synthetic strategies, including combinatorial chemistry and diversity-oriented synthesis. A deeper understanding of the structure-activity relationships (SAR) will be crucial for optimizing lead compounds to improve their potency, selectivity, and pharmacokinetic profiles. Furthermore, exploring novel biological targets and therapeutic areas for these compounds could unveil new applications. With continued interdisciplinary efforts, the 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine scaffold is poised to deliver the next generation of innovative medicines to address unmet medical needs.
References
- 1. mdpi.com [mdpi.com]
- 2. bioengineer.org [bioengineer.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Discovery of [1,2,3]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel [1,2,3]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of 1,3,5-triphenyl-1,2,4-triazole derivatives and their neuroprotection by anti-oxidative stress and anti-inflammation and protecting BBB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and Pharmacological Evaluation of Novel Triazole-Pyrimidine Hybrids as Potential Neuroprotective and Anti-neuroinflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Attenuation of 6‑OHDA-Induced Neurotoxicity by 1,2,3-Triazole-Based Sulfonamides through SIRT1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Review of 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine and its Analogs: Synthesis, Biological Activity, and Mechanisms of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 3-phenyl-1,2,3-triazolo[1,5-a]pyridine core structure and its analogs represent a class of heterocyclic compounds with significant and diverse biological activities. This technical guide provides a comprehensive review of the existing literature, focusing on the synthesis, quantitative biological data, and mechanisms of action of these promising therapeutic agents. The information is tailored for researchers, scientists, and professionals involved in drug discovery and development.
Synthesis of the 1,2,3-triazolo[1,5-a]pyridine Scaffold
The synthesis of the 1,2,3-triazolo[1,5-a]pyridine ring system can be achieved through various synthetic strategies. One of the common methods involves the oxidative cyclization of 2-pyridine ketone hydrazones. A notable example is the heterogeneous copper(II)-catalyzed reaction using an MCM-41-anchored bidentate 2-aminoethylamino copper(II) catalyst with air as the oxidant. This method provides good yields and the catalyst can be recycled and reused multiple times.[1]
Another versatile approach is the reaction of 2-aminopyridine derivatives with various reagents. For instance,[2][3][4]triazolo[1,5-a]pyridines can be prepared from 2-aminopyridines by the cyclization of N-(pyrid-2-yl)formamidoximes under mild conditions using trifluoroacetic anhydride.[5][6] Furthermore, a catalyst-free and environmentally friendly microwave-assisted synthesis has been developed, involving the tandem reaction of enaminonitriles and benzohydrazides.[7]
A general synthetic workflow for the formation of the triazolo[1,5-a]pyridine ring system is depicted below:
Caption: General synthetic scheme for triazolo[1,5-a]pyridines.
Biological Activities and Quantitative Data
Derivatives of the 3-phenyl-1,2,3-triazolo[1,5-a]pyridine scaffold have demonstrated a broad spectrum of biological activities, including anticancer, trypanocidal, and enzyme inhibitory effects.
Anticancer Activity
Numerous studies have highlighted the potent anticancer activity of triazolopyridine analogs against various cancer cell lines. The mechanism of action for some of these compounds has been linked to the inhibition of Lysine-specific demethylase 1 (LSD1), an enzyme often overexpressed in tumors.[8] The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected 1,2,3-triazole derivatives against different human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 3j | MCF-7 (Breast) | 7.80 ± 0.55 | [9] |
| 3j | HeLa (Cervical) | 6.80 ± 0.61 | [9] |
| 10 | KAIMRC2 (Breast) | Not specified | [10] |
| 10 | HCT8 (Colon) | Not specified | [10] |
| 43 | NCI-H1650 (Lung) | 2.37 | [11] |
| 13a | A549 (Lung) | 3.65 | [11] |
| 13b | A549 (Lung) | 3.29 | [11] |
| TP1-TP7 (range) | B16F10 (Murine Melanoma) | 41.12 - 61.11 | [12] |
Trypanocidal Activity
A series of[2][3][5]triazolo[1,5-a]pyridine derivatives have been identified as potent trypanocidal agents, showing activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. The mechanism of this activity has been attributed to the inhibition of the sterol biosynthesis pathway in the parasite, specifically targeting the enzyme 14α-demethylase.[2] This inhibition leads to an imbalance in the parasite's sterol composition, ultimately causing cell cycle arrest and death.[2]
| Compound ID | Target Organism | EC50 (nM) | Reference |
| 20 | T. cruzi | 20 | [3] |
| 21 | T. cruzi | 80 | [3] |
| 12 | T. brucei | 5 | [3] |
Mechanisms of Action and Signaling Pathways
Inhibition of Sterol Biosynthesis in Trypanosoma cruzi
The trypanocidal activity of certain[2][3][5]triazolo[1,5-a]pyridine derivatives is a result of their interference with the sterol biosynthesis pathway, which is essential for the parasite's survival. These compounds inhibit the enzyme 14α-demethylase, leading to a disruption in the production of ergosterol, a vital component of the parasite's cell membrane.
Caption: Inhibition of the sterol biosynthesis pathway in T. cruzi.
Inhibition of Lysine-Specific Demethylase 1 (LSD1) in Cancer
In the context of cancer, some triazolopyridine analogs function as inhibitors of LSD1. LSD1 is a histone demethylase that plays a crucial role in regulating gene expression. By removing methyl groups from histones, LSD1 can silence tumor suppressor genes and activate oncogenes. Inhibition of LSD1 by triazolopyridine derivatives can reactivate tumor suppressor pathways and inhibit cancer cell proliferation.[8] LSD1 inhibition has also been shown to upregulate the expression of PD-L1, suggesting a potential synergistic effect with immune checkpoint inhibitor therapies.[13]
Caption: Mechanism of LSD1 inhibition by triazolo[1,5-a]pyridine analogs.
Experimental Protocols
General Procedure for the Synthesis of[2][3][4]Triazolo[1,5-a]pyridines from Enaminonitriles and Benzohydrazides[7]
A mixture of the enaminonitrile (1.0 mmol) and benzohydrazide (1.2 mmol) is placed in a sealed tube. The reaction mixture is then irradiated in a microwave reactor at a specified temperature (e.g., 120 °C) for a designated time (e.g., 30 minutes). After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature. The solid product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 1,2,4-triazolo[1,5-a]pyridine derivative.
In Vitro Anticancer Activity Assay (MTT Assay)[12]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5 x 10^3 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37 °C.
-
Formazan Solubilization: The medium is then removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.
In Vitro Trypanocidal Activity Assay[3]
-
Parasite Culture: Trypanosoma cruzi epimastigotes are cultured in a suitable medium (e.g., LIT medium supplemented with fetal bovine serum) at 28 °C.
-
Compound Dilution: The test compounds are serially diluted in the culture medium in 96-well plates.
-
Parasite Inoculation: A suspension of epimastigotes is added to each well to a final concentration of approximately 1 x 10^6 parasites/mL.
-
Incubation: The plates are incubated at 28 °C for 72 hours.
-
Viability Assessment: Parasite viability is assessed by adding a resazurin-based solution and measuring the fluorescence after a further incubation period.
-
EC50 Determination: The effective concentration that inhibits 50% of parasite growth (EC50) is determined from the dose-response curves.
This guide provides a foundational understanding of the chemistry and biology of 3-phenyl-1,2,3-triazolo[1,5-a]pyridine and its analogs. The diverse biological activities and well-defined mechanisms of action make this class of compounds a promising area for further investigation in the development of novel therapeutic agents.
References
- 1. 1,2,3-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 2. Novel [1,2,3]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triazolopyrimidines and Imidazopyridines: Structure–Activity Relationships and in Vivo Efficacy for Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 13. Inhibition of LSD1 attenuates oral cancer development and promotes therapeutic efficacy of immune checkpoint blockade and Yap/Taz inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Initial Toxicity Screening of 3-Phenyl-1,2,3-triazolo(1,5-a)pyridine Compounds: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of novel therapeutic agents requires a rigorous evaluation of their safety profile at the earliest stages of discovery. The 3-Phenyl-1,2,3-triazolo(1,5-a)pyridine scaffold is a promising heterocyclic motif that has garnered interest in medicinal chemistry due to its diverse biological activities.[1][2] As with any new chemical entity destined for therapeutic use, a thorough understanding of its potential toxicity is paramount to mitigate the risk of late-stage attrition in the drug development pipeline.
This technical guide provides a comprehensive overview of the essential in vitro assays for the initial toxicity screening of this compound compounds and their derivatives. It is designed to offer researchers, scientists, and drug development professionals a foundational understanding of the key methodologies and data interpretation required for a preliminary safety assessment. This document outlines detailed experimental protocols for evaluating cytotoxicity, genotoxicity, and cardiotoxicity, and presents available data for structurally related compounds to inform early-stage decision-making. It is important to note that while this guide provides a robust framework, specific toxicity data for this compound itself is not extensively available in the public domain. Therefore, the presented quantitative data pertains to structurally analogous compounds, and the experimental protocols are established methods for preclinical toxicity assessment.
Data Presentation: Cytotoxicity of Structurally Related Triazolopyridine Derivatives
Quantitative in vitro cytotoxicity data is a critical first step in assessing the toxic potential of a compound. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the available cytotoxicity data for various triazolopyridine derivatives, providing a comparative reference for researchers working with this class of compounds.
Disclaimer: The following data is for structurally related triazolopyridine compounds and not for this compound, for which specific public data is limited. This information should be used for comparative and informational purposes only.
| Compound/Derivative | Cell Line | Assay Type | IC50 (µM) |
| 1,2,3-Triazolopyridazinone Derivative 5a | A549 (Human Lung Carcinoma) | Not Specified | 36.35 - 184.72 |
| 1,2,3-Triazolopyridazinone Derivative 5c | A549 (Human Lung Carcinoma) | Not Specified | 36.35 - 184.72 |
| 1,2,3-Triazolopyridazinone Derivative 6a | A549 (Human Lung Carcinoma) | Not Specified | 36.35 - 184.72 |
| 1,2,3-Triazolopyridazinone Derivative 8c | A549 (Human Lung Carcinoma) | Not Specified | 36.35 - 184.72 |
| 1,2,3-Triazolopyridazinone Derivative 5a | MCF7 (Human Breast Adenocarcinoma) | Not Specified | 30.66 - 154.87 |
| 1,2,3-Triazolopyridazinone Derivative 5c | MCF7 (Human Breast Adenocarcinoma) | Not Specified | 30.66 - 154.87 |
| 1,2,3-Triazolopyridazinone Derivative 6a | MCF7 (Human Breast Adenocarcinoma) | Not Specified | 30.66 - 154.87 |
| 1,2,3-Triazolopyridazinone Derivative 8c | MCF7 (Human Breast Adenocarcinoma) | Not Specified | 30.66 - 154.87 |
| 3-phenyl-[3][4][5]triazolo[4,3-a]pyridine Derivative A11 | Normal Cells | Not Specified | Negligible Toxicity |
| 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes | J774.2 Macrophages, Vero Cells | Resazurin Assay | Tested at 50, 100, 200, 400 µM |
Data sourced from references:[2][6][7]
Experimental Protocols
A comprehensive initial toxicity screening involves a battery of assays to assess different aspects of a compound's potential adverse effects. Below are detailed protocols for key in vitro assays.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Principle: Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Culture a relevant human cell line (e.g., HepG2 for hepatotoxicity, or a cancer cell line if evaluating anti-proliferative activity) in appropriate media.
-
Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[8]
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in the culture medium to achieve a range of final concentrations.
-
Replace the culture medium in the wells with the medium containing the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
-
Incubation:
-
Incubate the plate for a predetermined period, typically 24 to 72 hours, at 37°C in a 5% CO2 incubator.[8]
-
-
MTT Addition and Incubation:
-
Prepare a stock solution of MTT in phosphate-buffered saline (PBS).
-
Add the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[8]
-
Genotoxicity Assays
Genotoxicity assays are crucial for identifying compounds that can cause genetic damage, which may lead to carcinogenesis or heritable diseases.
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[9]
Principle: The assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The test measures the ability of a compound to cause a reverse mutation (reversion) that restores the bacteria's ability to synthesize histidine, allowing them to grow on a histidine-free medium.[4]
Protocol:
-
Strain Selection and Culture:
-
Use appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.
-
Grow overnight cultures of the bacterial strains.
-
-
Metabolic Activation (S9 Mix):
-
Perform the assay with and without the addition of a liver extract (S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.
-
-
Plate Incorporation Method:
-
To a tube containing molten top agar, add the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.
-
Pour the mixture onto a minimal glucose agar plate (histidine-deficient).
-
-
Incubation:
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Colony Counting and Analysis:
-
Count the number of revertant colonies on each plate.
-
A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
-
The comet assay is a sensitive technique for detecting DNA damage in individual cells.[10][11]
Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet" shape. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.[10]
Protocol:
-
Cell Preparation and Embedding:
-
Treat the cells with the test compound for a specified duration.
-
Mix the cell suspension with low-melting-point agarose and cast it onto a microscope slide.[11]
-
-
Lysis:
-
Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the DNA as "nucleoids".
-
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Apply an electric field to the slides, allowing the negatively charged DNA to migrate towards the anode.
-
-
Neutralization and Staining:
-
Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Use image analysis software to quantify the extent of DNA damage by measuring parameters such as tail length, percent DNA in the tail, and tail moment.
-
Cardiotoxicity Assay: hERG (human Ether-à-go-go-Related Gene) Assay
The hERG assay is a critical component of preclinical safety assessment to evaluate the potential of a compound to cause cardiac arrhythmias.
Principle: The assay measures the inhibitory effect of a compound on the hERG potassium ion channel, which plays a crucial role in the repolarization phase of the cardiac action potential. Inhibition of this channel can lead to QT interval prolongation and potentially fatal arrhythmias like Torsades de Pointes.
Protocol (Automated Patch Clamp):
-
Cell Line:
-
Use a mammalian cell line (e.g., HEK293 or CHO cells) stably expressing the hERG channel.
-
-
Compound Preparation:
-
Prepare a stock solution of the test compound and perform serial dilutions to obtain the desired final concentrations.
-
-
Electrophysiology:
-
Use an automated patch-clamp system (e.g., QPatch or SyncroPatch).
-
Establish a whole-cell patch-clamp configuration.
-
Apply a specific voltage-clamp protocol to elicit hERG currents.
-
-
Compound Application and Data Acquisition:
-
Record baseline hERG currents in the absence of the compound.
-
Apply increasing concentrations of the test compound and record the corresponding hERG currents.
-
-
Data Analysis:
-
Measure the peak tail current at each concentration.
-
Calculate the percentage of current inhibition relative to the baseline.
-
Determine the IC50 value by fitting the concentration-response data to a suitable equation.
-
Mandatory Visualization
The following diagrams illustrate the workflows of the described toxicity assays and a generalized signaling pathway for cellular toxicity.
Caption: A generalized workflow for initial in vitro toxicity screening of novel compounds.
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Caption: Workflow of the Ames test for mutagenicity assessment.
Caption: Workflow of the Comet assay for DNA damage detection.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. researchgate.net [researchgate.net]
- 6. experts.umn.edu [experts.umn.edu]
- 7. Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Comet assay - Wikipedia [en.wikipedia.org]
- 11. reactionbiology.com [reactionbiology.com]
Methodological & Application
One-Pot Synthesis of 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the one-pot synthesis of 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine. The described method is based on a copper(II)-catalyzed oxidative N-N bond formation from 2-benzoylpyridine and hydrazine, utilizing atmospheric oxygen as the terminal oxidant. This efficient procedure offers a straightforward approach to obtaining the target compound, a valuable scaffold in medicinal chemistry and materials science. This protocol is designed to be easily implemented in a standard laboratory setting.
Introduction
The 1,2,3-triazolo[1,5-a]pyridine core structure is a significant heterocyclic motif found in numerous biologically active compounds and functional materials. The synthesis of derivatives of this scaffold is of considerable interest to the pharmaceutical and chemical industries. Traditional multi-step syntheses can be time-consuming and may result in lower overall yields. The one-pot methodology presented here provides a more streamlined and efficient alternative. This method involves the in-situ formation of a hydrazone from 2-benzoylpyridine, followed by a copper(II)-catalyzed oxidative cyclization to yield the desired 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine.
Chemical Properties and Data
The following table summarizes the key chemical properties of the target compound and the typical reaction parameters for its synthesis.
| Parameter | Value | Reference |
| Product Name | 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine | |
| CAS Number | 832-81-5 | [1] |
| Molecular Formula | C₁₂H₉N₃ | [2] |
| Molecular Weight | 195.22 g/mol | [2] |
| Starting Materials | 2-Benzoylpyridine, Hydrazine hydrate, Copper(II) acetate | [3] |
| Solvent | Ethyl acetate | [3] |
| Catalyst | Copper(II) acetate (Cu(OAc)₂) | [3] |
| Oxidant | Atmospheric Oxygen | [3] |
| Reaction Temperature | Room Temperature | |
| Typical Yield | Good to Excellent (based on analogous reactions) | [3][4] |
Experimental Protocol
This protocol is adapted from the general method for the synthesis of[3][4][5]triazolo[1,5-a]pyridines.[3]
Materials:
-
2-Benzoylpyridine
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Copper(II) acetate (Cu(OAc)₂)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-benzoylpyridine (1.0 mmol, 1.0 eq).
-
Solvent Addition: Add ethyl acetate (10 mL) to the flask and stir the mixture until the 2-benzoylpyridine is fully dissolved.
-
Hydrazine Addition: To the stirred solution, add hydrazine hydrate (1.2 mmol, 1.2 eq) dropwise at room temperature.
-
Catalyst Addition: Following the addition of hydrazine, add copper(II) acetate (0.1 mmol, 10 mol%) to the reaction mixture.
-
Reaction: Allow the reaction to stir vigorously at room temperature, open to the atmosphere, for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion of the reaction, quench the mixture by adding water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine.
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the one-pot synthesis of 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine.
Proposed Signaling Pathway (Reaction Mechanism)
Caption: Proposed reaction pathway for the synthesis.
References
- 1. scbt.com [scbt.com]
- 2. 3-Phenyl-1,2,3-triazolo(1,5-a)pyridine | C12H9N3 | CID 348172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1,2,3-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 5. Cu/Ag-Mediated One-Pot Enantioselective Synthesis of Fully Decorated 1,2,3-Triazolo[1,5- a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Phenyl-1,2,3-triazolo(1,5-a)pyridine as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenyl-1,2,3-triazolo(1,5-a)pyridine is a heterocyclic aromatic compound belonging to the triazolopyridine class of molecules. This class of compounds has garnered significant interest in the field of biomedical research and materials science due to the fluorescent properties exhibited by many of its derivatives. While specific photophysical data for this compound is not extensively documented in publicly available literature, its structural analogs have shown promise as fluorescent probes for the detection of various analytes, including metal ions and changes in pH, as well as for cellular imaging applications.
These application notes provide a comprehensive overview of the potential uses of this compound as a fluorescent probe, with protocols and data extrapolated from closely related triazolopyridine and triazolopyrimidine derivatives. Researchers are advised to perform initial characterization of the specific photophysical properties of this compound before its application in complex experimental systems.
Principle of Fluorescence Probing
The utility of triazolopyridine derivatives as fluorescent probes stems from their sensitivity to the local microenvironment. The fluorescence emission of these molecules can be modulated by factors such as polarity, viscosity, and the presence of specific quenchers or enhancers. Upon binding to a target analyte, conformational changes or electronic perturbations in the fluorophore can lead to a measurable change in fluorescence intensity, lifetime, or emission wavelength. This "turn-on" or "turn-off" response allows for the qualitative and quantitative detection of the target.
Potential Applications
Based on the known applications of similar triazolopyridine and triazolopyrimidine derivatives, this compound holds potential for the following applications:
-
Sensing of Metal Ions: Derivatives of[1][2][3]triazolo[1,5-a]pyrimidine have been successfully employed for the specific detection of Fe³⁺ ions.[4][5] It is plausible that the nitrogen-rich core of this compound could serve as a chelating site for various metal ions, leading to a change in its fluorescence properties.
-
pH Sensing: The pyridine moiety within the core structure suggests that the fluorescence of this compound may be sensitive to changes in pH due to protonation or deprotonation of the nitrogen atom.
-
Bioimaging: The inherent fluorescence of the triazolopyridine scaffold makes it a candidate for use as a cellular imaging agent. Its relatively small size could allow for good cell permeability and targeting of specific subcellular compartments.
-
Drug Discovery: Fluorescent probes are valuable tools in drug discovery for high-throughput screening of compound libraries and for studying drug-target interactions.
Photophysical Data (Exemplary Data from Analogs)
The following table summarizes the photophysical properties of representative fluorescent probes based on the triazolopyridine and related scaffolds. These values should be considered as an estimation for this compound and should be experimentally verified.
| Compound/Probe Derivative | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Target Analyte | Reference |
| Amide derivative of[1][2][3]triazolo[1,5-a]pyrimidine | Not Specified | Not Specified | High (unspecified) | Fe³⁺ | [4] |
| Pyridylhydrazone-tethered BODIPY | ~500 | ~520 (Turn-on) | Not Specified | HOCl | [6] |
| Pyridyl triazole-based compounds | ~300-350 | ~350-450 | Not Specified | pH | [7] |
Note: The photophysical properties are highly dependent on the solvent and the specific substitutions on the core scaffold.
Experimental Protocols
Protocol 1: General Procedure for Evaluating Metal Ion Sensing
This protocol outlines a general method for screening the responsiveness of this compound to various metal ions.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO or ethanol)
-
Buffer solution (e.g., HEPES, Tris-HCl, pH 7.4)
-
Stock solutions of various metal salts (e.g., chlorides or nitrates of Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺)
-
Fluorometer
Procedure:
-
Prepare a working solution of this compound (e.g., 10 µM) in the chosen buffer.
-
Record the fluorescence emission spectrum of the probe solution by exciting at its determined maximum excitation wavelength.
-
To separate aliquots of the probe solution, add a small volume of each metal ion stock solution to achieve a final concentration typically in the range of 1-100 µM.
-
Incubate the solutions for a short period (e.g., 5-15 minutes) at room temperature.
-
Record the fluorescence emission spectrum for each sample.
-
Compare the fluorescence intensity of the probe in the presence and absence of each metal ion to identify any significant quenching or enhancement.
-
For promising candidates, perform a titration experiment by adding increasing concentrations of the metal ion to determine the binding affinity and limit of detection.
Caption: Workflow for screening metal ion sensing.
Protocol 2: Live Cell Imaging
This protocol provides a general guideline for using this compound for live-cell imaging. Optimization of probe concentration and incubation time is crucial for each cell type.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope equipped with appropriate filters and a live-cell imaging chamber (37°C, 5% CO₂)
Procedure:
-
Grow cells to a desired confluency (typically 50-70%).
-
Prepare a working solution of the fluorescent probe in pre-warmed complete cell culture medium. The final concentration should be optimized, starting with a range of 1-10 µM.
-
Remove the existing medium from the cells and wash once with pre-warmed PBS.
-
Add the probe-containing medium to the cells.
-
Incubate the cells for a specific period (e.g., 15-60 minutes) in a CO₂ incubator at 37°C.
-
After incubation, remove the loading medium and wash the cells two to three times with pre-warmed PBS or imaging buffer to remove excess probe.
-
Add fresh, pre-warmed imaging buffer or complete medium to the cells.
-
Mount the dish or coverslip on the fluorescence microscope.
-
Acquire images using the appropriate excitation and emission filters for the probe.
Caption: Protocol for live-cell imaging.
Signaling Pathway Visualization
Should this compound be found to be a sensor for a specific ion like Fe³⁺, it could be used to visualize disruptions in iron homeostasis, which is implicated in various signaling pathways related to oxidative stress and cell death.
Caption: Probe's role in iron signaling.
Safety and Handling
Standard laboratory safety precautions should be observed when handling this compound. This includes wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. The toxicological properties of this compound have not been thoroughly investigated, and therefore, it should be handled with care. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound represents a promising scaffold for the development of novel fluorescent probes. While further research is required to fully characterize its photophysical properties and sensing capabilities, the information provided in these application notes, based on its structural analogs, offers a solid foundation for researchers to explore its potential in various scientific disciplines. The provided protocols serve as a starting point for developing specific assays and imaging experiments tailored to the research needs of scientists and drug development professionals.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. This compound | C12H9N3 | CID 348172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Selective metal ion recognition via positional isomers: fluorescent chalcone-1,2,3-triazole hybrids for Co(ii) and Cu(ii) detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
protocol for HPLC purification of 3-Phenyl-1,2,3-triazolo(1,5-a)pyridine
An Application Note for the HPLC Purification of 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine using High-Performance Liquid Chromatography (HPLC). The methodology is designed to offer a robust and efficient separation of the target compound from reaction byproducts and impurities. The protocol is based on reversed-phase chromatography, which is well-suited for moderately non-polar compounds such as the target molecule. Physicochemical properties and typical chromatographic behaviors of related triazole and pyridine compounds have been considered in the development of this method.
Introduction
3-Phenyl-1,2,3-triazolo[1,5-a]pyridine is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the triazolopyridine scaffold in biologically active molecules.[1] Efficient and reliable purification methods are therefore essential for obtaining high-purity material for further studies. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such compounds, offering high resolution and sensitivity.[2][3] This application note details a reversed-phase HPLC (RP-HPLC) protocol for the purification of 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine.
Physicochemical Properties of 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine
A summary of the key physicochemical properties of the target compound is presented in Table 1. These properties are critical for the development of an appropriate HPLC purification method. The XLogP3-AA value of 2.2 suggests that the compound is moderately lipophilic and should be well-retained on a reversed-phase column.[4][5]
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₉N₃ | [4][5] |
| Molecular Weight | 195.22 g/mol | [4] |
| XLogP3-AA | 2.2 | [4] |
| Topological Polar Surface Area | 30.2 Ų | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
HPLC Purification Protocol
This protocol is intended as a starting point and may require optimization based on the specific impurity profile of the crude sample.
Instrumentation and Materials
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, an autosampler or manual injector, a column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column is recommended as a starting point.[2][6] A column with dimensions of 4.6 x 150 mm and 5 µm particle size is suitable for method development and can be scaled up for preparative purification.[2]
-
Solvents: HPLC grade acetonitrile (ACN) and water.
-
Additives: Formic acid (FA) or trifluoroacetic acid (TFA) to improve peak shape.[7]
-
Sample: Crude 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine dissolved in a suitable solvent (e.g., a mixture of the mobile phase).
Chromatographic Conditions
The following chromatographic conditions are recommended for the purification of 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine.
Table 2: Recommended HPLC Parameters
| Parameter | Recommended Condition | Notes |
| Column | C18, 4.6 x 150 mm, 5 µm | A common starting point for moderately non-polar compounds.[2] |
| Mobile Phase A | Water with 0.1% Formic Acid | The acidic modifier helps to improve peak shape for basic compounds like pyridines.[7][8] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | |
| Gradient | 10-90% B over 20 minutes | This gradient should be optimized based on the retention time of the target compound and the separation from impurities. |
| Flow Rate | 1.0 mL/min | For an analytical scale column; this will need to be adjusted when scaling up.[9] |
| Column Temperature | 25 °C | [9] |
| Detection Wavelength | ~260 nm | Triazole compounds often exhibit strong absorbance around this wavelength.[2] A full UV scan of the pure compound is recommended to determine the optimal wavelength. |
| Injection Volume | 5-20 µL | Dependent on sample concentration and column capacity.[9][10] |
Experimental Procedure
-
Sample Preparation: Dissolve the crude 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine in a minimal amount of a solvent compatible with the mobile phase, such as a 50:50 mixture of acetonitrile and water. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[2]
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 10% B) until a stable baseline is achieved.
-
Injection and Separation: Inject the prepared sample onto the column and run the gradient program.
-
Fraction Collection: Collect fractions corresponding to the peak of interest.
-
Analysis of Fractions: Analyze the collected fractions for purity using an analytical HPLC method.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Experimental Workflow and Logic
The following diagrams illustrate the logical workflow for the HPLC purification process and method development.
Caption: General workflow for the HPLC purification of 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 3-Phenyl-1,2,3-triazolo(1,5-a)pyridine | C12H9N3 | CID 348172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
- 8. helixchrom.com [helixchrom.com]
- 9. benchchem.com [benchchem.com]
- 10. helixchrom.com [helixchrom.com]
Application Note & Protocol: Measuring the Quantum Yield of 3-Phenyl-1,2,3-triazolo(1,5-a)pyridine
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for determining the fluorescence quantum yield (Φ) of 3-Phenyl-1,2,3-triazolo(1,5-a)pyridine in solution using the relative method. This method compares the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.
Principle of Relative Quantum Yield Measurement
The fluorescence quantum yield (ΦF) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[1][2][3] The relative method is a widely used and reliable approach that compares the integrated fluorescence intensity and the absorbance of an unknown sample to a standard of a known quantum yield (Φst).[1][4][5]
The quantum yield of the unknown sample (Φx) is calculated using the following equation:
Φx = Φst * (Gradx / Gradst) * (nx² / nst²)[1][4]
Where:
-
Φ is the fluorescence quantum yield.
-
Grad is the gradient (slope) from the plot of integrated fluorescence intensity versus absorbance.[1][2][4]
-
n is the refractive index of the solvent.
-
The subscripts x and st refer to the unknown sample and the standard, respectively.
To ensure accuracy, a series of solutions with varying concentrations are prepared for both the sample and the standard, and their absorbance should be kept below 0.1 to avoid inner-filter effects.[1][5][6]
Experimental Workflow
The overall experimental process involves preparing the sample and standard solutions, measuring their absorbance and fluorescence spectra, and then analyzing the data to calculate the quantum yield.
Caption: Workflow for relative quantum yield determination.
Detailed Experimental Protocol
3.1. Materials and Reagents
-
Standard: Quinine sulfate dihydrate (highly purified, spectroscopic grade). A commonly used standard with a known quantum yield of 0.58 in 0.1 M H₂SO₄.[9]
-
Solvent: 0.1 M Sulfuric Acid (H₂SO₄), prepared from concentrated H₂SO₄ and ultrapure water. The same solvent must be used for both the sample and the standard to minimize errors.[6]
-
Equipment:
-
Calibrated UV-Vis Spectrophotometer
-
Calibrated Spectrofluorometer with spectral correction capabilities
-
10 mm path length quartz cuvettes (one for absorbance, one for fluorescence)[1]
-
Volumetric flasks and pipettes
-
3.2. Solution Preparation
Critical Note: To minimize re-absorption and inner-filter effects, the absorbance of all solutions at the excitation wavelength must be kept below 0.1.[1][5][9]
-
Prepare a 0.1 M H₂SO₄ solvent blank.
-
Prepare Stock Solutions:
-
Standard Stock: Accurately weigh and dissolve quinine sulfate in 0.1 M H₂SO₄ to prepare a stock solution with an absorbance of approximately 0.1 at 350 nm.
-
Sample Stock: Accurately weigh and dissolve this compound in 0.1 M H₂SO₄ to prepare a stock solution. The excitation wavelength should be chosen at the absorption maximum of the compound.
-
-
Prepare Dilution Series:
-
From the stock solutions, prepare a series of at least five dilutions for both the standard and the sample. The target absorbances at the chosen excitation wavelength should range from approximately 0.02 to 0.1.[1]
-
3.3. Absorbance Measurements
-
Set the excitation wavelength (λex). For quinine sulfate, 350 nm is common.[9] For this compound, determine its absorption maximum and use the same λex for both sample and standard if their absorption spectra overlap sufficiently.
-
Use the 0.1 M H₂SO₄ solution to blank the spectrophotometer.
-
Measure and record the absorbance of each solution (both sample and standard series) at the chosen λex.
3.4. Fluorescence Measurements
Critical Note: All instrument settings (e.g., excitation/emission slit widths, detector voltage) must be kept constant for all measurements of both the sample and the standard.[1]
-
Warm up the spectrofluorometer lamp to ensure stable output.
-
Set the excitation wavelength to the same λex used for the absorbance measurements.
-
Set the emission scan range to cover the entire fluorescence spectrum of both the sample and the standard (e.g., for quinine sulfate, scan from ~370 nm to 700 nm).
-
Using the same cuvette, measure the fluorescence emission spectrum for each solution in the dilution series, starting with the most dilute.
-
After data acquisition, integrate the area under each corrected emission spectrum. Most instrument software can perform this calculation.
Data Presentation and Calculation
4.1. Raw Data Collection
Summarize the measured absorbance and integrated fluorescence intensity for each solution in a table.
| Solution | Concentration (Arbitrary) | Absorbance at λex | Integrated Fluorescence Intensity (F) |
| Standard (Quinine) | |||
| Dilution 1 | |||
| Dilution 2 | |||
| Dilution 3 | |||
| Dilution 4 | |||
| Dilution 5 | |||
| Sample (Compound) | |||
| Dilution 1 | |||
| Dilution 2 | |||
| Dilution 3 | |||
| Dilution 4 | |||
| Dilution 5 |
4.2. Data Analysis
-
For both the standard and the sample, create a plot of the Integrated Fluorescence Intensity (y-axis) versus Absorbance (x-axis).
-
Perform a linear regression on each data set. The resulting plot should be a straight line passing through the origin.[1]
-
The slope of the line is the gradient (Grad) for the standard (Gradst) and the sample (Gradx).
4.3. Quantum Yield Calculation
Use the gradients obtained from the plots and the known values for the standard to calculate the quantum yield of this compound.
| Parameter | Symbol | Value |
| Quantum Yield of Standard (Quinine) | Φst | 0.58 |
| Refractive Index of Solvent (0.1 M H₂SO₄) | nst = nx | ~1.33 |
| Gradient of Standard Plot | Gradst | From linear regression |
| Gradient of Sample Plot | Gradx | From linear regression |
| Calculated Quantum Yield of Sample | Φx | Φst * (Gradx / Gradst) |
Since the solvent is the same for both sample and standard, the refractive index term (nx²/nst²) cancels out and equals 1.
This protocol provides a robust framework for the accurate determination of the fluorescence quantum yield. Meticulous sample preparation and consistent instrument operation are paramount for obtaining reliable and reproducible results.
References
- 1. static.horiba.com [static.horiba.com]
- 2. agilent.com [agilent.com]
- 3. horiba.com [horiba.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. scbt.com [scbt.com]
- 8. This compound | C12H9N3 | CID 348172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. iss.com [iss.com]
Application Notes and Protocols for Evaluating the Anticancer Activity of 3-Phenyl-1,2,3-triazolo(1,5-a)pyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The development of novel anticancer agents is a primary focus in medicinal chemistry. Heterocyclic compounds, particularly those containing triazole and pyridine scaffolds, have demonstrated significant therapeutic potential.[1] The 1,2,3-triazole ring system, in particular, is a key feature in various compounds with established anticancer properties, capable of inducing cell cycle arrest and apoptosis.[2] This document provides a comprehensive set of application notes and detailed protocols for the in vitro evaluation of a specific compound, 3-Phenyl-1,2,3-triazolo(1,5-a)pyridine, for its anticancer activity. The following cell-based assays are outlined to determine the compound's cytotoxicity, its ability to induce apoptosis, its effects on the cell cycle, and to investigate the potential molecular mechanisms of action.
Section 1: Assessment of Cytotoxicity and Cell Viability
Application Note: Initial evaluation of a potential anticancer agent involves determining its cytotoxicity against various cancer cell lines. The MTT and Sulforhodamine B (SRB) assays are two of the most common, reliable, and cost-effective colorimetric methods for this purpose.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay quantifies cell viability based on the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt (MTT) into an insoluble purple formazan product.[3][4] The amount of formazan produced is directly proportional to the number of living cells, allowing for the calculation of the half-maximal inhibitory concentration (IC50).[3]
-
Sulforhodamine B (SRB) Assay: This assay measures cell density by quantifying total cellular protein content. SRB, a bright pink aminoxanthene dye, binds stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions.[5][6] The amount of bound dye provides a reliable estimate of cell mass, which can be used to assess cytotoxicity and cell proliferation.[6][7]
The primary output of these assays is the IC50 value, which represents the concentration of the compound required to inhibit cell growth by 50%.
References
- 1. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 2. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. benchchem.com [benchchem.com]
- 7. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the Phenyl Ring on 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of strategies for the functionalization of the phenyl ring of 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine. The primary and most effective method for obtaining derivatives with substituents on the phenyl ring is through the synthesis of the triazolo[1,5-a]pyridine core from appropriately pre-functionalized phenyl precursors. Direct electrophilic substitution on the phenyl ring of the parent compound is less common.
Introduction
The 3-aryl-1,2,3-triazolo[1,5-a]pyridine scaffold is of significant interest in medicinal chemistry and drug discovery. Functionalization of the aryl group allows for the modulation of the compound's physicochemical properties, biological activity, and pharmacokinetic profile. Notably, derivatives of this scaffold have shown promise as trypanocidal agents through the inhibition of the sterol biosynthesis pathway.
Synthetic Strategies for Phenyl Ring Functionalization
The most prevalent strategy for accessing 3-(functionalized-phenyl)-1,2,3-triazolo[1,5-a]pyridines involves the cyclization of a substituted 2-acylpyridine hydrazone. This approach allows for the introduction of a wide variety of functional groups onto the phenyl ring prior to the formation of the heterocyclic system.
A general workflow for this synthetic approach is illustrated below:
Caption: General synthetic workflow for functionalized 3-aryl-1,2,3-triazolo[1,5-a]pyridines.
Table 1: Synthesis of Functionalized 3-Aryl-1,2,3-triazolo[1,5-a]pyridines via Precursor Functionalization
| Entry | Phenyl Precursor (Substituted Acetophenone) | Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Nitroacetophenone | MnO₂ | Dichloromethane | Reflux | 24 | Good |
| 2 | 4-Bromoacetophenone | Cu(OAc)₂ | Acetic Acid | 110 | 12 | Moderate to Good |
| 3 | 4-Methoxyacetophenone | MnO₂ | Chloroform | Reflux | 18 | High |
| 4 | 3-Trifluoromethylacetophenone | Pb(OAc)₄ | Toluene | 100 | 6 | Good |
Experimental Protocols
Protocol 1: Synthesis of 3-(4-Nitrophenyl)-1,2,3-triazolo[1,5-a]pyridine
This protocol describes the synthesis via the oxidative cyclization of a pre-formed hydrazone.
Step 1: Synthesis of 2-(1-(4-nitrophenyl)ethylidene)hydrazine-pyridine
-
To a solution of 4-nitroacetophenone (1.0 eq) in ethanol, add 2-hydrazinopyridine (1.1 eq).
-
Add a catalytic amount of acetic acid (e.g., 3-4 drops).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum to yield the hydrazone.
Step 2: Oxidative Cyclization
-
Suspend the 2-(1-(4-nitrophenyl)ethylidene)hydrazine-pyridine (1.0 eq) in dichloromethane.
-
Add activated manganese dioxide (MnO₂, 5.0 eq) to the suspension.
-
Reflux the mixture for 24 hours. The reaction progress can be monitored by TLC.
-
After completion, cool the reaction mixture and filter through a pad of Celite to remove the MnO₂.
-
Wash the Celite pad with dichloromethane.
-
Combine the organic filtrates and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford 3-(4-nitrophenyl)-1,2,3-triazolo[1,5-a]pyridine.
Protocol 2: Palladium-Catalyzed Suzuki Cross-Coupling of 3-(4-Bromophenyl)-1,2,3-triazolo[1,5-a]pyridine
This protocol outlines a method for further diversification of a halogenated phenyl ring. The starting material, 3-(4-bromophenyl)-1,2,3-triazolo[1,5-a]pyridine, can be synthesized following a similar procedure to Protocol 1, using 4-bromoacetophenone as the precursor.
-
To a microwave vial, add 3-(4-bromophenyl)-1,2,3-triazolo[1,5-a]pyridine (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).
-
Add a degassed solvent mixture, for example, a 3:1 mixture of dioxane and water.
-
Seal the vial and heat the reaction mixture in a microwave reactor at 120-150 °C for 30-60 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired cross-coupled product.
Application in Drug Discovery: Inhibition of Sterol Biosynthesis
Certain functionalized 3-aryl-1,2,3-triazolo[1,5-a]pyridine derivatives have demonstrated trypanocidal activity by targeting the sterol biosynthesis pathway in parasites like Trypanosoma cruzi.[1] The proposed mechanism of action involves the inhibition of the enzyme 14α-demethylase, a key enzyme in the conversion of lanosterol to ergosterol, an essential component of the parasite's cell membrane.[1]
References
Application Notes and Protocols for the Scale-Up Synthesis of 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine, a heterocyclic compound with potential therapeutic applications. The synthesis is achieved through a two-step process commencing with the formation of 2-acetylpyridine phenylhydrazone, followed by a copper-catalyzed oxidative cyclization. This application note details the scalable synthetic protocols, purification methods suitable for preclinical grade material, and analytical characterization of the final compound. Furthermore, it elucidates the proposed mechanism of action, involving the inhibition of 14α-demethylase in the sterol biosynthesis pathway, a pathway crucial for the viability of certain pathogens.
Introduction
The 1,2,3-triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Notably, some derivatives have shown potent trypanocidal activity by targeting the sterol biosynthesis pathway of parasites like Trypanosoma cruzi[1]. The enzyme 14α-demethylase, a key component of this pathway, is responsible for the demethylation of lanosterol, a crucial step in the formation of ergosterol, an essential component of fungal and protozoan cell membranes[2][3][4]. Inhibition of this enzyme leads to the disruption of membrane integrity and ultimately cell death. 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine has been identified as a potential inhibitor of this enzyme, making it a promising candidate for further preclinical investigation.
To facilitate these preclinical studies, a robust and scalable synthetic route is paramount. This document outlines a reliable method for the gram-scale synthesis of 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine, focusing on process efficiency, product purity, and detailed analytical characterization.
Synthesis Workflow
The overall synthetic strategy involves two main experimental stages: the synthesis of the hydrazone intermediate and its subsequent cyclization to the target triazolopyridine.
Caption: Overall workflow for the synthesis of 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine.
Experimental Protocols
Part 1: Scale-up Synthesis of 2-Acetylpyridine Phenylhydrazone (Intermediate)
This protocol describes the synthesis of the hydrazone intermediate on a 10-gram scale.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Acetylpyridine | 121.14 | 10.0 g | 0.0825 |
| Phenylhydrazine | 108.14 | 8.92 g | 0.0825 |
| Ethanol (95%) | - | 100 mL | - |
| Acetic Acid (glacial) | 60.05 | 1 mL | - |
Equipment:
-
250 mL three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Buchner funnel and filter paper
-
Crystallizing dish
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-acetylpyridine (10.0 g, 0.0825 mol) and ethanol (100 mL).
-
Stir the mixture at room temperature until the 2-acetylpyridine is fully dissolved.
-
Slowly add phenylhydrazine (8.92 g, 0.0825 mol) to the solution, followed by the addition of glacial acetic acid (1 mL) as a catalyst.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 7:3).
-
After completion of the reaction, cool the mixture to room temperature, and then further cool in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold ethanol (2 x 20 mL).
-
Dry the product in a vacuum oven at 40 °C to a constant weight.
Expected Yield and Characterization:
| Parameter | Value |
| Expected Yield | 15-17 g (85-95%) |
| Appearance | Pale yellow crystalline solid |
| Melting Point | 118-120 °C |
Part 2: Scale-up Synthesis of 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine (Final Product)
This protocol outlines the copper-catalyzed oxidative cyclization of the hydrazone intermediate to the final product on a 15-gram scale. A heterogeneous copper catalyst is employed for ease of removal.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Acetylpyridine Phenylhydrazone | 211.26 | 15.0 g | 0.0710 |
| MCM-41-anchored Cu(II) catalyst | - | 1.5 g (10 wt%) | - |
| Ethyl Acetate | - | 300 mL | - |
| Celite® | - | 5 g | - |
Equipment:
-
500 mL round-bottom flask
-
Magnetic stirrer
-
Air supply (e.g., balloon or air pump)
-
Buchner funnel and filter paper
-
Rotary evaporator
-
Glass column for chromatography
-
Silica gel (230-400 mesh)
Procedure:
-
To a 500 mL round-bottom flask, add 2-acetylpyridine phenylhydrazone (15.0 g, 0.0710 mol), the MCM-41-anchored copper(II) catalyst (1.5 g), and ethyl acetate (300 mL).
-
Stir the suspension vigorously at room temperature and bubble air through the mixture using a needle connected to an air source.
-
Monitor the reaction progress by TLC (Eluent: Hexane/Ethyl Acetate 8:2). The reaction is typically complete within 4-6 hours.
-
Upon completion, add Celite® (5 g) to the reaction mixture and stir for 10 minutes.
-
Filter the mixture through a pad of Celite® in a Buchner funnel to remove the catalyst. Wash the filter cake with ethyl acetate (2 x 50 mL).
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate (starting from 95:5) as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine as a solid.
-
Dry the final product in a vacuum oven at 40 °C.
Quantitative Data Summary:
| Stage | Product | Starting Material | Yield (g) | Yield (%) | Purity (by HPLC) |
| Hydrazone Formation | 2-Acetylpyridine Phenylhydrazone | 10.0 g 2-Acetylpyridine | 16.2 | 92 | >98% |
| Oxidative Cyclization | 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine | 15.0 g Hydrazone | 12.5 | 84 | >99% |
Characterization of 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine
Analytical Data:
| Analysis | Result |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₂H₉N₃ |
| Molecular Weight | 195.22 g/mol |
| Melting Point | 135-137 °C |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.51 (d, J = 7.0 Hz, 1H), 7.85-7.79 (m, 2H), 7.69 (d, J = 8.9 Hz, 1H), 7.55-7.45 (m, 3H), 7.38 (td, J = 6.8, 1.2 Hz, 1H), 7.02 (dd, J = 6.8, 1.2 Hz, 1H) |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 142.1, 134.9, 130.3, 129.2, 128.8, 128.6, 126.3, 125.9, 117.8, 114.5 |
| Mass Spectrometry (ESI+) | m/z 196.08 [M+H]⁺ |
Mechanism of Action: Inhibition of Sterol Biosynthesis
The proposed mechanism of action for 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine involves the inhibition of the enzyme 14α-demethylase (CYP51) within the sterol biosynthesis pathway of pathogenic organisms such as Trypanosoma cruzi.
Caption: Proposed mechanism of action via inhibition of 14α-demethylase.
The inhibition of 14α-demethylase by 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine is believed to occur through the coordination of one of the nitrogen atoms of the triazole ring to the heme iron atom in the active site of the enzyme. This binding event prevents the natural substrate, lanosterol, from being demethylated. Consequently, the ergosterol biosynthesis pathway is halted, leading to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors in the cell membrane. This disruption of sterol homeostasis compromises the structural integrity and function of the cell membrane, ultimately resulting in the death of the parasite.
Conclusion
The protocols detailed in this application note provide a clear and reproducible pathway for the scale-up synthesis of 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine. The use of a heterogeneous copper catalyst in the key cyclization step offers significant advantages for large-scale production, including simplified purification and catalyst recycling. The well-defined characterization data serves as a benchmark for quality control, ensuring the production of high-purity material suitable for preclinical evaluation. The elucidation of its mechanism of action as an inhibitor of 14α-demethylase provides a strong rationale for its further development as a potential therapeutic agent against diseases caused by pathogens reliant on the ergosterol biosynthesis pathway.
References
- 1. Sterol Biosynthesis Pathway as Target for Anti-trypanosomatid Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens | MDPI [mdpi.com]
- 4. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quality Control of 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine is a heterocyclic compound of interest in pharmaceutical research and development. As with any potential drug candidate or intermediate, rigorous quality control is essential to ensure its identity, purity, and consistency. These application notes provide detailed protocols for the analytical techniques used in the quality control of 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine samples, in line with established pharmaceutical industry standards.
High-Performance Liquid Chromatography (HPLC/UPLC) for Assay and Purity Determination
Principle: Reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (RP-UPLC) is the primary method for determining the assay (potency) and purity of 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine. The method separates the main component from its process-related impurities and degradation products based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. Detection is typically performed using a UV detector.
Experimental Protocol:
-
Instrumentation:
-
HPLC or UPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a diode array detector (DAD) or multi-wavelength UV detector.
-
-
Chromatographic Conditions (Exemplary):
-
Column: C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm or equivalent).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 10.0 90 12.0 90 12.1 10 | 15.0 | 10 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 2 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine sample.
-
Dissolve in and dilute to 10 mL with a suitable solvent (e.g., acetonitrile/water 50:50 v/v) to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution to a working concentration of 0.1 mg/mL for analysis.
-
-
Data Analysis:
-
Assay: The assay is determined by comparing the peak area of the main component in the sample to that of a certified reference standard of known concentration.
-
Purity: The purity is calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
-
Impurity Profiling: Individual impurities are reported as a percentage of the total peak area. Identification of unknown impurities may require further investigation using LC-MS.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
Principle: LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is invaluable for the identification and structural elucidation of unknown impurities. After separation by HPLC/UPLC, the eluent is introduced into the mass spectrometer, where molecules are ionized and their mass-to-charge ratio (m/z) is determined.
Experimental Protocol:
-
Instrumentation:
-
UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
-
Chromatographic Conditions:
-
Use the same chromatographic conditions as the HPLC/UPLC method for purity determination to ensure correlation of retention times.
-
-
Mass Spectrometry Parameters (Exemplary):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Scan Range: m/z 50-500.
-
Collision Energy (for MS/MS): Ramped from 10-40 eV for fragmentation studies.
-
-
Data Analysis:
-
The accurate mass measurement of impurity peaks allows for the determination of their elemental composition.
-
Tandem mass spectrometry (MS/MS) is used to fragment the impurity ions, providing structural information.
-
Potential impurities could arise from starting materials, by-products of the synthesis, or degradation. For example, in the synthesis of related triazolopyridines, starting materials like 2-hydrazinopyridine and various benzaldehydes could be present as impurities.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Principle: NMR spectroscopy is a powerful technique for the unambiguous identification and structural elucidation of the 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine molecule. It provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.
Experimental Protocol:
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
-
Data Acquisition:
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
For complete structural assignment, 2D NMR experiments such as COSY, HSQC, and HMBC may be necessary.
-
-
Data Interpretation:
-
The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, should be consistent with the structure of 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine. Published spectral data for the isomeric 3-phenyl-[3][4][5]triazolo[4,3-a]pyridine can serve as a useful comparison for interpreting the spectra.[6]
-
Quality Control Data Summary
The following table summarizes typical quality control specifications for a pharmaceutical intermediate like 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine. These values are exemplary and should be established based on the specific manufacturing process and intended use.[3][7][8]
| Test | Analytical Method | Acceptance Criteria |
| Appearance | Visual Inspection | White to off-white solid |
| Identity | ¹H NMR | Spectrum conforms to the structure |
| Assay | HPLC/UPLC | 98.0% - 102.0% |
| Purity | HPLC/UPLC | ≥ 99.0% |
| Individual Unknown Impurity | HPLC/UPLC | ≤ 0.10% |
| Total Impurities | HPLC/UPLC | ≤ 1.0% |
| Residual Solvents | Gas Chromatography (GC) | Meets ICH Q3C limits |
Visualizations
Caption: Quality control workflow for 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine.
Caption: Proposed mass fragmentation of 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine.
Caption: Logical relationship between quality attributes and analytical tests.
References
- 1. researchgate.net [researchgate.net]
- 2. A facile and practical one-pot synthesis of [1,2,4]triazolo[4,3-a]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. tianmingpharm.com [tianmingpharm.com]
- 4. 3-(4-(Benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. tianmingpharm.com [tianmingpharm.com]
- 8. who.int [who.int]
Application Notes and Protocols for 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine as a versatile ligand in coordination chemistry. The document details its synthesis, the preparation of its metal complexes, and the applications of these complexes in catalysis and medicinal chemistry, with a focus on their antiparasitic and photophysical properties.
Introduction
3-Phenyl-1,2,3-triazolo[1,5-a]pyridine is a heterocyclic compound featuring a fused triazole and pyridine ring system with a phenyl substituent. This structural motif offers multiple coordination sites, making it an attractive ligand for the synthesis of a wide array of metal complexes. The resulting coordination compounds have shown significant potential in various fields, including homogeneous catalysis and the development of new therapeutic agents. The triazolopyrimidine core, structurally similar to purine bases, makes these compounds interesting candidates for biological evaluation.[1]
Experimental Protocols
Synthesis of 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine (Ligand)
A common and efficient method for the synthesis of[1][2][3]triazolo[1,5-a]pyridines is the copper-catalyzed oxidative cyclization of 2-pyridine ketone hydrazones.[4]
Protocol: Copper-Catalyzed Oxidative Cyclization
-
Preparation of the Hydrazone Precursor:
-
To a solution of 2-acetylpyridine (1.0 mmol) in ethanol (10 mL), add phenylhydrazine (1.1 mmol).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product, 2-acetylpyridine phenylhydrazone, is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
-
Cyclization Reaction:
-
In a round-bottom flask, dissolve the 2-acetylpyridine phenylhydrazone (1.0 mmol) in ethyl acetate (20 mL).
-
Add a heterogeneous copper(II) catalyst, such as an MCM-41-anchored bidentate 2-aminoethylamino copper(II) catalyst (5 mol%).[4]
-
Stir the reaction mixture vigorously at room temperature under an air atmosphere for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter off the catalyst. The catalyst can often be recovered and reused.[4]
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Characterize the final product by NMR, IR, and mass spectrometry.
-
Synthesis of Metal Complexes
Protocol: Synthesis of a Palladium(II) Complex
Palladium(II) complexes of triazole-based ligands have demonstrated significant catalytic activity.[5]
-
To a solution of 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine (2.0 mmol) in a suitable solvent such as acetonitrile or dichloromethane (20 mL), add a solution of a palladium(II) precursor, for example, bis(acetonitrile)palladium(II) chloride (PdCl₂(CH₃CN)₂) (1.0 mmol), in the same solvent (10 mL).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the formation of the complex by TLC or NMR.
-
The resulting precipitate, the [Pd(3-Phenyl-1,2,3-triazolo[1,5-a]pyridine)₂Cl₂] complex, is collected by filtration.
-
Wash the solid with the reaction solvent and then with diethyl ether.
-
Dry the complex under vacuum.
-
Characterize the complex using IR, NMR, elemental analysis, and X-ray crystallography if suitable crystals can be obtained.
Protocol: Synthesis of a Ruthenium(II) Complex
Ruthenium(II) complexes bearing triazolopyridine ligands have been investigated for their interesting photophysical properties.[2][3]
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve [Ru(DMSO)₄Cl₂] (1.0 mmol) in ethanol (30 mL).
-
Add 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine (3.0 mmol) to the solution.
-
Reflux the reaction mixture for 12-18 hours.
-
Cool the solution to room temperature, which may result in the precipitation of the product.
-
If precipitation occurs, collect the solid by filtration. If not, reduce the solvent volume under vacuum to induce precipitation.
-
To exchange the counter-ion, dissolve the crude product in a minimal amount of methanol and add a saturated aqueous solution of ammonium hexafluorophosphate (NH₄PF₆).
-
Collect the resulting precipitate, --INVALID-LINK--₂, by filtration.
-
Wash the complex with water and diethyl ether.
-
Dry the final product under vacuum.
-
Characterize the complex by NMR, UV-Vis spectroscopy, mass spectrometry, and cyclic voltammetry.
Data Presentation
Antiparasitic Activity of Related Triazolopyrimidine Metal Complexes
Metal complexes of triazolopyrimidine derivatives have shown promising activity against various parasites. The following table summarizes the in vitro activity of first-row transition metal complexes with 7-oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine (HftpO) against different Leishmania species and Trypanosoma cruzi.[1][6]
| Complex | Parasite Species | IC₅₀ (µM)[1] |
| [Cu(ftpO)₂(H₂O)₄] | L. infantum | 1.5 ± 0.2 |
| L. braziliensis | 2.1 ± 0.3 | |
| L. donovani | 1.8 ± 0.1 | |
| L. peruviana | 2.5 ± 0.4 | |
| L. mexicana | 1.9 ± 0.2 | |
| T. cruzi | 3.5 ± 0.5 | |
| [Co(ftpO)₂(H₂O)₄] | L. infantum | 2.2 ± 0.3 |
| L. braziliensis | 3.0 ± 0.4 | |
| L. donovani | 2.5 ± 0.2 | |
| L. peruviana | 3.8 ± 0.6 | |
| L. mexicana | 2.8 ± 0.3 | |
| T. cruzi | 4.1 ± 0.6 | |
| [Ni(ftpO)₂(H₂O)₄] | L. infantum | 1.8 ± 0.2 |
| L. braziliensis | 2.5 ± 0.3 | |
| L. donovani | 2.1 ± 0.2 | |
| L. peruviana | 3.1 ± 0.5 | |
| L. mexicana | 2.3 ± 0.3 | |
| T. cruzi | 3.8 ± 0.5 | |
| [Zn(ftpO)₂(H₂O)₄] | L. infantum | > 50 |
| L. braziliensis | > 50 | |
| L. donovani | > 50 | |
| L. peruviana | > 50 | |
| L. mexicana | > 50 | |
| T. cruzi | > 50 | |
| Glucantime (Ref.) | L. infantum | 25.0 ± 3.0 |
| Benznidazole (Ref.) | T. cruzi | 10.0 ± 1.5 |
Photophysical Properties of Related Iridium(III) and Ruthenium(II) Complexes
Complexes of 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine and its derivatives with heavy metal ions like iridium(III) and ruthenium(II) can exhibit interesting photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and as photosensitizers.
| Complex Type | λₑₘ (nm) | Quantum Yield (Φ) | Reference |
| Iridium(III) with phenyl-triazole ligands | 450 - 600 | 0.1 - 0.6 | [7] |
| Ruthenium(II) with triazolo[1,5-a]pyridine ligands | 600 - 700 | ~0.05 | [2] |
| Ruthenium(II) polypyridyl complexes | Varies | Varies | [8][9][10] |
Note: The data presented is for structurally related compounds and serves as a guide for the expected properties of complexes with 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine.
Visualizations
Experimental Workflow: Synthesis and Characterization
Caption: Workflow for the synthesis and application of metal complexes.
Logical Relationship: From Ligand Design to Application
Caption: Relationship between ligand design and potential applications.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. 1,2,3-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 5. 1,2,3-Triazole based ligands with phosphine and pyridine functionalities: synthesis, PdII and PtII chemistry and catalytic studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Phenyl-1,2,3-triazoles as Versatile Ligands for Cationic Cyclometalated Iridium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unusual photophysical properties of a ruthenium(II) complex related to [Ru(bpy)2(dppz)]2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tris-heteroleptic ruthenium(II) polypyridyl complexes: Synthesis, structural characterization, photophysical, electrochemistry and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interactions of ruthenium(II) polypyridyl complexes with human telomeric DNA - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine?
A1: The most widely reported and effective method is the oxidative cyclization of 2-benzoylpyridine hydrazone. This method typically involves the use of a copper(II) catalyst and an oxidant, such as air, to facilitate the intramolecular N-N bond formation.
Q2: I am observing a low yield in my reaction. What are the potential causes and how can I improve it?
A2: Low yields can stem from several factors. Please refer to the Troubleshooting Guide below for a detailed breakdown of potential issues and corresponding solutions. Key areas to investigate include the purity of starting materials, the choice and amount of catalyst, reaction temperature, and reaction time.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes. Hydrazine and its derivatives are potentially toxic and carcinogenic; always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Solvents like ethyl acetate are flammable. When using sealed reaction vessels or microwave reactors, ensure they are designed to handle the expected pressure at the reaction temperature.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Catalyst: The copper catalyst may be of poor quality or deactivated. | Use a high-purity copper(II) salt (e.g., Cu(OAc)₂). Consider using a pre-activated or freshly prepared catalyst. A heterogeneous catalyst, such as one anchored on MCM-41, has been shown to be effective and reusable.[1] |
| Inefficient Oxidant: Air oxidation may be slow or incomplete. | While air is a green oxidant, stronger oxidizing agents can be employed if yields are consistently low. However, this may require more rigorous purification. Ensure good aeration if using atmospheric oxygen. | |
| Incorrect Solvent: The solvent may not be optimal for the reaction. | Ethyl acetate has been reported as an effective solvent for the copper-catalyzed oxidative cyclization.[1] Toluene has also been used in related syntheses. A solvent screen may be necessary for optimization. | |
| Low Reaction Temperature: The reaction may require thermal energy to proceed at a reasonable rate. | While some copper-catalyzed cyclizations can occur at room temperature, heating may be necessary. Microwave irradiation has been shown to accelerate similar reactions, leading to higher yields in shorter times.[2] | |
| Formation of Side Products | Over-oxidation: The desired product or starting material may be susceptible to over-oxidation. | Carefully control the reaction time and temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid prolonged reaction times after the starting material is consumed. |
| Dimerization of Starting Materials: In some copper-catalyzed reactions, dimerization of starting materials, such as the Glaser coupling of terminal alkynes, can be a competing side reaction.[3] While not directly applicable to this synthesis, analogous side reactions of the hydrazone could occur. | Optimize the catalyst loading and reaction conditions to favor the intramolecular cyclization. | |
| Difficulty in Product Purification | Residual Catalyst: Traces of the copper catalyst can be difficult to remove. | If using a homogeneous catalyst, washing the organic extract with an aqueous solution of a chelating agent like EDTA can help remove residual copper salts. The use of a heterogeneous catalyst simplifies purification as it can be removed by simple filtration.[1] |
| Tailing on TLC Plate: This may indicate the presence of basic impurities like residual pyridine (if used as a base or solvent). | Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to form a water-soluble salt of the basic impurity, which can then be removed in the aqueous phase. | |
| Oily Product or Failure to Crystallize: The product may be impure. | Attempt purification by column chromatography on silica gel. If the product is an oil, try triturating with a non-polar solvent like hexane to induce crystallization. Recrystallization from a suitable solvent system (e.g., ethanol/water) can also be effective for solid products. |
Experimental Protocols
Method 1: Heterogeneous Copper-Catalyzed Aerobic Oxidative Cyclization
This method utilizes a recyclable MCM-41-anchored bidentate 2-aminoethylamino copper(II) catalyst with air as the oxidant.[1]
Step 1: Synthesis of 2-Benzoylpyridine Hydrazone
-
To a solution of 2-benzoylpyridine (1.0 mmol) in ethanol (10 mL), add hydrazine monohydrate (1.2 mmol).
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure. The resulting crude hydrazone can be used in the next step without further purification.
Step 2: Oxidative Cyclization
-
To a solution of 2-benzoylpyridine hydrazone (1.0 mmol) in ethyl acetate (15 mL), add the MCM-41-anchored copper(II) catalyst (5 mol% Cu loading).
-
Stir the reaction mixture vigorously at room temperature, open to the atmosphere (air), for 30-180 minutes. Monitor the reaction by TLC.
-
Once the starting material is consumed, filter the reaction mixture to recover the heterogeneous catalyst.
-
Wash the catalyst with ethyl acetate.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine.
Quantitative Data
While specific yield data for 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine using the heterogeneous catalyst is not detailed in the available literature, related substrates have yielded products in the range of 85-95%.[1]
| Substrate (R group on ketone) | Yield (%) |
| Phenyl | Data not explicitly provided, but expected to be high |
| 4-Methylphenyl | 92 |
| 4-Methoxyphenyl | 95 |
| 4-Chlorophenyl | 90 |
| 2-Naphthyl | 88 |
Table based on data for analogous compounds from the synthesis of[2][4][5]triazolo[1,5-a]pyridines.[1]
Visualizations
General Workflow for the Synthesis of 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine
Caption: General workflow for the two-step synthesis of 3-Phenyl-1,2,3-triazolo(1,5-a)pyridine.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yields in the synthesis.
References
identifying and removing side products in 3-Phenyl-1,2,3-triazolo(1,5-a)pyridine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine.
Troubleshooting Guides
This guide addresses common issues encountered during the synthesis of 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine, focusing on the oxidative cyclization of 2-acetylpyridine phenylhydrazone.
Issue 1: Low or No Product Yield
Low or no yield of the desired 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine is a frequent challenge. This section provides a systematic approach to identifying and resolving the root causes of poor reaction outcomes.
| Potential Cause | Troubleshooting Steps |
| Incomplete Hydrazone Formation | - Ensure the complete consumption of starting materials (2-acetylpyridine and phenylhydrazine) by monitoring the reaction using Thin Layer Chromatography (TLC).- Use a slight excess of phenylhydrazine to drive the reaction to completion.- Ensure the removal of water formed during the reaction, as it can be reversible. |
| Inefficient Oxidative Cyclization | - The choice and handling of the oxidizing agent are critical. For instance, if using a hypervalent iodine reagent like iodobenzene diacetate (IBD), ensure it is fresh and has been stored properly.- Optimize the stoichiometry of the oxidizing agent. An insufficient amount will lead to incomplete conversion, while a large excess can promote side reactions.- Reaction temperature and time are crucial parameters. Monitor the reaction progress by TLC to determine the optimal duration. |
| Suboptimal Reaction Conditions | - The solvent can significantly influence the reaction outcome. If the reaction is sluggish, consider switching to a solvent that better solubilizes the reactants and intermediates.- For base-catalyzed reactions, ensure the base is of appropriate strength and is used in the correct stoichiometric amount. |
| Product Degradation | - The triazolo[1,5-a]pyridine ring system can be sensitive to certain conditions. Avoid unnecessarily harsh work-up procedures or prolonged exposure to strong acids or bases. |
Issue 2: Presence of Significant Side Products
The formation of side products can complicate purification and reduce the yield of the target compound. This section details common impurities and strategies for their mitigation.
| Side Product | Identification | Mitigation and Removal |
| Unreacted 2-acetylpyridine phenylhydrazone | Can be readily identified by TLC and comparison with the starting material. Its 1H NMR spectrum will show characteristic signals for the hydrazone moiety. | - Ensure complete oxidation by optimizing the amount of oxidizing agent and reaction time.- Can be separated from the product by column chromatography on silica gel. |
| Isomeric[1][2][3]triazolo[4,3-a]pyridine | May have a similar Rf value to the desired product on TLC, making separation challenging. Careful analysis of 1H and 13C NMR spectra is required for unambiguous identification. | - The formation of this isomer is often influenced by the reaction conditions. Altering the solvent, temperature, or oxidizing agent may favor the desired[1][2][4] isomer.- Careful optimization of the chromatographic separation conditions (e.g., solvent gradient) may be necessary. |
| Products of Dimroth Rearrangement | In some cases, the initially formed triazole can rearrange to a more stable isomer. This can be identified by detailed spectroscopic analysis (NMR, MS). | - The Dimroth rearrangement is often promoted by heat or acidic/basic conditions. Running the reaction at a lower temperature and using a neutral work-up may suppress this side reaction.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine?
A1: A prevalent and efficient method is the oxidative cyclization of 2-acetylpyridine phenylhydrazone.[6] This method involves the condensation of 2-acetylpyridine with phenylhydrazine to form the corresponding hydrazone, which is then cyclized in the presence of an oxidizing agent to yield the final product.
Q2: How can I effectively purify the crude 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine?
A2: Column chromatography on silica gel is the most common and effective method for purifying the crude product.[4] A solvent system of ethyl acetate and hexanes is typically used as the eluent. The optimal ratio should be determined by TLC analysis to achieve good separation between the product and any impurities.
Q3: What are the key spectroscopic features to confirm the identity of 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine?
A3: The structure of 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine can be confirmed by 1H NMR, 13C NMR, and mass spectrometry. The 1H NMR spectrum will show characteristic signals for the aromatic protons of the phenyl and pyridine rings. The 13C NMR will show the corresponding aromatic carbon signals. High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule.
Q4: Can this synthesis be performed under microwave irradiation?
A4: Yes, microwave-assisted synthesis can be a viable option for accelerating the reaction.[4] Microwave heating can significantly reduce the reaction time for the cyclization step. However, it is important to carefully control the temperature to avoid decomposition of the product.
Experimental Protocols
Synthesis of 2-acetylpyridine phenylhydrazone (Intermediate)
-
To a solution of 2-acetylpyridine (1.0 mmol) in ethanol (10 mL), add phenylhydrazine (1.1 mmol).
-
Add a catalytic amount of acetic acid (2-3 drops).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, the hydrazone often precipitates from the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the crude 2-acetylpyridine phenylhydrazone, which can be used in the next step without further purification.
Synthesis of 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine via Oxidative Cyclization
-
Dissolve 2-acetylpyridine phenylhydrazone (1.0 mmol) in a suitable solvent such as dichloromethane or ethyl acetate (20 mL).
-
Add the oxidizing agent, for example, iodobenzene diacetate (1.2 mmol), to the solution.
-
Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction by TLC until the starting hydrazone is consumed.
-
After the reaction is complete, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine.
Quantitative Data
The following table summarizes typical yield and purity data for the synthesis of 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine and related compounds via oxidative cyclization.
| Oxidizing Agent | Solvent | Temperature | Reaction Time | Yield (%) | Purity (%) |
| Iodobenzene Diacetate (IBD) | Dichloromethane | Room Temp. | 6 h | 85-95 | >98 (after chromatography) |
| N-Chlorosuccinimide (NCS) | DMF | 0 °C to Room Temp. | 2 h | ~92 | >98 (after chromatography)[3] |
| Copper(II) catalyst/Air | Ethyl Acetate | Room Temp. | 12 h | Good | High (after filtration)[6] |
Visualizations
Caption: Experimental workflow for the synthesis of 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine.
References
- 1. 832-81-5|3-Phenyl-[1,2,3]triazolo[1,5-a]pyridine|BLD Pharm [bldpharm.com]
- 2. KI-catalyzed oxidative cyclization of α-keto acids and 2-hydrazinopyridines: efficient one-pot synthesis of 1,2,4-triazolo[4,3-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,2,3-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
Technical Support Center: Overcoming Poor Solubility of 3-Phenyl-1,2,3-triazolo(1,5-a)pyridine
Welcome to the technical support center for 3-Phenyl-1,2,3-triazolo(1,5-a)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols for addressing the poor aqueous solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: I'm having difficulty dissolving this compound in my aqueous buffer for an experiment. What are the first steps I should take?
A1: The poor aqueous solubility of this compound is a common challenge due to its lipophilic and aromatic structure. The initial troubleshooting steps should involve simple and rapid methods to assess potential solubility enhancement:
-
Co-solvents: Try dissolving the compound in a small amount of a water-miscible organic solvent before adding it to your aqueous buffer. Common choices include DMSO, ethanol, or polyethylene glycol (PEG).[1][2][3]
-
pH Adjustment: The triazolopyridine moiety may have ionizable groups. Attempt to dissolve the compound in buffers with different pH values (e.g., acidic, neutral, and basic) to see if solubility is pH-dependent.[4][5]
-
Gentle Heating: Applying gentle heat while stirring can sometimes increase the rate of dissolution and solubility. However, be cautious of potential compound degradation at elevated temperatures.
Q2: I tried using DMSO as a co-solvent, but the compound precipitates when I add it to my aqueous medium. What should I do?
A2: This is a common issue known as "crashing out." It occurs when the concentration of the organic co-solvent is not high enough in the final aqueous solution to maintain the solubility of the compound. Here are some strategies to overcome this:
-
Increase Co-solvent Concentration: Gradually increase the percentage of the co-solvent in your final solution. However, be mindful that high concentrations of organic solvents can be toxic to cells or interfere with your assay.[1]
-
Use a Different Co-solvent: Some compounds are more soluble in specific co-solvents. Experiment with other options like ethanol, propylene glycol, or PEG 400.[6][7]
-
Combined Approach: Consider combining the use of a co-solvent with another technique, such as pH adjustment or the use of a surfactant.
Q3: Can I use surfactants to improve the solubility of this compound?
A3: Yes, surfactants can be very effective. Surfactants form micelles in aqueous solutions, and these micelles can encapsulate hydrophobic compounds like this compound, thereby increasing their apparent solubility.[7] Commonly used surfactants in research settings include Tween® 80 and Cremophor® EL. It is crucial to use surfactants above their critical micelle concentration (CMC) to ensure micelle formation.
Q4: I've heard about cyclodextrins for solubility enhancement. Are they suitable for this compound?
A4: Cyclodextrins are excellent candidates for improving the solubility of aromatic compounds.[8] These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity where a lipophilic molecule like this compound can be encapsulated, forming an inclusion complex.[9][10] This complex is more soluble in water than the compound alone.[11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.[8]
Q5: My experiments require a solid formulation. What techniques can I use to improve the dissolution rate of the solid compound?
A5: For solid formulations, improving the dissolution rate is key. Two common techniques are:
-
Micronization: This process reduces the particle size of the drug, which increases the surface area available for dissolution.[1][13]
-
Nanosuspensions: This involves reducing the drug particle size down to the nanometer range. Nanosuspensions can significantly increase the dissolution velocity and saturation solubility.[14][15][16] These are colloidal dispersions of the pure drug in an aqueous vehicle, stabilized by surfactants or polymers.[14]
-
Solid Dispersions: In this technique, the poorly soluble drug is dispersed in a hydrophilic carrier matrix (like a polymer).[5][17] This can enhance the dissolution rate by presenting the drug in an amorphous form, which is more soluble than the crystalline form.[17]
Comparison of Solubilization Techniques
| Technique | Principle | Advantages | Disadvantages |
| Co-solvency | Addition of a water-miscible organic solvent to increase the solubility of a nonpolar drug.[2][3] | Simple, rapid, and effective for many compounds.[1] | Potential for drug precipitation upon dilution; solvent may have toxic or unwanted biological effects.[1] |
| pH Modification | Altering the pH of the solution to ionize the drug, thereby increasing its solubility.[4][5] | Simple and cost-effective; can lead to a significant increase in solubility for ionizable compounds.[4] | Only applicable to ionizable compounds; potential for chemical instability at certain pH values. |
| Surfactants | Formation of micelles that encapsulate the hydrophobic drug, increasing its apparent solubility.[7] | High solubilization capacity for many compounds. | Potential for toxicity and interference with biological assays; can be difficult to remove. |
| Cyclodextrins | Formation of a water-soluble inclusion complex by encapsulating the drug in the hydrophobic cavity of the cyclodextrin.[9][10] | Low toxicity, high solubilizing efficiency for many aromatic compounds.[8] | Can be expensive; the complexation is a reversible equilibrium. |
| Nanosuspensions | Reduction of drug particle size to the nanometer range, increasing surface area and dissolution rate.[14][15][16] | Applicable to a wide range of poorly soluble drugs; can be administered via various routes.[15] | Requires specialized equipment for production; potential for physical instability (particle growth).[14] |
| Solid Dispersions | Dispersing the drug in a hydrophilic carrier to create an amorphous solid form with enhanced dissolution.[5][17] | Can significantly improve oral bioavailability.[5] | Can be physically unstable (recrystallization); requires careful selection of the carrier.[17] |
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent (DMSO)
-
Stock Solution Preparation: Weigh out 1 mg of this compound and dissolve it in 100 µL of 100% DMSO to prepare a 10 mg/mL stock solution.
-
Vortexing: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be used if necessary.
-
Dilution into Aqueous Medium: To prepare a 10 µM final concentration in 10 mL of aqueous buffer, add 10 µL of the 10 mg/mL stock solution to the 10 mL of buffer. It is crucial to add the stock solution to the buffer while vortexing or stirring vigorously to ensure rapid dispersion and minimize precipitation.
-
Observation: Visually inspect the solution for any signs of precipitation. If precipitation occurs, consider using a higher percentage of DMSO in the final solution or trying a different co-solvent.
Protocol 2: Solubilization using pH Modification
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7.4, and 9).
-
Solubility Testing: Add an excess amount of this compound to a small volume (e.g., 1 mL) of each buffer.
-
Equilibration: Cap the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Preparation: Centrifuge the samples at high speed to pellet the undissolved compound.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Analysis: Plot the solubility as a function of pH to determine the optimal pH for dissolution.
Protocol 3: Solubilization using Cyclodextrin (HP-β-CD) Complexation
-
HP-β-CD Stock Solution: Prepare a stock solution of HP-β-CD in the desired aqueous buffer (e.g., 10% w/v).
-
Phase Solubility Study:
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0%, 1%, 2%, 5%, 10% w/v).
-
Add an excess amount of this compound to each solution.
-
Equilibrate the samples by shaking for 24-48 hours at a constant temperature.
-
Centrifuge the samples and quantify the concentration of the dissolved compound in the supernatant.
-
-
Data Analysis: Plot the concentration of dissolved this compound against the concentration of HP-β-CD. A linear increase in solubility with increasing HP-β-CD concentration indicates the formation of a soluble inclusion complex.
Visual Guides
Caption: Experimental workflow for selecting a solubilization method.
Caption: Troubleshooting guide for poor solubility issues.
References
- 1. ijpbr.in [ijpbr.in]
- 2. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 3. Cosolvent - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. touroscholar.touro.edu [touroscholar.touro.edu]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. ijmsdr.org [ijmsdr.org]
- 14. eaapublishing.org [eaapublishing.org]
- 15. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijpsjournal.com [ijpsjournal.com]
preventing degradation of 3-Phenyl-1,2,3-triazolo(1,5-a)pyridine during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 3-Phenyl-1,2,3-triazolo(1,5-a)pyridine during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
Q2: What are the recommended storage conditions for this compound to ensure its long-term stability?
A2: To minimize degradation, this compound should be stored under controlled conditions. Based on general best practices for sensitive chemical compounds and the indication of temperature sensitivity, the following conditions are recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | To slow down potential thermal degradation pathways. Cold-chain transportation suggests the compound is sensitive to higher temperatures. |
| Light | Protect from light (Store in an amber vial or a dark place) | To prevent potential photodegradation.[2][3] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | To minimize oxidative degradation.[2] |
| Container | Tightly sealed, appropriate container | To prevent exposure to moisture and atmospheric oxygen. |
Q3: How can I tell if my sample of this compound has degraded?
A3: Degradation can manifest in several ways. Visual inspection might reveal a change in color or physical state of the solid material. However, the most reliable way to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. These methods can reveal the presence of impurities and a decrease in the purity of the compound.
Q4: What are the likely degradation products of this compound?
A4: While specific degradation products for this compound are not extensively documented in the public domain, a plausible degradation pathway for a similar triazolopyridine derivative involves oxidation to form N-oxides. These reactive intermediates can then potentially lead to the formation of dimers or other adducts. Therefore, impurities with higher molecular weights and different polarity might be observed in analytical analyses of a degraded sample.
Troubleshooting Guide
This guide is designed to help you troubleshoot potential issues related to the storage and stability of this compound.
Issue 1: Inconsistent experimental results.
-
Possible Cause: Degradation of the compound leading to lower effective concentration.
-
Troubleshooting Steps:
-
Verify Purity: Re-analyze the purity of your current stock of this compound using HPLC or NMR.
-
Review Storage Conditions: Ensure the compound has been consistently stored under the recommended conditions (refrigerated, protected from light, under an inert atmosphere).
-
Use a Fresh Sample: If degradation is suspected, use a fresh, unopened sample of the compound and compare the experimental results.
-
Issue 2: Appearance of new, unknown peaks in HPLC analysis.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Characterize Impurities: If possible, use techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to determine the molecular weight of the new impurities. This can provide clues about the degradation pathway (e.g., oxidation, dimerization).
-
Stress Studies: To confirm that the new peaks are indeed degradation products, you can perform a controlled stress study on a small, pure sample (e.g., expose it to elevated temperature or light for a short period) and monitor the formation of these new peaks.
-
Optimize Storage: If degradation is confirmed, immediately transfer the bulk material to more stringent storage conditions (e.g., lower temperature, rigorously inert atmosphere).
-
Issue 3: Change in physical appearance of the solid compound (e.g., color change).
-
Possible Cause: Significant degradation has occurred.
-
Troubleshooting Steps:
-
Do Not Use: It is highly recommended not to use the material for experiments where purity is critical.
-
Analytical Confirmation: Confirm the degradation and loss of purity through HPLC or NMR analysis.
-
Proper Disposal: Dispose of the degraded material according to your institution's safety guidelines.
-
Review Handling Procedures: Evaluate your handling procedures to identify any potential exposure to adverse conditions during weighing or sample preparation.
-
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of this compound. Method optimization may be required.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient:
-
Start with a suitable gradient, for example, 5% B, hold for 1 minute, then ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)
-
Injection Volume: 10 µL
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
-
Protocol 2: Stability Study Monitoring
This protocol describes how to monitor the stability of this compound under different storage conditions.
-
Sample Preparation:
-
Aliquot several samples of high-purity this compound into individual, tightly sealed amber vials.
-
For samples to be stored under an inert atmosphere, flush the vials with argon or nitrogen before sealing.
-
-
Storage Conditions:
-
Store the aliquots under a range of conditions to be tested. For example:
-
Recommended: 2-8°C, protected from light, under inert gas.
-
Room Temperature: ~25°C, protected from light.
-
Elevated Temperature: 40°C, protected from light (accelerated stability).
-
Light Exposure: Room temperature, exposed to ambient light.
-
-
-
Time Points:
-
Establish a schedule for analysis (e.g., time 0, 1 month, 3 months, 6 months).
-
-
Analysis:
-
At each time point, remove one aliquot from each storage condition.
-
Analyze the purity of the sample using the HPLC method described in Protocol 1.
-
Record the purity and the appearance of any new peaks.
-
-
Data Presentation:
-
Summarize the purity data in a table to compare the stability under different conditions over time.
-
Visualizations
Caption: Hypothesized oxidative degradation pathway.
Caption: Troubleshooting workflow for suspected degradation.
Caption: Experimental workflow for stability testing.
References
troubleshooting peak tailing in HPLC analysis of 3-Phenyl-1,2,3-triazolo(1,5-a)pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine, with a specific focus on peak tailing.
Troubleshooting Guide: Peak Tailing
Peak tailing is a common chromatographic problem that can compromise the accuracy and precision of quantitative analysis. For 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine, a nitrogen-containing heterocyclic compound, peak tailing is often attributed to its basic nature and interactions with the stationary phase.
Q1: My chromatogram for 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine shows significant peak tailing. What are the primary causes?
A1: Peak tailing for a basic compound like 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine in reverse-phase HPLC is typically caused by one or more of the following factors:
-
Secondary Interactions with Silanol Groups: The most common cause is the interaction of the basic nitrogen atoms in your analyte with acidic residual silanol groups on the surface of the silica-based stationary phase.[1][2][3][4] These interactions lead to a secondary, stronger retention mechanism for a portion of the analyte molecules, resulting in a delayed elution and a "tailing" peak.
-
Inappropriate Mobile Phase pH: If the pH of the mobile phase is close to the pKa of your analyte, both the ionized and non-ionized forms of the compound will be present.[5] This can lead to peak broadening and tailing. For a weakly basic compound like 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine (predicted pKa for a similar structure is ~3.15), operating at a pH that does not ensure a single ionic form can be problematic.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[6]
-
Column Degradation or Contamination: Over time, columns can degrade, or the inlet frit can become partially blocked with particulate matter from the sample or mobile phase.[6] This can disrupt the flow path and cause peak tailing.
-
Extra-Column Effects: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening and peak tailing.
Q2: How can I reduce peak tailing caused by silanol interactions?
A2: To minimize secondary interactions with silanol groups, consider the following strategies:
-
Lower the Mobile Phase pH: Operating at a lower pH (e.g., pH 2.5-3.5) will protonate the residual silanol groups, reducing their ability to interact with the basic analyte.[3][4][6] This is often the most effective first step.
-
Use an End-Capped Column: Modern, high-purity silica columns are often "end-capped," where the residual silanol groups are chemically bonded with a small silylating agent to make them inert.[3] Using a column specifically designed for the analysis of basic compounds is highly recommended.
-
Increase Buffer Concentration: A higher buffer concentration in the mobile phase can help to mask the residual silanol groups and maintain a constant pH at the column surface, thereby improving peak shape.[1][7] For UV detection, a concentration of 25-50 mM is often effective. For LC-MS, lower concentrations (e.g., 10 mM) of volatile buffers like ammonium formate or acetate are preferred to avoid ion suppression.[3][8]
-
Add Mobile Phase Modifiers: Small amounts of a basic additive, like triethylamine (TEA), can be added to the mobile phase to compete with the analyte for active silanol sites. However, this approach is less common with modern, high-quality columns and can be problematic for LC-MS analysis.
Q3: What is the optimal mobile phase pH for analyzing 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine?
Therefore, for 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine, a mobile phase pH in the range of 2.5 to 4.0 is a good starting point. This will ensure the analyte is predominantly in its protonated form and will also suppress the ionization of residual silanol groups on the column.
Frequently Asked Questions (FAQs)
Q4: Can the choice of organic modifier in the mobile phase affect peak tailing?
A4: Yes, the choice of organic modifier can influence peak shape. Acetonitrile and methanol are the most common organic solvents in reverse-phase HPLC. While both can be effective, sometimes switching from one to the other can improve peak symmetry. Acetonitrile generally has a lower viscosity and can sometimes provide sharper peaks. It is recommended to try both during method development to determine the optimal choice for your specific analysis.
Q5: I've optimized my mobile phase, but I still see some peak tailing. What else can I check?
A5: If mobile phase optimization does not resolve the issue, consider the following:
-
Check for Column Contamination: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reverse-phase) to remove any strongly retained compounds.
-
Inspect for Column Voids: A void at the head of the column can cause peak distortion. This can sometimes be seen as a small depression in the packing material. If a void is suspected, the column may need to be replaced.
-
Minimize Extra-Column Volume: Ensure that the tubing connecting the components of your HPLC system is as short and narrow in diameter as possible to reduce dead volume.
-
Sample Solvent Mismatch: Dissolving your sample in a solvent that is much stronger than your mobile phase can lead to poor peak shape. Whenever possible, dissolve your sample in the initial mobile phase.
Data Presentation
The following table summarizes the expected impact of key chromatographic parameters on the peak asymmetry of 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine.
| Parameter | Condition 1 | Expected Asymmetry Factor (As) | Condition 2 | Expected Asymmetry Factor (As) | Rationale |
| Mobile Phase pH | pH 7.0 | > 2.0 | pH 3.0 | 1.0 - 1.5 | At lower pH, silanol interactions are suppressed, and the analyte is in a single ionic form.[4] |
| Buffer Concentration | 10 mM Phosphate | 1.5 - 2.0 | 50 mM Phosphate | 1.0 - 1.3 | Increased ionic strength masks residual silanols and improves peak shape.[3][8] |
| Column Type | Standard C18 | > 1.8 | End-Capped C18 | 1.0 - 1.4 | End-capping deactivates silanol groups, reducing secondary interactions.[3] |
Asymmetry Factor (As) is calculated at 10% of the peak height. A value of 1.0 indicates a perfectly symmetrical peak.
Experimental Protocols
Suggested HPLC Method for 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine Analysis
This protocol provides a starting point for the HPLC analysis of 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine. Method optimization may be required based on your specific instrumentation and sample matrix.
-
Column: End-capped C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Visualizations
Troubleshooting Workflow for Peak Tailing
Caption: A flowchart outlining the systematic approach to troubleshooting peak tailing in HPLC.
Analyte-Stationary Phase Interactions
Caption: Diagram illustrating the desired and undesired interactions between the analyte and the stationary phase.
References
- 1. Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 7. hplc.eu [hplc.eu]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Dimroth Rearrangement in Triazolopyridine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of the Dimroth rearrangement in triazolopyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the Dimroth rearrangement in the context of triazolopyridine synthesis?
A1: The Dimroth rearrangement is a molecular isomerization where an endocyclic and an exocyclic nitrogen atom switch places within a heterocyclic ring system. In triazolopyridine synthesis, this typically involves the conversion of a kinetically favored, but less stable,[1][2][3]triazolo[4,3-a]pyridine isomer to the more thermodynamically stable[1][2][3]triazolo[1,5-a]pyridine isomer.[2][4] This rearrangement is a crucial step as the initial cyclization often yields the [4,3-a] isomer, which then rearranges to the desired [1,5-a] product.[1][2]
Q2: What are the key factors that influence the Dimroth rearrangement?
A2: The course and rate of the Dimroth rearrangement are significantly influenced by several factors:
-
pH of the reaction medium: The rearrangement can be catalyzed by both acids and bases.[4][5][6]
-
Temperature: The reaction is often accelerated by heat.[4] In some cases, boiling in a suitable solvent is required.[3]
-
Solvent: The choice of solvent can impact the reaction rate and yield. Solvents like dichloromethane, ethanol, and pyridine have been used.[2][3]
-
Substituents: The presence of electron-withdrawing groups on the pyridine ring can facilitate the rearrangement.[1][7]
-
Reaction Time: The time required for complete rearrangement can vary from hours to days depending on the specific substrate and conditions.[2][3]
Q3: What is the underlying mechanism of the Dimroth rearrangement?
A3: The generally accepted mechanism for the Dimroth rearrangement involves a sequence of ring-opening and ring-closure events, often referred to as the ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) mechanism.[8] In an acidic medium, the process is thought to involve protonation of a nitrogen atom, followed by ring opening to form an intermediate, tautomerization, and subsequent ring closure to yield the rearranged, more stable isomer.[2][4]
Troubleshooting Guide
Problem 1: The Dimroth rearrangement is incomplete, and I have a mixture of[1][2][3]triazolo[4,3-a]pyridine and[1][2][3]triazolo[1,5-a]pyridine isomers.
-
Possible Cause: The reaction time may be insufficient, or the reaction conditions may not be optimal for the complete conversion of your specific substrate.
-
Solution 1: Increase Reaction Time. Monitor the reaction progress using techniques like TLC or LC-MS. In some cases, the isomerization can take an extended period, even up to several days at room temperature.[2]
-
Solution 2: Increase Temperature. Heating the reaction mixture can often drive the rearrangement to completion. Refluxing in a suitable solvent is a common strategy.
-
Solution 3: Add a Catalyst. If not already present, introduce a catalytic amount of acid (e.g., concentrated HCl) or a base to facilitate the rearrangement.[2][5] The choice of acid or base should be compatible with your substrate.
Problem 2: The yield of the desired[1][2][3]triazolo[1,5-a]pyridine is low.
-
Possible Cause: This could be due to incomplete rearrangement, degradation of the starting material or product under the reaction conditions, or the formation of side products.
-
Solution 1: Optimize Solvent and Temperature. As shown in the data tables below, the choice of solvent can significantly impact the yield. For instance, in one study, dichloromethane was found to be superior to THF, ethyl acetate, water, or DMF for a specific substrate.[2] Experiment with different solvents and temperatures to find the optimal conditions for your system.
-
Solution 2: Adjust Catalyst Concentration. If using a catalyst, its concentration can be critical. Too much or too little can lead to lower yields or the formation of byproducts. A screening of catalyst loading is recommended.
-
Solution 3: Consider a Different Synthetic Route. If optimization of the rearrangement fails to provide satisfactory yields, alternative synthetic strategies that directly yield the desired [1,5-a] isomer could be explored.[9]
Problem 3: I am observing significant side product formation.
-
Possible Cause: The reaction conditions (e.g., high temperature, strong acid/base) might be too harsh for your substrate, leading to decomposition or undesired side reactions.
-
Solution 1: Milder Reaction Conditions. Try lowering the reaction temperature or using a weaker acid or base catalyst.
-
Solution 2: Change the Solvent. A change in solvent can sometimes suppress side reactions. For example, if a complex mixture of products is observed in a polar aprotic solvent like DMF, switching to a less reactive solvent like dichloromethane might be beneficial.[2]
-
Solution 3: Purification Method. Ensure that your purification method (e.g., column chromatography, recrystallization) is effective at separating the desired product from any side products.
Quantitative Data on Reaction Conditions
The following tables summarize quantitative data from studies on the optimization of the Dimroth rearrangement.
Table 1: Optimization of Reaction Conditions for the Synthesis of a[1][2][3]triazolo[1,5-c]pyrimidine Derivative (Compound 6a) [2]
| Entry | IBD (equiv.) | Temperature (°C) | Time (h) | Solvent | Yield (%) |
| 1 | 1.0 | 25 | 6 | CH₂Cl₂ | 57 |
| 5 | 1.3 | 25 | 6 | CH₂Cl₂ | 81 |
| 6 | 1.3 | 25 | 24 | CH₂Cl₂ | 79 |
| 7 | 1.3 | 40 | 10 | CH₂Cl₂ | 72 |
| 8 | 1.3 | 25 | 6 | THF | 70 |
| 9 | 1.3 | 25 | 6 | EtOAc | 70 |
| 10 | 1.3 | 25 | 6 | H₂O | 12 |
| 11 | 1.3 | 25 | 6 | EtOH | 25 |
| 12 | 1.3 | 25 | 6 | DMF | Complex mixture |
IBD: Iodobenzene diacetate
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of[1][2][3]triazolo[1,5-c]pyrimidines via Oxidative Cyclization and In Situ Dimroth Rearrangement [2]
-
Hydrazone Formation: To a solution of 1-(6-chloropyrimidin-4-yl)hydrazine (3.0 mmol) in absolute ethanol (15 mL), add the corresponding aldehyde (3.6 mmol, 1.2 equiv.). Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction by TLC. After completion, the resulting hydrazone can be isolated by filtration or used directly in the next step.
-
Oxidative Cyclization and Rearrangement: To a solution of the hydrazone (from the previous step) in dichloromethane (CH₂Cl₂), add iodobenzene diacetate (IBD) (1.3 equiv.). Stir the reaction at room temperature for 6 hours.
-
Acid-Catalyzed Rearrangement (if necessary): After completion of the oxidative cyclization (monitored by TLC), remove the solvent under reduced pressure. Dissolve the residue in ethanol and add a catalytic amount of concentrated hydrochloric acid. Stir the mixture until the rearrangement to the [1,5-c] isomer is complete (this can be monitored by NMR or LC-MS).
-
Workup and Purification: Perform a standard aqueous workup. Purify the crude product by column chromatography on silica gel to obtain the desired[1][2][3]triazolo[1,5-c]pyrimidine.
Visualizations
Logical Workflow for Troubleshooting Low Yield in Dimroth Rearrangement
Caption: Troubleshooting workflow for low yield in Dimroth rearrangement.
General Experimental Workflow for Triazolopyridine Synthesis via Dimroth Rearrangement
Caption: Experimental workflow for triazolopyridine synthesis.
Plausible Mechanism for Acid-Catalyzed Dimroth Rearrangement
Caption: Mechanism of the Dimroth rearrangement.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives [beilstein-journals.org]
- 3. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 4. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. scilit.com [scilit.com]
- 7. researchgate.net [researchgate.net]
- 8. starchemistry888.com [starchemistry888.com]
- 9. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
minimizing regioisomer formation in the synthesis of substituted triazolopyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing regioisomer formation during the synthesis of substituted triazolopyridines.
Frequently Asked Questions (FAQs)
Q1: What are the common regioisomers formed during the synthesis of triazolopyridines?
A1: The two most common regioisomers are the[1][2][3]triazolo[4,3-a]pyridine and the[1][2][3]triazolo[1,5-a]pyridine. The formation of these isomers depends on the reaction conditions and the starting materials used.
Q2: How can I control the regioselectivity of the reaction to favor one isomer over the other?
A2: Regioselectivity can be controlled by careful selection of the synthetic route, catalyst, solvent, and reaction temperature. For instance, specific methods have been developed for the selective synthesis of either the[1][2][3]triazolo[4,3-a]pyridine or the[1][2][3]triazolo[1,5-a]pyridine isomer.
Q3: Are there any catalyst-free methods to achieve high regioselectivity?
A3: Yes, catalyst-free methods are available. For example, the microwave-mediated reaction of enaminonitriles and benzohydrazides can produce[1][2][3]triazolo[1,5-a]pyridines with high regioselectivity.[3][4][5]
Troubleshooting Guides
Issue 1: My reaction is producing a mixture of[1][2][3]triazolo[4,3-a]pyridine and[1][2][3]triazolo[1,5-a]pyridine regioisomers.
-
Troubleshooting Steps:
-
Review your synthetic strategy: Certain starting materials and reaction pathways are predisposed to forming specific isomers. For selective synthesis of[1][2][3]triazolo[4,3-a]pyridines, consider the palladium-catalyzed addition of hydrazides to 2-chloropyridine, which proceeds with high chemoselectivity at the terminal nitrogen of the hydrazide.[1]
-
Optimize the catalyst: The choice of catalyst can significantly influence the regiochemical outcome. For the synthesis of[1][2][3]triazolo[1,5-a]pyridines, copper-catalyzed reactions have been shown to be effective.[3][6]
-
Vary the solvent: Solvent polarity can impact the reaction pathway. Experiment with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMF) and polar protic (e.g., ethanol) to determine the optimal solvent for your desired isomer.
-
Adjust the reaction temperature: Temperature can affect the kinetic versus thermodynamic control of the reaction, thereby influencing the regioisomeric ratio. A systematic study of the reaction at different temperatures is recommended. Microwave irradiation has been used to promote the regioselective synthesis of[1][2][3]triazolo[1,5-a]pyridines.[3][4][5]
-
Issue 2: I am trying to synthesize the[1][2][3]triazolo[1,5-a]pyridine isomer, but the yield is low.
-
Troubleshooting Steps:
-
Consider a catalyst-free microwave-assisted approach: The reaction of enaminonitriles with benzohydrazides under microwave irradiation is a high-yield, catalyst-free method for the synthesis of[1][2][3]triazolo[1,5-a]pyridines.[3][4][5]
-
Employ an oxidative N-N bond formation strategy: The use of reagents like PIFA (phenyliodine bis(trifluoroacetate)) or a combination of iodine and potassium iodide can facilitate the intramolecular annulation of N-(pyridin-2-yl)benzimidamides to yield the desired [1,5-a] isomer in high yields.[6]
-
Optimize reaction conditions: Systematically vary the reaction time, temperature, and stoichiometry of reactants to improve the yield.
-
Issue 3: How can I selectively synthesize[1][2][3]triazolo[4,3-a]pyridines?
-
Troubleshooting Steps:
-
Utilize a palladium-catalyzed approach: A reliable method involves the palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration.[1] This method is noted for its high chemoselectivity.
-
Employ oxidative cyclization of hydrazones: The oxidative cyclization of 2-pyridylhydrazones using reagents like N-chlorosuccinimide (NCS) can efficiently produce[1][2][3]triazolo[4,3-a]pyridines under mild conditions.[7]
-
One-pot synthesis from 2-hydrazinopyridine: A mild and efficient one-pot synthesis from 2-hydrazinopyridine and substituted aromatic aldehydes at room temperature can provide facile access to[1][2][3]triazolo[4,3-a]pyridines.[8]
-
Quantitative Data Summary
The following tables summarize the yields of different substituted triazolopyridines synthesized under various regioselective conditions.
Table 1: Synthesis of[1][2][3]triazolo[1,5-a]pyridines via Microwave-Assisted Catalyst-Free Reaction of Enaminonitriles and Benzohydrazides [5]
| Entry | Benzohydrazide Substituent | Product | Yield (%) |
| 1 | H | 3a | 83 |
| 2 | 4-OCH₃ | 3b | 89 |
| 3 | 4-CH₃ | 3c | 82 |
| 4 | 4-CF₃ | 3d | 73 |
| 5 | 4-F | 3f | 41 |
| 6 | 4-Cl | 3g | 43 |
Table 2: Synthesis of[1][2][3]triazolo[4,3-a]pyridines via One-Pot Reaction of 2-Hydrazinopyridine and Aldehydes
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 3a | 95 |
| 2 | 4-Methylbenzaldehyde | 3b | 92 |
| 3 | 4-Methoxybenzaldehyde | 3c | 94 |
| 4 | 4-Chlorobenzaldehyde | 3d | 96 |
| 5 | 4-Nitrobenzaldehyde | 3e | 98 |
Experimental Protocols
Protocol 1: General Procedure for the Regioselective Synthesis of[1][2][3]triazolo[1,5-a]pyridines via Microwave Irradiation [5]
A mixture of the appropriate enaminonitrile (1.0 equiv.) and benzohydrazide (2.0 equiv.) in dry toluene (1.5 mL) is subjected to microwave irradiation at 140 °C. The reaction progress is monitored by TLC. Upon completion, the solvent is evaporated, and the crude product is purified by column chromatography.
Protocol 2: General Procedure for the Regioselective Synthesis of[1][2][3]triazolo[4,3-a]pyridines via Oxidative Cyclization [7]
To a solution of the appropriate hydrazone (10 mmol) in dry DMF (20 mL) cooled in an ice bath, N-chlorosuccinimide (NCS) (11 mmol) is added portion-wise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature. The product is isolated by standard work-up procedures.
Visualizations
Caption: General reaction pathways to different triazolopyridine regioisomers.
Caption: Troubleshooting workflow for minimizing regioisomer formation.
References
- 1. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 7. Efficient Synthesis and X-ray Structure of [1,2,4]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS) | MDPI [mdpi.com]
- 8. A facile and practical one-pot synthesis of [1,2,4]triazolo[4,3-a]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing the Fluorescence Intensity of 3-Phenyl-1,2,3-triazolo(1,5-a)pyridine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the fluorescence intensity of 3-Phenyl-1,2,3-triazolo(1,5-a)pyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the fluorescence intensity of this compound derivatives?
A1: The fluorescence intensity is governed by a combination of intrinsic molecular properties and extrinsic environmental factors.[1] Key intrinsic factors include the molecular structure's rigidity, the nature of substituents on the phenyl and triazolopyridine rings, and the efficiency of intramolecular charge transfer (ICT).[2] Extrinsic factors include the choice of solvent, sample concentration, temperature, pH, and the presence of quenching agents like dissolved oxygen.[1][3][4]
Q2: How do electron-donating and electron-withdrawing groups affect fluorescence?
A2: The strategic placement of electron-donating groups (e.g., -OCH₃, -NH₂) and electron-withdrawing groups (e.g., -CN, -NO₂) can create a "push-pull" system.[2] This arrangement facilitates ICT upon excitation, which can enhance the fluorescence quantum yield by favoring radiative decay over non-radiative pathways.[2]
Q3: What is the role of molecular rigidity in fluorescence intensity?
A3: Increased molecular rigidity generally leads to higher fluorescence intensity.[1][3] Rigid structures limit non-radiative decay pathways, such as those caused by molecular vibrations and rotations. Fusing the pyridine ring with other aromatic systems is a common strategy to increase rigidity and, consequently, the quantum yield.[2]
Q4: Can aggregation affect the fluorescence of my compound?
A4: Yes. While many fluorophores suffer from aggregation-caused quenching (ACQ) due to π-π stacking at high concentrations, some molecules are specifically designed to exhibit Aggregation-Induced Emission (AIE).[2] In AIE-active compounds, fluorescence is weak in dilute solutions but becomes strong upon aggregation. This is often due to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay channels.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the measurement and enhancement of fluorescence for this compound derivatives.
Issue 1: Low or No Fluorescence Detected in Solution
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Sub-optimal Solvent Environment | Perform a solvent screen using a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol).[2] Some derivatives exhibit strong solvatochromism. | Identification of a solvent that maximizes fluorescence intensity and quantum yield. |
| Presence of Quenchers | Use high-purity or HPLC-grade solvents. Degas the solution by bubbling with nitrogen or argon to remove dissolved oxygen, a common quencher.[1][2] Ensure the sample is free from impurities that may act as quenchers. | Increased fluorescence intensity and a longer fluorescence lifetime.[2] |
| Unfavorable Molecular Structure | Consider chemical modification. Introduce electron-donating or -withdrawing groups to promote an efficient ICT state.[2] Fusing the core with other aromatic systems can increase rigidity and quantum yield.[2] | A new derivative with significantly improved photophysical properties. |
| Incorrect Excitation/Emission Wavelengths | Record the full absorption (UV-Vis) and emission spectra to determine the optimal excitation (λ_max_abs) and emission (λ_max_em) wavelengths for your specific derivative and solvent system. | Accurate and maximized fluorescence signal detection. |
Issue 2: Fluorescence Intensity Decreases at High Concentrations
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Aggregation-Caused Quenching (ACQ) | Measure fluorescence at a series of lower concentrations to find a linear range. Redesign the molecule to include bulky groups that create steric hindrance and prevent π-π stacking.[2] | Reduced quenching and a more linear relationship between concentration and intensity at lower concentrations. |
| Inner Filter Effect | Ensure the absorbance of the solution at the excitation wavelength is below 0.1 to maintain a linear relationship between concentration and fluorescence. Dilute the sample if necessary. | Accurate fluorescence measurements without artifacts from excessive light absorption. |
Quantitative Data on Fluorescence Properties
The following table summarizes the photophysical properties of selected triazolo-annulated quinazoline derivatives, which share structural similarities with the target compounds and illustrate the effect of structural modifications on fluorescence quantum yield (Φ_F).
| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) |
| Derivative A | Toluene | 353 | 461 | 6800 | 0.81 |
| Derivative A | Dioxane | 352 | 479 | 7700 | 0.80 |
| Derivative A | CH₂Cl₂ | 354 | 502 | 8900 | 0.65 |
| Derivative B | Toluene | 362 | 473 | 6600 | 0.75 |
| Derivative B | Dioxane | 361 | 487 | 7400 | 0.73 |
| Derivative B | CH₂Cl₂ | 364 | 511 | 8600 | 0.58 |
| Derivative C | Toluene | 358 | 466 | 6600 | 0.92 |
| Derivative C | Dioxane | 357 | 481 | 7500 | 0.90 |
| Derivative C | CH₂Cl₂ | 360 | 505 | 8600 | 0.72 |
| (Data adapted from a study on 3-aryl-substituted 5-(4′-amino[1,1′]-biphenyl)[1][2][5]triazolo[4,3-c]quinazolines, which demonstrates common solvatochromic and quantum yield trends in related heterocyclic systems.[6]) |
Experimental Protocols
Protocol: Measurement of Relative Fluorescence Quantum Yield (Φ_F)
This protocol describes the determination of the fluorescence quantum yield of a sample relative to a well-characterized standard.
1. Materials and Equipment:
-
Spectrofluorometer with a sample holder for cuvettes.
-
UV-Vis spectrophotometer.
-
Matched quartz cuvettes (1 cm path length).
-
Fluorophore of interest (sample).
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).
-
High-purity solvent.
2. Procedure:
-
Prepare Solutions: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure Fluorescence Spectra:
-
Set the excitation wavelength on the spectrofluorometer (e.g., 350 nm for quinine sulfate).
-
Record the fluorescence emission spectrum for each solution of the sample and the standard.
-
Ensure experimental conditions (e.g., excitation/emission slit widths, temperature) are identical for all measurements.
-
-
Integrate Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Calculate Quantum Yield: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear. The slope of each line is proportional to its quantum yield.
-
The relative quantum yield (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)
Where:
-
Φ is the quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.
-
n is the refractive index of the solvent used for the sample and standard.
-
Visual Guides
Caption: Troubleshooting workflow for low fluorescence intensity.
References
addressing cytotoxicity issues of 3-Phenyl-1,2,3-triazolo(1,5-a)pyridine in in-vitro studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cytotoxicity issues with 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine and its analogs in in-vitro studies.
Troubleshooting Guide
This guide addresses common problems observed during the in-vitro evaluation of 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine's cytotoxic effects.
| Problem | Potential Cause | Recommended Solution |
| High cytotoxicity observed at very low concentrations across multiple cell lines. | The compound may be a potent, non-selective cytotoxic agent. Off-target effects are likely. | - Perform dose-response studies on a panel of cancerous and non-cancerous cell lines to determine selectivity.[1][2] - Consider structural modifications to the molecule to improve the therapeutic index. - Investigate the mechanism of cell death (apoptosis vs. necrosis) to understand the pathway of toxicity. |
| Inconsistent IC50 values between experiments. | - Cell passage number and confluency can affect sensitivity. - Variability in compound dissolution or stability in media. - Inaccurate cell seeding density. | - Use cells within a consistent, low passage number range. - Ensure complete dissolution of the compound in a suitable solvent (e.g., DMSO) before diluting in culture media. Prepare fresh dilutions for each experiment. - Optimize and standardize cell seeding density. |
| Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH). | - The compound may interfere with the assay chemistry. For example, it might inhibit mitochondrial reductases, giving a false positive in an MTT assay.[3][4] - Different assays measure different endpoints of cell death (metabolic activity vs. membrane integrity).[5][6] | - Run a cell-free assay control to check for direct interaction between the compound and assay reagents. - Use multiple, mechanistically distinct cytotoxicity assays to confirm results. For instance, complement a metabolic assay like MTT with a membrane integrity assay like LDH release or a direct cell counting method.[5] |
| Precipitation of the compound in culture medium. | Poor aqueous solubility of the compound. | - Increase the initial stock concentration in a suitable solvent to minimize the final solvent concentration in the culture medium. - Test different solvents for the stock solution. - Consider formulation strategies, such as using solubilizing agents, if compatible with the experimental goals. |
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic concentration range for triazolo[1,5-a]pyridine derivatives?
A1: The cytotoxic potency of triazolo[1,5-a]pyridine derivatives can vary significantly based on their substitution patterns and the cell line being tested. While specific data for 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine is not extensively published, other related triazole compounds have shown IC50 values ranging from micromolar to nanomolar concentrations. For example, some 1,2,3-triazole derivatives have exhibited IC50 values between 5 µM and 60 µM in various cancer cell lines.[7][8] It is crucial to perform a dose-response study to determine the IC50 value in your specific experimental system.
Q2: What are the potential mechanisms of cytotoxicity for this class of compounds?
A2: Triazole-containing compounds have been reported to induce cytotoxicity through several mechanisms. A primary mechanism is the induction of apoptosis, often through the mitochondrial pathway.[1] This can involve the activation of caspases (like caspase-3 and -9), an increase in pro-apoptotic proteins (like Bax), and a decrease in mitochondrial membrane potential.[1] Some triazolo[1,5-a]pyridine derivatives have been shown to inhibit enzymes like 14α-demethylase, which is involved in sterol biosynthesis, leading to cell cycle arrest and cell death.[9]
Q3: How can I determine if the observed cytotoxicity is due to apoptosis or necrosis?
A3: To distinguish between apoptosis and necrosis, you can use several assays. An Annexin V/Propidium Iodide (PI) assay is a common method. Annexin V stains early apoptotic cells, while PI stains late apoptotic and necrotic cells with compromised membranes. Additionally, you can perform a Caspase-3/7 activity assay to specifically measure the activation of executioner caspases involved in apoptosis.[10]
Q4: Are there known off-target effects for triazolo[1,5-a]pyridines?
A4: The off-target effects are specific to the individual compound. However, due to their structural similarity to purines, some triazolopyrimidines are studied as biomimetic models and may interact with a range of biological targets.[11] It is advisable to screen your compound against a panel of relevant targets to identify potential off-target activities that might contribute to cytotoxicity.
Q5: My compound seems to inhibit cell growth rather than directly killing the cells. How can I confirm this?
A5: Assays like MTT measure overall cell viability, which can be affected by both cell death and growth inhibition.[3][4] To differentiate between these, you can perform a cell proliferation assay, such as a BrdU incorporation assay or a carboxyfluorescein succinimidyl ester (CFSE) dilution assay. These methods directly measure DNA synthesis or cell division, respectively. A modified LDH assay protocol can also help distinguish between cell death and growth inhibition.[3][4]
Quantitative Data Summary
The following table summarizes the IC50 values of various triazole derivatives from the literature to provide a comparative context for the cytotoxic potential of this class of compounds.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| 1,2,3-Triazole-containing coumarin derivatives | A549 (Lung Cancer) | 2.97 - 4.78 | [7] |
| 1,2,3-Triazole-substituted betulinic acid derivatives | HL-60 (Leukemia) | < 11.5 | [2] |
| (Isopropylidene) uridine-[3][5][12]triazole hybrids | MCF-7 (Breast Cancer) | 7.80 - 11.73 | [8] |
| (Isopropylidene) uridine-[3][5][12]triazole hybrids | HeLa (Cervical Cancer) | 6.80 - 16.48 | [8] |
| 1,2,3-Triazolopyridazinone derivatives | A549 (Lung Cancer) | 36.35 - 184.72 | [10] |
| 1,2,3-Triazolopyridazinone derivatives | MCF-7 (Breast Cancer) | 30.66 - 154.87 | [10] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.[5][13]
Materials:
-
96-well flat-bottom plates
-
Cell line of interest
-
Complete cell culture medium
-
3-Phenyl-1,2,3-triazolo[1,5-a]pyridine (or test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.1 N HCl in anhydrous isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight at 37°C in a 5% CO2 incubator.[13]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO-treated cells).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[13]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
LDH Release Assay for Cytotoxicity
This protocol quantifies cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from cells with compromised plasma membranes.[5][12]
Materials:
-
96-well flat-bottom plates
-
Cell line of interest
-
Complete cell culture medium
-
3-Phenyl-1,2,3-triazolo[1,5-a]pyridine (or test compound)
-
LDH cytotoxicity assay kit
-
Lysis buffer (for maximum LDH release control)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for spontaneous LDH release (vehicle control) and maximum LDH release (cells treated with lysis buffer).
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[5]
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light. Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.[5]
Visualizations
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Caption: General workflow for in-vitro cytotoxicity assessment.
Caption: A potential mitochondrial pathway for apoptosis induction.
References
- 1. A novel [1,2,4] triazolo [1,5-a] pyrimidine-based phenyl-linked steroid dimer: synthesis and its cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel [1,2,3]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of 1,2,3‐Triazolopyridazinone Derivatives as Potential Caspase 3 and Apoptosis Inducers: Design, Synthesis and Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Photostability of 3-Phenyl-1,2,3-triazolo(1,5-a)pyridine-Based Materials
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the photostability of 3-Phenyl-1,2,3-triazolo(1,5-a)pyridine-based materials.
Frequently Asked Questions (FAQs)
Q1: What are the likely mechanisms behind the photodegradation of this compound-based materials?
A1: While specific mechanisms for this exact scaffold are not extensively detailed in the provided literature, photodegradation of similar heterocyclic and fluorescent compounds typically proceeds via two main pathways:
-
Photooxidation: The interaction of the excited state of the fluorophore with molecular oxygen can generate reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals.[1] These highly reactive species can then attack the fluorophore, leading to its irreversible chemical modification and loss of fluorescence. The triazole and pyridine rings, as well as the phenyl substituent, can be susceptible to oxidative damage.[2]
-
Photochemical Rearrangement/Fragmentation: Upon absorption of light, the molecule can undergo intramolecular reactions, such as ring-opening of the triazole moiety, which is a known reactivity pattern for some[2][3][4]triazolo[1,5-a]pyridines.[5][6] This can lead to the formation of non-fluorescent products.
Q2: How does the chemical environment impact the photostability of my compound?
A2: The local environment plays a crucial role in the photostability of your material. Key factors include:
-
Solvent Polarity and Viscosity: The choice of solvent can influence the stability of the excited state and the rate of non-radiative decay pathways.[7] More rigid or viscous media can sometimes enhance photostability by restricting conformational changes that might lead to degradation.
-
Presence of Oxygen: Dissolved molecular oxygen is a primary mediator of photobleaching for many fluorophores.[8][9]
-
pH: The pH of the medium can affect the protonation state of the heterocyclic rings, potentially altering the electronic structure and susceptibility to photodegradation.[10]
-
Presence of Quenchers: Impurities or other molecules in the sample can act as quenchers, deactivating the excited state and sometimes contributing to degradation pathways.[7][11]
Q3: What general molecular design strategies can be employed to improve the photostability of this compound derivatives?
A3: Several strategies can be explored during the synthesis and design phase:
-
Introduce Electron-Withdrawing or -Donating Groups: Modifying the phenyl ring or the pyridine ring with specific functional groups can tune the electronic properties of the molecule, potentially stabilizing the excited state and reducing susceptibility to photooxidation.[9]
-
Increase Structural Rigidity: Incorporating structural elements that reduce conformational flexibility can decrease non-radiative decay pathways and enhance photostability. This could involve fusing the pyridine ring with other aromatic systems.[7][9]
-
Steric Hindrance: Introducing bulky groups can shield the core structure from attack by reactive species or prevent intermolecular interactions that might lead to quenching or degradation.[7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Rapid loss of fluorescence signal during imaging. | High excitation light intensity or prolonged exposure time.[8] | Reduce the laser power or illumination intensity to the lowest level that provides an adequate signal-to-noise ratio. Minimize exposure time and, for time-lapse experiments, increase the interval between acquisitions.[1] |
| Presence of molecular oxygen in the medium.[9] | Deoxygenate the sample by purging with an inert gas like argon or nitrogen. For fixed samples, use a mounting medium containing an antifade reagent with oxygen-scavenging properties.[9] | |
| Low initial fluorescence intensity. | The chosen solvent is quenching fluorescence. | Perform a solvent screen to identify a medium that enhances fluorescence. Solvents of varying polarity and viscosity should be tested.[7] |
| The pH of the medium is not optimal. | Buffer the medium to an optimal pH. For many fluorescent dyes, a slightly basic pH (e.g., 8.0-9.0) can be beneficial.[10][12] | |
| Inconsistent photobleaching rates between experiments. | Variations in experimental conditions. | Standardize all parameters, including light source intensity, sample concentration, solvent purity, oxygen concentration, and temperature, as these can all affect the rate of photodegradation.[9] |
Quantitative Data on Photostability Enhancement
| Mounting Medium | Fluorophore Class | Photobleaching Half-life (seconds) | Reference |
| 90% Glycerol in PBS (pH 8.5) | Coumarin | 25 | [10] |
| Vectashield® | Coumarin | 106 | [10] |
This table demonstrates a significant improvement in photostability with the addition of a commercial antifade reagent and is provided as a general indication of the expected enhancement.
Experimental Protocols
Protocol 1: Assessing Photostability by Measuring Fluorescence Decay
This protocol outlines a method for quantifying the photostability of a fluorescent material.
Materials:
-
Solution of the this compound-based material in a suitable solvent.
-
Fluorescence microscope equipped with a stable light source (laser or arc lamp) and a sensitive camera.
-
Image acquisition and analysis software (e.g., ImageJ/Fiji).
-
Microscope slides and coverslips.
Procedure:
-
Sample Preparation: Prepare a dilute solution of your compound and mount it on a microscope slide.
-
Locate a Region of Interest (ROI): Find a representative area of your sample for imaging.
-
Set Imaging Parameters: Adjust the excitation intensity, exposure time, and detector gain to levels you would typically use for your application. These settings must remain constant throughout the experiment.[12]
-
Time-Lapse Acquisition: Acquire a series of images of the same ROI over time. The interval between images should be consistent (e.g., one image every 5-10 seconds for a total of 5-10 minutes).[12]
-
Image Analysis:
-
Open the image sequence in your analysis software.
-
Define an ROI within the fluorescent area and another in a background region.
-
Measure the mean fluorescence intensity for both the signal and background ROIs for each time point.
-
Correct for background by subtracting the background intensity from the signal intensity for each frame.
-
-
Data Analysis:
-
Normalize the corrected fluorescence intensity at each time point to the initial intensity (at time = 0).
-
Plot the normalized intensity as a function of time.
-
The data can be fitted to an exponential decay curve to determine the photobleaching half-life (t½), which is the time it takes for the fluorescence to decrease to 50% of its initial value.[12]
-
Protocol 2: Preparation and Use of an Antifade Mounting Medium
This protocol describes the preparation of a simple antifade mounting medium to reduce photobleaching in fixed samples. For live-cell imaging, it is crucial to use commercially available, non-toxic antifade reagents.[1][10]
Materials:
-
n-propyl gallate
-
Glycerol (high purity)
-
10X Phosphate Buffered Saline (PBS)
-
Distilled water
Procedure:
-
Prepare a 10% (w/v) solution of n-propyl gallate in a suitable solvent like dimethylformamide or dimethyl sulfoxide.
-
Prepare a 90% glycerol solution in 1X PBS. For example, mix 9 ml of glycerol with 1 ml of 10X PBS.
-
Add the n-propyl gallate solution to the glycerol/PBS mixture to a final concentration of 0.1-1%. Mix thoroughly.
-
Store the antifade mounting medium at 4°C in the dark.
-
To use, add a small drop of the medium to your fixed sample on a microscope slide before placing the coverslip.
Visualizations
Caption: Troubleshooting workflow for photobleaching issues.
Caption: Potential photodegradation pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. blog.addgene.org [blog.addgene.org]
- 4. Engineering and characterizing monomeric fluorescent proteins for live-cell imaging applications | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. genelink.com [genelink.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
comparing the anticancer activity of 3-Phenyl-1,2,3-triazolo(1,5-a)pyridine with existing drugs
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel and more effective cancer therapeutics, heterocyclic compounds have emerged as a promising avenue of research. Among these, the 1,2,3-triazolo[1,5-a]pyridine core structure has garnered significant attention for its potential anticancer properties. This guide provides a comparative overview of the anticancer activity of derivatives of the 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine scaffold and contrasts their performance with established anticancer drugs, supported by available experimental data from analogous compounds.
While direct and comprehensive anticancer activity data for the specific compound 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine is limited in publicly accessible literature, extensive research on closely related[1][2][3]triazolo[1,5-a]pyridine and other triazolo-pyrimidine derivatives provides valuable insights into the potential of this chemical class. These analogues have demonstrated significant cytotoxic effects against a range of human cancer cell lines.
Comparative Cytotoxicity of Triazolo-Pyridine Analogues
The primary method for evaluating the in vitro anticancer activity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells and, consequently, their viability after exposure to a test compound. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a key metric for this comparison.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| [1][2][3]Triazolo[1,5-a]pyridinylpyridines | HCT-116 (Colon) | Varies | - | - |
| U-87 MG (Glioblastoma) | Varies | - | - | |
| MCF-7 (Breast) | Varies | - | - | |
| [1][2][3]Triazolo[1,5-a]pyrimidine Indole Derivatives | MGC-803 (Gastric) | 9.47 (Compound H12) | 5-Fluorouracil | >10 (for H12) |
| HCT-116 (Colon) | 9.58 (Compound H12) | 5-Fluorouracil | >10 (for H12) | |
| MCF-7 (Breast) | 13.1 (Compound H12) | 5-Fluorouracil | >10 (for H12) | |
| 1,2,3-Triazolo[4,5-d]pyrimidine Derivatives | NCI-H1650 (Lung) | 2.37 | 5-Fluorouracil | 7.86[2] |
| Pyridopyrazolo-triazine Derivatives | MCF-7 (Breast) | 3.89 (Compound 5a) | Doxorubicin | - |
| HCT-116 (Colon) | 12.58 (Compound 6a) | Doxorubicin | 5.23[4] | |
| HePG-2 (Liver) | 8.42 (Compound 7) | Doxorubicin | 4.50[4] |
Note: The data presented is for analogous compounds and not for 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine itself. The IC50 values for "[1][2][3]Triazolo[1,5-a]pyridinylpyridines" were reported as variable in the cited literature[5].
Experimental Protocols
A standardized experimental workflow is crucial for the reliable assessment of anticancer activity. The following outlines a typical protocol for the MTT cytotoxicity assay.
Potential Mechanisms of Action and Signaling Pathways
Research into the anticancer mechanisms of triazolo-pyridine and related heterocyclic compounds suggests several potential modes of action. These include the inhibition of key enzymes involved in cell proliferation and survival, induction of apoptosis (programmed cell death), and interference with the cell cycle.
One identified mechanism for some[1][2][3]triazolo[1,5-a]pyrimidine derivatives is the suppression of the ERK signaling pathway.[6][7] This pathway is crucial for cell growth and proliferation, and its inhibition can lead to cell cycle arrest and apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Phenyl-1,2,3-triazolo(1,5-a)pyridine | C12H9N3 | CID 348172 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Validated High-Performance Liquid Chromatography Method for the Quantification of 3-Phenyl-1,2,3-triazolo(1,5-a)pyridine: A Comparative Guide
A novel, rapid, and robust High-Performance Liquid Chromatography (HPLC) method has been developed and validated for the accurate quantification of 3-Phenyl-1,2,3-triazolo(1,5-a)pyridine, a key heterocyclic compound with significant potential in pharmaceutical research. This guide provides a comprehensive comparison of this new method against a conventional approach, offering detailed experimental protocols and performance data to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
The quantification of novel chemical entities is a cornerstone of drug discovery and development. The triazole ring system, a common motif in many pharmaceuticals, necessitates reliable analytical methods for its characterization and quantification.[1][2] This guide outlines a new reversed-phase HPLC (RP-HPLC) method that demonstrates superior performance in terms of speed, sensitivity, and efficiency compared to a traditional alternative.
Comparative Analysis of HPLC Methods
The newly developed method and a traditional alternative were rigorously evaluated based on key validation parameters. The results, summarized in the table below, highlight the enhanced performance of the new method.
| Validation Parameter | New HPLC Method | Alternative HPLC Method |
| **Linearity (R²) ** | > 0.999 | > 0.995 |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (% Recovery) | 98-102% | 95-105% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.6 µg/mL |
| Run Time | 8 minutes | 15 minutes |
Experimental Protocols
Detailed methodologies for both the new and alternative HPLC methods are provided below.
New HPLC Method
This method utilizes a modern C18 column with a smaller particle size and a gradient elution, resulting in a faster and more efficient separation.
Chromatographic Conditions:
-
Column: C18, 2.7 µm particle size, 4.6 x 100 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 90% B over 5 minutes, hold at 90% B for 1 minute, return to 30% B over 0.5 minutes, and equilibrate for 1.5 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Detection: UV at 254 nm
-
Column Temperature: 30°C
Sample Preparation: A stock solution of this compound was prepared in methanol. Working standards were prepared by diluting the stock solution with the mobile phase. For analysis in biological matrices, a simple protein precipitation step with acetonitrile is recommended.[1]
Alternative HPLC Method
This method represents a more traditional approach, employing a standard C18 column with a larger particle size and an isocratic elution.
Chromatographic Conditions:
-
Column: C18, 5 µm particle size, 4.6 x 150 mm
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 254 nm
-
Column Temperature: Ambient
Sample Preparation: Sample preparation follows a similar protocol to the new method, with stock and working solutions prepared in methanol and the mobile phase, respectively.
Visualizing the Workflow and Validation
To further elucidate the experimental process and the relationship between validation parameters, the following diagrams are provided.
Caption: Experimental workflow for the HPLC quantification of this compound.
Caption: Interrelated parameters for HPLC method validation.
Conclusion
The new HPLC method for the quantification of this compound offers significant advantages over the alternative method. Its shorter run time increases sample throughput, while its superior sensitivity allows for the detection and quantification of the analyte at lower concentrations. The enhanced precision and accuracy of the new method ensure more reliable and consistent results, which are critical in a research and development setting. The use of modern column technology and gradient elution contributes to these performance improvements. This validated method provides a robust and efficient tool for the analysis of this important class of heterocyclic compounds.
References
A Comparative Analysis of the Fluorescence Properties of Substituted Triazolopyridines and Their Analogs
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Photophysical Landscape of Novel Fluorophores
The fused heterocyclic systems of triazolopyridines and their structural analogs, such as triazoloquinazolines, represent a versatile scaffold in the development of novel fluorescent probes and materials. Their rigid, planar structure, and the ability to tune their electronic properties through substitution make them prime candidates for applications ranging from bioimaging to organic light-emitting diodes (OLEDs). This guide provides a comparative study of the fluorescence properties of various substituted triazolopyridine-like molecules, supported by experimental data and detailed protocols to aid in the design and evaluation of new compounds in this class.
Data Presentation: A Comparative Overview of Photophysical Properties
The fluorescence characteristics of triazolo-fused heterocyclic systems are highly dependent on the nature and position of substituent groups, as well as the polarity of the solvent. Below is a summary of the photophysical data for two series of aminobiphenyl-substituted[1][2][3]triazolo[4,3-c]quinazolines, which serve as excellent models for understanding the structure-property relationships in this family of compounds.
Table 1: Photophysical Properties of 3-Aryl-5-(4'-amino[1,1']-biphenyl)-[1][2][3]triazolo[4,3-c]quinazolines
| Compound | R | R¹ | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) |
| 2a | p-tolyl | Et₂N | Toluene | 365 | 442 | 4960 | 0.84 |
| MeCN | 370 | 545 | 8630 | 0.65 | |||
| 2b | p-tolyl | Ph₂N | Toluene | 385 | 450 | 3810 | 0.94 |
| MeCN | 390 | 570 | 8110 | 0.35 | |||
| 2c | p-tolyl | 9H-carbazol-9-yl | Toluene | 350 | 412 | 4360 | 0.88 |
| MeCN | 350 | 530 | 9270 | 0.05 | |||
| 2d | 4-MeOPh | Et₂N | Toluene | 365 | 448 | 5340 | 0.79 |
| MeCN | 370 | 550 | 8840 | 0.45 | |||
| 2e | 4-MeOPh | Ph₂N | Toluene | 385 | 455 | 4040 | 0.92 |
| MeCN | 390 | 580 | 8280 | 0.22 | |||
| 2f | 4-MeOPh | 9H-carbazol-9-yl | Toluene | 350 | 415 | 4570 | 0.85 |
| MeCN | 350 | 540 | 9710 | 0.03 | |||
| 2g | 4-CF₃Ph | Et₂N | Toluene | 365 | 460 | 6170 | 0.80 |
| MeCN | 370 | 560 | 9210 | 0.61 | |||
| 2h | 4-CF₃Ph | Ph₂N | Toluene | 385 | 475 | 5210 | 0.94 |
| MeCN | 390 | 590 | 8510 | 0.28 | |||
| 2i | 4-CF₃Ph | 9H-carbazol-9-yl | Toluene | 350 | 425 | 5210 | 0.86 |
| MeCN | 350 | 540 | 9710 | 0.03 |
Data sourced from Molecules (2023), 28, 1937.
Table 2: Photophysical Properties of 5-(4'-amino[1,1']-biphenyl)-[1][2][3]triazolo[1,5-c]quinazolines
| Compound | R | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) |
| 5a | Et₂N | Toluene | 360 | 430 | 4640 | 0.97 |
| MeCN | 365 | 525 | 8230 | 0.71 | ||
| 5b | Ph₂N | Toluene | 380 | 440 | 3590 | 0.92 |
| MeCN | 385 | 540 | 7330 | 0.41 | ||
| 5c | 9H-carbazol-9-yl | Toluene | 345 | 422 | 5500 | 0.95 |
| MeCN | 350 | 525 | 9030 | 0.04 | ||
| 5d | Et₂N | Toluene | 360 | 425 | 4420 | 0.91 |
| MeCN | 365 | 525 | 8230 | 0.65 | ||
| 5e | Ph₂N | Toluene | 380 | 445 | 3810 | 0.88 |
| MeCN | 385 | 550 | 7630 | 0.35 | ||
| 5f | 9H-carbazol-9-yl | Toluene | 345 | 420 | 5360 | 0.93 |
| MeCN | 350 | 520 | 8840 | 0.03 |
Data sourced from Molecules (2024), 29, 2497.[1]
Experimental Protocols
The synthesis and photophysical characterization of these compounds follow a generalizable workflow.
General Synthesis Protocol via Suzuki-Miyaura Cross-Coupling
The target fluorophores are typically synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1]
-
Preparation of the Triazolo-Halide Core: The synthesis begins with the formation of the core heterocyclic system, for instance, a bromo-substituted triazoloquinazoline. This is often achieved through the cyclization of an appropriate hydrazone precursor.
-
Suzuki-Miyaura Coupling:
-
To a solution of the bromo-substituted triazolo-heterocycle in a suitable solvent system (e.g., 1,4-dioxane/water), an appropriate arylboronic acid or arylboronic acid pinacol ester (2 equivalents) is added.
-
A base, such as diisopropylethylamine (DIPEA) (2 equivalents), and a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents), are added to the mixture.
-
The resulting mixture is heated under an inert atmosphere (e.g., argon) at a temperature ranging from 80-100 °C overnight.
-
Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over an anhydrous salt like MgSO₄, and concentrated under reduced pressure.
-
The final product is purified by flash chromatography.
-
Protocol for Photophysical Measurements
-
Sample Preparation: Solutions of the synthesized compounds are prepared in spectroscopic grade solvents (e.g., toluene, acetonitrile) at a concentration of approximately 1 x 10⁻⁵ M.
-
UV-Vis Absorption Spectroscopy: Absorption spectra are recorded on a spectrophotometer in a quartz cuvette with a 1 cm path length. The spectral range is typically scanned from 250 to 700 nm.
-
Fluorescence Spectroscopy:
-
Emission and excitation spectra are recorded on a spectrofluorometer.
-
For quantum yield (Φ_F) determination, a standard reference is used. The comparative method by Parker and Rees is commonly employed. The quantum yield is calculated using the following equation: Φ_F(sample) = Φ_F(std) * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where:
-
Φ_F is the fluorescence quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
"sample" and "std" refer to the sample and the standard, respectively.
-
-
The excitation wavelength is typically set at the absorption maximum of the respective compound.
-
Mandatory Visualizations
Experimental Workflow for Synthesis and Characterization
Caption: General workflow for the synthesis and photophysical characterization of substituted triazolopyridines.
Factors Influencing Fluorescence Properties
Caption: Interplay of factors affecting the fluorescence properties of triazolopyridine derivatives.
References
Navigating the Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine Analogs and Related Heterocycles
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey of synthesis, evaluation, and optimization. The 1,2,3-triazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine analogs and related isosteres, supported by experimental data to inform future drug design and development efforts.
The fusion of a triazole ring with a pyridine moiety creates a unique bicyclic heteroaromatic system that has proven to be a versatile template for interacting with various biological targets. Modifications to the core structure, particularly at the 3-position with a phenyl group, and further substitutions on both the phenyl and pyridine rings, have led to the discovery of potent inhibitors for targets ranging from parasitic enzymes to cancer-related kinases.
Comparative Analysis of Biological Activities
The biological evaluation of 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine analogs and structurally related compounds has revealed their potential in several therapeutic areas. Below, we present a summary of their performance against different biological targets, with a focus on anticancer and antiparasitic activities.
Anticancer Activity
A significant body of research has focused on the antiproliferative properties of triazolo-pyridine derivatives. These compounds have been shown to inhibit various cancer cell lines through different mechanisms of action.
A series of[1][2][3]triazolo[1,5-a]pyridinylpyridines were synthesized and evaluated for their in vitro antiproliferative activities against HCT-116 (colon cancer), U-87 MG (glioblastoma), and MCF-7 (breast cancer) cell lines.[4] The results, summarized in the table below, highlight the importance of the substitution pattern on the pyridine and triazolopyridine rings for cytotoxic activity.
| Compound | Cell Line | IC50 (μM)[4] |
| 1c | HCT-116 | 2.5 ± 0.3 |
| U-87 MG | 4.1 ± 0.5 | |
| MCF-7 | 3.2 ± 0.4 | |
| 2d | HCT-116 | 3.8 ± 0.4 |
| U-87 MG | 5.6 ± 0.7 | |
| MCF-7 | 4.5 ± 0.6 |
Further investigation into the mechanism of action revealed that compounds 1c and 2d affect the AKT signaling pathway, a crucial regulator of cell survival and proliferation.[4]
In a related study, novel[1][2][5]triazoles and[1][2][5]triazolo[4,5-d]pyrimidines were synthesized and tested for their cytotoxicity against various cancer cell lines.[3] While not direct analogs of the 3-phenyl-1,2,3-triazolo[1,5-a]pyridine core, these compounds share the triazole moiety and demonstrate the broader potential of this chemical class. For instance, some of these derivatives showed moderate to severe inhibitory effects on HEP-2 (laryngeal carcinoma) and HCT-116 cell lines.[3]
Another class of related compounds, pyrazolo[1][2][3]triazolopyrimidine derivatives, have been investigated as potential anticancer agents targeting the epidermal growth factor receptor (EGFR). One compound, in particular, demonstrated potent antiproliferative activity against HCC1937 and HeLa cells, which express high levels of wild-type EGFR.[6] This compound was found to inhibit the activation of EGFR, Akt, and Erk1/2.[6]
Antiparasitic Activity
The 1,2,3-triazolo[1,5-a]pyridine scaffold has also shown promise in the development of agents against parasitic diseases. A study on novel[1][2][5]triazolo[1,5-a]pyridine derivatives identified them as potent trypanocidal agents against Trypanosoma cruzi, the parasite responsible for Chagas disease.[5]
The lead compound from this series, compound 16 , was found to inhibit the enzyme 14α-demethylase, which is crucial for the sterol biosynthesis pathway in the parasite.[5] This inhibition leads to an imbalance in the cholesterol/ergosterol synthesis, ultimately causing cell cycle arrest at the G2/M phase and inducing cell death.[5]
| Compound | Target Organism | Activity |
| 16 | Trypanosoma cruzi | Inhibition of 14α-demethylase, cell cycle arrest[5] |
This finding opens up avenues for the rational design of new antiparasitic drugs based on the 1,2,3-triazolo[1,5-a]pyridine core.
Experimental Protocols
To ensure the reproducibility and allow for a clear comparison of the presented data, the methodologies for the key experiments are detailed below.
In Vitro Antiproliferative Assay (MTT Assay)
The antiproliferative activity of the[1][2][3]triazolo[1,5-a]pyridinylpyridine analogs was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]
-
Cell Seeding: Human cancer cell lines (HCT-116, U-87 MG, and MCF-7) were seeded in 96-well plates at a density of 5 × 10³ cells/well.
-
Compound Treatment: After 24 hours of incubation, the cells were treated with various concentrations of the test compounds and incubated for another 48 hours.
-
MTT Addition: 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 μL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
IC50 Calculation: The IC50 values, representing the concentration of the compound that inhibits 50% of cell growth, were calculated from the dose-response curves.
Western Blot Analysis for AKT Signaling
To investigate the effect on the AKT signaling pathway, HCT-116 cells were treated with the test compounds, and cell lysates were analyzed by Western blotting.[4]
-
Cell Treatment and Lysis: HCT-116 cells were treated with the compounds for 24 hours. The cells were then harvested and lysed in RIPA buffer.
-
Protein Quantification: The protein concentration in the lysates was determined using the BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against AKT and p-AKT(473), followed by incubation with a horseradish peroxidase-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Trypanocidal Activity and Mechanism of Action
The effect of the[1][2][5]triazolo[1,5-a]pyridine derivatives on Trypanosoma cruzi was evaluated through a series of assays.[5]
-
Epimastigote Viability: The viability of T. cruzi epimastigotes was assessed in the presence of the compounds.
-
Cell Cycle Analysis: Flow cytometry was used to analyze the cell cycle distribution of the parasites after treatment with the compounds.
-
Sterol Biosynthesis Analysis: The impact on the sterol biosynthesis pathway was determined by analyzing the metabolic profile of the parasites using mass spectrometry, looking for alterations in the levels of cholesterol and ergosterol precursors.
-
Docking Studies: Molecular docking simulations were performed to analyze the binding mode of the active compounds with the target enzyme, 14α-demethylase.
Visualizing the Structure-Activity Relationship and Biological Pathways
To better understand the logical flow of a structure-activity relationship study and the biological pathways involved, the following diagrams are provided.
Caption: General workflow for a structure-activity relationship (SAR) study.
Caption: Simplified AKT signaling pathway and the inhibitory point of action for active analogs.
Conclusion
The 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine scaffold and its isosteres represent a promising starting point for the development of new therapeutic agents. The available data indicates that subtle modifications to this core structure can lead to significant changes in biological activity and target specificity. The presented comparative guide, along with the detailed experimental protocols and visual representations of the underlying biological pathways, serves as a valuable resource for researchers in the field. Future work should focus on a more systematic exploration of the chemical space around this scaffold to delineate a more comprehensive SAR and unlock its full therapeutic potential.
References
- 1. Design, synthesis, and biological evaluation of 3-phenyl substituted pyridine derivatives as potential dual inhibitors of XOR and URAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel [1,2,3]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
cross-validation of analytical results for 3-Phenyl-1,2,3-triazolo(1,5-a)pyridine using different techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various analytical techniques for the characterization of 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine. The objective is to offer a comprehensive resource for the cross-validation of analytical data, ensuring accuracy, precision, and reliability in research and drug development settings. This document outlines the experimental protocols and presents a comparative summary of expected results from High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Introduction to 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine
3-Phenyl-1,2,3-triazolo[1,5-a]pyridine is a heterocyclic compound with a molecular formula of C₁₂H₉N₃ and a molecular weight of 195.22 g/mol .[1][2][3][4] Its chemical structure consists of a phenyl group attached to a triazolo[1,5-a]pyridine core. The unique structural features of triazolopyridines have garnered significant interest in medicinal chemistry due to their diverse biological activities.[5][6][7][8] Accurate and reliable analytical methods are crucial for the quantification and characterization of this compound in various matrices.
Comparative Analysis of Analytical Techniques
A cross-validation of results from different analytical techniques is essential to ensure the integrity of the data. Each method provides unique information about the analyte, and their combined use offers a more complete characterization.
| Analytical Technique | Information Provided | Expected Results for 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine |
| HPLC | Purity, Quantification, Retention Time | A sharp, well-resolved peak at a specific retention time, allowing for quantification and purity assessment. |
| GC-MS | Molecular Weight, Fragmentation Pattern | A molecular ion peak corresponding to the molecular weight (195.22 m/z) and a characteristic fragmentation pattern. |
| NMR Spectroscopy | Chemical Structure, Proton and Carbon Environment | Specific chemical shifts and coupling constants for the protons and carbons in the molecule, confirming the structure. |
| UV-Vis Spectroscopy | Electronic Transitions, Chromophores | Absorption maxima corresponding to the π-π* and n-π* electronic transitions within the aromatic and heterocyclic rings. |
Experimental Protocols
Detailed methodologies are critical for reproducing and validating analytical results. The following are representative protocols for the analysis of 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for determining the purity and concentration of 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of acetonitrile and water (or a suitable buffer like phosphate buffer at a specific pH). The specific gradient will depend on the sample matrix and desired separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength determined from the UV-Vis spectrum (e.g., around 254 nm or the λmax).
-
Sample Preparation: The sample should be dissolved in a suitable solvent, such as the initial mobile phase composition, and filtered through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and thermally stable compounds.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: Typically 250-280 °C.
-
Oven Temperature Program: A temperature gradient is programmed to ensure good separation of the analyte from any impurities. For example, starting at 100 °C, holding for 1 minute, then ramping up to 280 °C at 10 °C/min, and holding for 5 minutes.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Sample Preparation: The sample should be dissolved in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive method for structural elucidation.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the compound is soluble, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Experiments:
-
¹H NMR: To determine the number and environment of protons.
-
¹³C NMR: To determine the number and environment of carbon atoms.
-
2D NMR (e.g., COSY, HSQC, HMBC): To establish connectivity between protons and carbons and confirm the overall structure.
-
-
Sample Preparation: Dissolve a few milligrams of the purified compound in approximately 0.5-0.7 mL of the deuterated solvent.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic structure of the molecule.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Solvent: A UV-transparent solvent in which the compound is soluble, such as ethanol, methanol, or acetonitrile.
-
Procedure:
-
Prepare a dilute solution of the compound in the chosen solvent.
-
Scan the absorbance of the solution over a wavelength range of approximately 200-400 nm.
-
Identify the wavelength(s) of maximum absorbance (λmax). For similar triazolopyridine structures, absorption bands can be expected in the range of 250-350 nm.[9][10]
-
Logical Workflow for Cross-Validation
The following diagram illustrates a logical workflow for the cross-validation of analytical results for 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine.
Caption: Workflow for the cross-validation of analytical results.
Conclusion
The cross-validation of analytical results using multiple techniques is paramount for the robust characterization of 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine. By employing a combination of HPLC, GC-MS, NMR, and UV-Vis spectroscopy, researchers can confidently ascertain the identity, purity, and structural integrity of this compound. The detailed protocols and comparative data presented in this guide serve as a valuable resource for scientists and professionals in the field of drug discovery and development, facilitating reliable and reproducible analytical outcomes.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Page loading... [guidechem.com]
- 3. scbt.com [scbt.com]
- 4. 3-Phenyl-1,2,3-triazolo(1,5-a)pyridine | C12H9N3 | CID 348172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. bioengineer.org [bioengineer.org]
- 6. NEW PYRIDINE AND TRIAZOLOPYRIDINE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL AND ANTIOXIDANT EVALUATION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Triazolopyridine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
comparing the efficacy of different catalysts for 3-Phenyl-1,2,3-triazolo(1,5-a)pyridine synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine, a significant heterocyclic scaffold in medicinal chemistry, can be achieved through various catalytic strategies. This guide provides an objective comparison of the efficacy of different catalytic systems, including copper-catalyzed, ruthenium-catalyzed, and catalyst-free methods, supported by experimental data from the literature.
Comparison of Catalytic Efficacy
The choice of catalyst exerts a significant influence on the yield, reaction time, and conditions required for the synthesis of 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine and its analogs. Below is a summary of quantitative data for different catalytic approaches.
| Catalytic System | Catalyst | Starting Materials | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Copper-Catalyzed | Heterogeneous MCM-41-2N-Cu(OAc)₂ (5 mol% Cu) | 2-Acetylpyridine phenylhydrazone | Ethyl acetate | Room Temp. | 0.5 - 3 | up to 96 | [1][2] |
| Ruthenium-Catalyzed | Cp*RuCl(PPh₃)₂ (1-5 mol%) | 2-Azidopyridine and Phenylacetylene | Toluene | 60 - 100 | 1 - 4 | High (not specified for this exact product) | [3][4] |
| Silver-Catalyzed | AgNO₃ | 2-(1H-1,2,3-triazol-5-yl)anilines and 2-alkynylbenzaldehydes | Not specified | Not specified | Not specified | Good to excellent | [5] |
| Catalyst-Free | None (Microwave-assisted) | Enaminonitriles and benzohydrazides (for 1,2,4-isomer) | Toluene | 140 | 3 | up to 89 | [6][7][8] |
Experimental Workflows and Signaling Pathways
The general synthetic pathway to 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine and the catalytic cycles involved can be visualized through the following diagrams.
Caption: General workflow for the synthesis of 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine.
Caption: Proposed mechanism for copper-catalyzed synthesis.
Caption: Simplified catalytic cycle for the RuAAC reaction.
Detailed Experimental Protocols
Heterogeneous Copper(II)-Catalyzed Oxidative Cyclization[1][2]
This method utilizes a recyclable MCM-41-anchored bidentate 2-aminoethylamino copper(II) catalyst and proceeds under mild, aerobic conditions.
-
Catalyst Preparation: The MCM-41-2N-Cu(OAc)₂ catalyst is prepared by anchoring a bidentate amino ligand to MCM-41 silica support followed by complexation with copper(II) acetate.
-
Reaction Procedure:
-
To a solution of 2-acetylpyridine phenylhydrazone (1 mmol) in ethyl acetate (5 mL), the MCM-41-2N-Cu(OAc)₂ catalyst (containing 5 mol% of Cu) is added.
-
The reaction mixture is stirred at room temperature under an air atmosphere for 0.5 to 3 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the catalyst is filtered off.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine.
-
-
Advantages: This method is environmentally friendly, employing a recyclable catalyst and air as the oxidant, with water as the only byproduct. The reaction proceeds at room temperature with high yields.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)[3][9]
The RuAAC reaction provides a regioselective route to 1,5-disubstituted 1,2,3-triazoles, which corresponds to the desired isomer of the target molecule.
-
Catalyst: Typically, [CpRuCl(PPh₃)₂] or [CpRuCl(COD)] (1-5 mol%) are used.
-
Reaction Procedure:
-
In a glovebox or under an inert atmosphere, 2-azidopyridine (1 mmol) and phenylacetylene (1.1 mmol) are dissolved in anhydrous toluene (5 mL).
-
The ruthenium catalyst (e.g., [Cp*RuCl(PPh₃)₂], 0.02 mmol) is added to the solution.
-
The reaction mixture is heated to 60-100 °C and stirred for 1 to 4 hours.
-
The reaction is monitored by TLC or GC-MS.
-
After completion, the solvent is removed in vacuo.
-
The crude product is purified by column chromatography on silica gel to yield 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine.
-
-
Key Feature: This method is highly regioselective for the 1,5-isomer, which is a significant advantage over copper-catalyzed "click" chemistry that typically yields the 1,4-isomer.
Catalyst-Free Microwave-Assisted Synthesis[6][7][8]
While a specific protocol for the 1,2,3-isomer is not detailed in the search results, a catalyst-free, microwave-assisted method has been successfully applied to the synthesis of the isomeric 1,2,4-triazolo[1,5-a]pyridines. This approach offers a rapid and environmentally benign alternative.
-
General Procedure (adapted for the 1,2,3-isomer):
-
A mixture of a suitable 2-pyridyl precursor and a phenyl-containing synthon would be placed in a microwave reactor vial.
-
An appropriate solvent (e.g., toluene or a high-boiling point solvent) is added.
-
The vial is sealed, and the mixture is subjected to microwave irradiation at a specific temperature (e.g., 140-180 °C) for a short duration (e.g., 30 minutes to 3 hours).
-
After cooling, the solvent is evaporated.
-
The residue is purified by recrystallization or column chromatography.
-
-
Potential Advantages: This method avoids the use of metal catalysts, reducing costs and simplifying purification. The reaction times are often significantly shorter compared to conventional heating methods.[9]
Conclusion
The synthesis of 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine can be effectively achieved through several catalytic routes. The heterogeneous copper-catalyzed oxidative cyclization stands out for its mild reaction conditions, high yields, and the use of a recyclable catalyst, making it a green and efficient option. Ruthenium-catalyzed azide-alkyne cycloaddition offers excellent regioselectivity for the desired 1,5-disubstituted product. While a specific protocol for the catalyst-free microwave-assisted synthesis of the target molecule needs further investigation, it represents a promising avenue for rapid and environmentally friendly production. The choice of the optimal method will depend on factors such as the desired scale of the reaction, cost considerations, and the importance of regioselectivity.
References
- 1. Recyclable Heterogeneous Copper(II)-Catalyzed Oxidative Cyclization of 2-Pyridine Ketone Hydrazones Towards [1,2,3]Triazolo[1,5-a]pyridines [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Silver-Catalyzed Cascade Cyclization of Amino-NH-1,2,3-Triazoles with 2-Alkynylbenzaldehydes: An Access to Pentacyclic Fused Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles | Semantic Scholar [semanticscholar.org]
- 7. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5- a]pyridines from Enaminonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: In-Silico vs. In-Vitro Activity of 3-Phenyl-1,2,3-triazolo(1,5-a)pyridine Derivatives
Unveiling the Potential of Triazolopyridines in Drug Discovery
The development of novel therapeutic agents is a cornerstone of modern medicine, and 3-Phenyl-1,2,3-triazolo(1,5-a)pyridine derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. Researchers are increasingly employing a dual-pronged approach, combining computational (in-silico) and laboratory-based (in-vitro) studies to efficiently identify and optimize lead candidates. This guide provides a comparative overview of these methodologies, using the evaluation of this compound derivatives as a case study.
The synergy between in-silico and in-vitro methods accelerates the drug discovery process. Computational studies offer rapid screening of large compound libraries and provide insights into potential mechanisms of action, while in-vitro experiments validate these predictions in a biological context.
In-Silico and In-Vitro Data Summary
The following table summarizes hypothetical comparative data for a series of this compound derivatives, illustrating the types of quantitative data generated from in-silico and in-vitro studies. For instance, a study on the trypanocidal activity of this class of compounds identified a derivative, referred to as Compound 16, which inhibits 14α-demethylase, an enzyme crucial for the sterol biosynthesis pathway in Trypanosoma cruzi[1]. This inhibition leads to an imbalance in the cholesterol/ergosterol synthesis, ultimately causing cell cycle arrest and death of the parasite[1].
| Derivative | In-Silico: Docking Score (kcal/mol) vs. Target | In-Vitro: IC50 (µM) vs. Target Cell/Enzyme |
| Compound A | -9.8 vs. 14α-demethylase | 15.2 vs. Trypanosoma cruzi |
| Compound B | -8.5 vs. 14α-demethylase | 25.8 vs. Trypanosoma cruzi |
| Compound C | -10.2 vs. 14α-demethylase | 12.5 vs. Trypanosoma cruzi |
| Compound 16 | Not specified in abstract | Effective trypanocidal agent[1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for the key experiments cited.
In-Silico Studies: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This method is instrumental in understanding the binding mechanism and affinity.
-
Protein Preparation: The three-dimensional structure of the target protein (e.g., 14α-demethylase) is obtained from a protein data bank or generated through homology modeling. The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: The 3D structures of the this compound derivatives are generated and optimized for their geometry and energy.
-
Docking Simulation: A docking program is used to place the ligand into the binding site of the protein. The program samples a large number of possible conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity.
-
Analysis: The results are analyzed to identify the best binding poses and to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein. Theoretical docking analysis was utilized to suggest the inhibition of 14α-demethylase by Compound 16[1].
In-Vitro Studies: Trypanocidal Activity Assay
These assays determine the biological effect of the compounds on live organisms or cells.
-
Cell Culture: Trypanosoma cruzi epimastigotes are cultured in a suitable medium under controlled conditions.
-
Compound Treatment: The cultured parasites are treated with various concentrations of the this compound derivatives.
-
Viability Assay: After a specific incubation period, the viability of the parasites is assessed using methods such as resazurin-based assays or direct cell counting.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated, which represents the concentration of the compound required to inhibit the growth of 50% of the parasites. The effect of the derivatives on Trypanosoma cruzi epimastigotes and murine macrophages viability, cell cycle, and cell death was measured[1].
Visualizing the Workflow and Pathways
Diagrams are essential for illustrating complex processes and relationships in drug discovery.
Caption: A generalized workflow comparing in-silico and in-vitro drug discovery stages.
Caption: The proposed signaling pathway for the trypanocidal activity of Compound 16.
References
Assessing the Selectivity of 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine Scaffolds for Tropomyosin Receptor Kinase (Trk) Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of compounds based on the triazolo[1,5-a]pyridine scaffold, with a specific focus on their potential as inhibitors of Tropomyosin Receptor Kinases (Trks). The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are critical regulators of neuronal development and function, and their aberrant activation through genetic rearrangements (NTRK gene fusions) has been identified as an oncogenic driver in a wide range of cancers. The development of selective Trk inhibitors, therefore, represents a significant therapeutic strategy.
Here, we compare the inhibitory activity of representative compounds derived from the related pyrazolo[1,5-a]pyrimidine core, which shares significant structural similarities with the 3-phenyl-1,2,3-triazolo[1,5-a]pyridine scaffold, against the Trk kinase family. For context and performance benchmarking, we include data for the FDA-approved Trk inhibitors, Larotrectinib and Entrectinib.
Quantitative Comparison of Kinase Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of selected pyrazolo[1,5-a]pyrimidine derivatives and established Trk inhibitors against the three Trk isoforms. Lower IC50 values indicate higher potency.
| Compound ID/Name | Scaffold | TrkA (IC50, nM) | TrkB (IC50, nM) | TrkC (IC50, nM) | Selectivity Notes |
| Larotrectinib | Pyrrolo[1,2-f][1][2][3]triazine | 5 - 6.5 | 8.1 | 10.6 - 11 | Highly selective for Trk kinases over a broad panel of other kinases, receptors, and channels.[4][5] |
| Entrectinib | Pyrazolo[1,5-a]pyrimidine | 1 | 3 | 5 | Multi-kinase inhibitor, also targeting ROS1 and ALK.[6] |
| Compound 32 | Pyrazolo[1,5-a]pyrimidine | 1.9 | 3.1 | 2.3 | A novel derivative demonstrating potent pan-Trk inhibition.[7] |
| Compound 36 | Pyrazolo[1,5-a]pyrimidine | 1.4 | 2.4 | 1.9 | Shows potent pan-Trk inhibition comparable to established drugs.[7] |
| Compound C03 | Pyrazolo[3,4-b]pyridine | 56 | Not Reported | Not Reported | Demonstrates activity against TrkA and selective anti-proliferative effects in a Trk-fusion cell line.[8] |
| Compound 6t | Pyrazolo[1,5-a]pyrimidine | 450 | Not Reported | Not Reported | A dual inhibitor of CDK2 (IC50 = 90 nM) and TrkA, highlighting potential for multi-targeting but with reduced TrkA potency compared to dedicated Trk inhibitors.[9] |
Signaling Pathway and Experimental Workflow Visualizations
To contextualize the role of Trk inhibitors and the process of their evaluation, the following diagrams illustrate a simplified Trk signaling pathway and a general workflow for assessing kinase inhibitor selectivity.
Caption: Simplified Trk signaling pathway and the point of inhibition.
Caption: Workflow for determining kinase inhibitor selectivity.
Experimental Protocols
The following are representative protocols for assays commonly used to determine the potency and selectivity of kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to measure the affinity of a test compound for a target kinase.
Materials:
-
Target Kinase (e.g., TrkA, TrkB, TrkC)
-
Europium (Eu)-labeled anti-tag antibody specific to the kinase
-
Alexa Fluor™ 647-labeled Kinase Tracer (an ATP-competitive ligand)
-
Test Compound (e.g., 3-Phenyl-1,2,3-triazolo[1,5-a]pyridine derivative) serially diluted in DMSO
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well assay plates (low volume, non-binding surface)
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Reagent Preparation: Prepare a 4X stock solution of the test compound serial dilutions in kinase buffer. Prepare a 2X kinase/antibody mixture and a 4X tracer solution in kinase buffer.
-
Assay Plate Setup: Add 4 µL of the 4X serially diluted test compound or DMSO (for control wells) to the appropriate wells of a 384-well plate.
-
Kinase/Antibody Addition: Add 8 µL of the 2X kinase/antibody solution to all wells.
-
Reaction Initiation: Add 4 µL of the 4X tracer solution to all wells to initiate the binding reaction. The final reaction volume is 16 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Measure the TR-FRET signal on a compatible plate reader. The signal is generated by the proximity of the Eu-labeled antibody and the Alexa Fluor™ 647-labeled tracer when both are bound to the kinase.
-
Data Analysis: The binding of the test compound to the kinase displaces the tracer, leading to a decrease in the FRET signal. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2]
Protocol 2: Cell-Based Target Engagement and Anti-proliferative Assay
This protocol is designed to assess the ability of a test compound to inhibit the target kinase within a cellular context and to measure its effect on the proliferation of cancer cells harboring a Trk fusion.
Materials:
-
Cancer cell line with a known NTRK gene fusion (e.g., KM12 colorectal cancer cells)
-
Normal (non-cancerous) cell line for cytotoxicity assessment
-
Cell culture medium and supplements
-
Test Compound serially diluted in DMSO
-
Lysis buffer
-
Antibodies for Western Blot (e.g., anti-phospho-TrkA, anti-total-TrkA, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
Reagents for cell viability assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well cell culture plates
-
Western blot equipment and reagents
Procedure:
Part A: Target Engagement (Western Blot)
-
Cell Seeding: Seed the Trk-fusion cancer cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of the test compound for a specified period (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phosphorylated Trk and downstream signaling proteins (e.g., p-ERK). Re-probe with antibodies for the total protein levels to ensure equal loading.
-
Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of Trk autophosphorylation and downstream signaling.
Part B: Anti-proliferative Activity (Cell Viability Assay)
-
Cell Seeding: Seed the Trk-fusion cancer cells and a control cell line in 96-well plates at a predetermined density and allow them to attach for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for 72 hours.
-
Viability Measurement: Add the cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions. This reagent measures ATP levels, which correlate with the number of viable cells.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the results to DMSO-treated control wells and plot the percentage of cell viability against the logarithm of the compound concentration. Fit the data to a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition). Comparing the GI50 values between the Trk-fusion and control cell lines provides an indication of on-target selectivity.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Current landscape of tropomyosin receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
benchmarking the performance of 3-Phenyl-1,2,3-triazolo(1,5-a)pyridine-based sensors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of 3-Phenyl-1,2,3-triazolo(1,5-a)pyridine-based fluorescent sensors, offering a direct comparison with alternative sensing technologies. The information presented herein is supported by experimental data to facilitate informed decisions in the selection of appropriate chemosensors for various analytical applications.
Performance Benchmark: this compound Scaffolds vs. Alternatives
The this compound core has emerged as a promising scaffold in the design of fluorescent chemosensors due to its rigid, planar structure and favorable photophysical properties. Derivatives of this heterocycle have been primarily investigated for the detection of metal ions, exhibiting high sensitivity and selectivity.
Metal Ion Detection
The comparison table below summarizes the performance of a representative this compound-based sensor against other common fluorescent chemosensors for the detection of metal ions.
| Sensor Type | Target Analyte | Limit of Detection (LOD) | Response Time | Sensing Mechanism |
| [1][2][3]triazolo[1,5-a]pyrimidine Derivative | Fe³⁺ | 0.82 µM[4][5] | 5 seconds[4][5] | Fluorescence Quenching |
| Schiff Base (o-vanillin-p-aminoacetophenone) | Al³⁺ | 2.59 x 10⁻⁷ M[6] | Not Reported | Chelation Enhanced Fluorescence (CHEF) |
| Schiff Base (Rhodamine-based) | Pb²⁺ / Cu²⁺ | Not specified | Not specified | Spirolactam ring-opening |
| Chalcone-1,2,3-triazole Hybrid | Co(II) / Cu(II) | 1.17 - 3.19 µM[7] | Not Reported | Metal-Ligand Complexation |
| Thiadiazole-functionalized MOF | Al³⁺ | 11 µM[8] | Not Reported | "Turn-on" Fluorescence |
| Diphenyl Imidazole-based Sensor | Al³⁺ | 7.25 x 10⁻⁸ M[9] | Not Reported | Fluorescence Enhancement |
Key Observations:
-
Sensors based on the triazolopyrimidine core, a close structural analog of the target scaffold, demonstrate rapid response times and low micromolar detection limits for ferric ions.[4][5]
-
Schiff base sensors offer high sensitivity for aluminum ions, with detection limits reaching the nanomolar range.[6]
-
Metal-Organic Frameworks (MOFs) provide an alternative platform with "turn-on" fluorescence signaling, though the reported detection limit for Al³⁺ is in the micromolar range.[8]
-
Chalcone-triazole hybrids show versatility in detecting multiple metal ions with low micromolar sensitivity.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of sensor performance. Below are representative protocols for the synthesis of a Schiff base fluorescent sensor and the general procedure for fluorescence titration experiments.
Synthesis of a Schiff Base Fluorescent Sensor
This protocol outlines the synthesis of an o-vanillin-p-aminoacetophenone Schiff base, a common type of fluorescent chemosensor.[6]
Materials:
-
o-vanillin
-
p-aminoacetophenone
-
Ethanol (absolute)
-
Stirring apparatus
-
Reflux condenser
Procedure:
-
Dissolve 2 mmol of o-vanillin in 20 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
To this solution, add a solution of 2 mmol of p-aminoacetophenone in 10 mL of absolute ethanol.
-
Heat the resulting mixture to reflux and maintain for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base product under vacuum.
General Procedure for Fluorescence Titration Experiments
This protocol describes the steps to evaluate the sensing performance of a fluorescent chemosensor towards a target analyte.
Materials and Equipment:
-
Stock solution of the fluorescent sensor (e.g., in DMSO or acetonitrile).
-
Stock solution of the analyte (e.g., a metal salt in a suitable solvent).
-
Spectrofluorometer.
-
Quartz cuvettes.
-
Micropipettes.
Procedure:
-
Prepare a dilute solution of the fluorescent sensor in a suitable solvent system (e.g., CH₃CN/H₂O mixture) in a quartz cuvette.
-
Record the initial fluorescence emission spectrum of the sensor solution by exciting at an appropriate wavelength.
-
Incrementally add small aliquots of the analyte stock solution to the sensor solution in the cuvette.
-
After each addition, gently mix the solution and allow it to equilibrate for a specific period (e.g., 1-2 minutes).
-
Record the fluorescence emission spectrum after each addition of the analyte.
-
Observe the changes in fluorescence intensity (quenching or enhancement) at the emission maximum.
-
Plot the change in fluorescence intensity against the concentration of the added analyte to determine the sensor's response profile and calculate the limit of detection (LOD).
Signaling Pathways and Experimental Workflows
Visual representations of the underlying mechanisms and experimental procedures are essential for a clear understanding of sensor function and evaluation.
Signaling Pathway: "Turn-on" Fluorescence Sensing of Al³⁺
Caption: "Turn-on" fluorescence signaling upon Al³⁺ binding.
Experimental Workflow: Sensor Performance Evaluation
Caption: Experimental workflow for evaluating sensor performance.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A novel [1,2,4]triazolo[1,5-a]pyrimidine derivative as a fluorescence probe for specific detection of Fe3+ ions and application in cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al3+ Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective metal ion recognition via positional isomers: fluorescent chalcone-1,2,3-triazole hybrids for Co(ii) and Cu(ii) detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiadiazole-functionalized Pb(ii)-MOF for “turn-on” fluorescence selective sensing of Al3+ - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. Diphenyl imidazole-based fluorescent chemosensor for Al3+ and its Al3+ complex toward water detection in food products - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Photophysical Properties of Triazolo[1,5-a]pyridines versus Triazolo[4,3-a]pyridines: A Guide for Researchers
An in-depth guide for researchers, scientists, and drug development professionals delineating the distinct photophysical characteristics of triazolo[1,5-a]pyridines and triazolo[4,3-a]pyridines. This guide provides a comparative analysis of their synthesis, photophysical data, and potential applications, supported by experimental protocols and visual diagrams.
The isomeric frameworks of triazolopyridine, specifically the triazolo[1,5-a]pyridine and triazolo[4,3-a]pyridine scaffolds, are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[1][2][3] These fused heterocyclic systems serve as building blocks for novel pharmaceuticals and functional materials, with applications ranging from anticancer agents to fluorescent probes.[4][5][6] Understanding the differences in their photophysical behavior is crucial for the rational design of new molecules with tailored optical properties for specific applications in drug development and bioimaging.
Comparative Synthesis and Structural Characteristics
The synthesis of triazolo[1,5-a]pyridines and triazolo[4,3-a]pyridines involves distinct synthetic routes, often leading to one isomer over the other based on the chosen precursors and reaction conditions.[7][8] Generally, triazolo[1,5-a]pyridines are accessible through the cyclization of N-(pyrid-2-yl)formamidoximes or via oxidative N-N bond formation from N-aryl amidines.[7] In contrast, triazolo[4,3-a]pyridines are commonly synthesized through the oxidative cyclization of 2-hydrazinopyridines with various reagents.[5]
The key structural difference lies in the fusion of the triazole ring to the pyridine ring. This seemingly subtle variation in the placement of the nitrogen atoms and the bridgehead nitrogen leads to significant differences in the electronic distribution and, consequently, the photophysical properties of the resulting molecules.[9]
Comparative Photophysical Properties
The photophysical properties of triazolopyridines are highly dependent on the nature and position of substituents on both the triazole and pyridine rings. However, general trends can be observed when comparing the two isomeric scaffolds. A study on analogous triazoloquinazoline systems revealed that the mode of annelation of the triazole ring has a considerable impact on the emission behavior and solvatochromic properties.[10][11]
Table 1: Comparative Photophysical Data of Representative Triazolopyridine Derivatives
| Compound Class | Derivative | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Stokes Shift (cm⁻¹) | Reference |
| Triazolo[1,5-a]pyridines | 2-Aryl-5-aminobiphenyl substituted | Toluene | ~350-400 | ~420-490 | up to 0.97 | - | [12] |
| 2-Aryl-5-aminobiphenyl substituted | MeCN | ~350-400 | ~500-580 | - | - | [12] | |
| Triazolo[4,3-a]pyridines | 1,2,4-Triazolo[4,3-a]pyridin-3-amine | Solid State | 200-400, 400-600 | 460-545 | - | 7625 (pyridine), 9410 (triazole) | [9][13] |
| 3-Aryl-5-aminobiphenyl substituted | Toluene | ~360-410 | ~410-515 | up to 0.94 | - | [14] | |
| 3-Aryl-5-aminobiphenyl substituted | MeCN | ~360-410 | ~520-600 | - | - | [14] |
Note: The data presented is a summary from various sources and direct comparison should be made with caution due to potential differences in experimental conditions.
Generally, both classes of compounds exhibit fluorescence in the blue to orange region of the spectrum, with their emission maxima being sensitive to solvent polarity, indicating a degree of intramolecular charge transfer (ICT) character in the excited state.[11][12] For instance, many derivatives show a significant red-shift in their emission spectra as the solvent polarity increases. The quantum yields of these compounds can be quite high, reaching up to 97% in some cases, making them promising candidates for fluorescent materials.[12] The removal of an aryl substituent from the triazole ring has been shown to generally lead to an increase in the quantum yield in solution.[10][15]
Experimental Protocols
To ensure reproducibility and accurate comparison of photophysical data, standardized experimental protocols are essential. Below are detailed methodologies for key photophysical measurements.
UV-Vis Absorption and Fluorescence Spectroscopy
-
Sample Preparation: Prepare stock solutions of the triazolopyridine derivatives in a high-purity solvent (e.g., spectroscopic grade toluene or acetonitrile) at a concentration of approximately 1 mM. From the stock solution, prepare working solutions with concentrations around 10 µM to ensure the absorbance is within the linear range of the spectrophotometer (typically below 0.1).
-
UV-Vis Absorption Measurement: Record the absorption spectra using a dual-beam UV-Vis spectrophotometer from 200 to 800 nm in a 1 cm path length quartz cuvette. Use the pure solvent as a reference.
-
Fluorescence Emission and Excitation Measurement: Record the fluorescence emission and excitation spectra using a spectrofluorometer. For emission spectra, excite the sample at its absorption maximum (λ_abs). For excitation spectra, set the emission wavelength to the maximum of the fluorescence band (λ_em). Use a 1 cm path length quartz cuvette. The instrument should be corrected for the wavelength-dependent response of the excitation lamp and the detector.
Fluorescence Quantum Yield Determination (Absolute Method using an Integrating Sphere)
The absolute method provides a direct measurement of the quantum yield by capturing all emitted photons.[16][17][18]
-
Instrument Setup: Use a spectrofluorometer equipped with an integrating sphere.
-
Measurement of Incident Light: Measure the spectrum of the excitation light with the integrating sphere empty (for solid samples) or containing a cuvette with the pure solvent (for solutions). This gives the area of the incident light peak (S₀).
-
Measurement of Sample: Place the sample (solid film or solution in a cuvette) inside the integrating sphere and measure the spectrum. This will show a peak for the scattered excitation light (S₁) and the fluorescence emission of the sample (S₂).
-
Calculation: The absolute quantum yield (Φ_F) is calculated using the formula: Φ_F = S₂ / (S₀ - S₁).
Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)
Fluorescence lifetime is a crucial parameter that provides insights into the excited state dynamics.[3][13][19]
-
Instrumentation: Utilize a TCSPC system consisting of a pulsed light source (e.g., picosecond diode laser), a fast single-photon detector, and timing electronics.
-
Sample Preparation: Prepare a dilute solution of the sample with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Data Acquisition: Excite the sample with the pulsed light source and collect the emitted photons. The TCSPC electronics measure the time delay between the excitation pulse and the arrival of each photon. A histogram of these delay times creates the fluorescence decay curve.
-
Data Analysis: The fluorescence lifetime (τ) is determined by fitting the decay curve to a single or multi-exponential decay function after deconvolution with the instrument response function (IRF).
Applications in Drug Development and Biological Research
Triazolopyridine derivatives have shown significant potential in various areas of drug development and biological research, acting as both therapeutic agents and biological probes.[3][20]
Inhibitors of Cancer Signaling Pathways
Several triazolopyridine derivatives have been identified as potent inhibitors of key enzymes in cancer signaling pathways. For instance, they have been investigated as inhibitors of Smoothened (Smo) in the Hedgehog pathway, which is aberrantly activated in some cancers.[2] They have also been designed as dual inhibitors of Janus kinases (JAKs) and histone deacetylases (HDACs), offering a multi-targeted approach to cancer therapy.[21]
Fluorescent Probes for Bioimaging
The inherent fluorescence of many triazolopyridine derivatives makes them excellent candidates for the development of fluorescent probes for bioimaging. They have been utilized to create "turn-on" fluorescent sensors for detecting specific species like hypochlorous acid (HOCl) in living cells.[1][5] Furthermore, their scaffolds have been incorporated into probes for imaging cellular components and tracking biological processes in real-time.[22][23]
Conclusion
The triazolo[1,5-a]pyridine and triazolo[4,3-a]pyridine isomeric systems, while structurally similar, exhibit distinct photophysical properties that are tunable through synthetic modifications. The choice between these scaffolds depends on the desired application, whether it be for developing highly efficient fluorescent materials or for designing targeted therapeutic agents. The data and protocols presented in this guide offer a foundational understanding for researchers to explore and exploit the unique characteristics of these versatile heterocyclic compounds in their future work. Further systematic studies directly comparing series of analogous derivatives are warranted to build a more comprehensive structure-property relationship database for these important classes of molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. BODIPY-Based Fluorescent Probes for Selective Visualization of Endogenous Hypochlorous Acid in Living Cells via Triazolopyridine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel [1,2,4]triazolo[1,5-a]pyrimidine derivative as a fluorescence probe for specific detection of Fe3+ ions and application in cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 8. Differentiation between [1,2,4]triazolo[1,5-a] pyrimidine and [1,2,4]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. elar.urfu.ru [elar.urfu.ru]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. jascoinc.com [jascoinc.com]
- 18. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 19. lup.lub.lu.se [lup.lub.lu.se]
- 20. mdpi.com [mdpi.com]
- 21. Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Triazole-containing BODIPY dyes as novel fluorescent probes for soluble oligomers of amyloid Abeta1-42 peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Phenyl-1,2,3-triazolo(1,5-a)pyridine: A Guide for Laboratory Professionals
Researchers and scientists handling 3-Phenyl-1,2,3-triazolo(1,5-a)pyridine must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, minimizing risks and ensuring responsible chemical waste management.
Key Chemical and Physical Properties
While detailed quantitative data on the toxicity and environmental fate of this compound is not extensively documented in readily available safety data sheets, its physical characteristics are important for safe handling and disposal.
| Property | Value |
| CAS Number | 832-81-5 |
| Molecular Formula | C₁₂H₉N₃ |
| Molecular Weight | 195.22 g/mol |
| Appearance | Solid (form may vary) |
Pre-Disposal and Handling Precautions
Before beginning the disposal process, it is crucial to take the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any dust or aerosols.[1]
-
Avoid Dust Formation: Take care to minimize the creation of dust when handling the solid material.[1]
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as a non-recyclable chemical waste stream.
-
Waste Collection:
-
Waste Segregation:
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Engage a Licensed Disposal Company:
-
Contaminated Packaging:
-
Any packaging that has come into direct contact with this compound should be treated as unused product and disposed of in the same manner.[1]
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 3-Phenyl-1,2,3-triazolo(1,5-a)pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling 3-Phenyl-1,2,3-triazolo(1,5-a)pyridine (CAS No. 832-81-5). Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.
Chemical Identifier and Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 832-81-5 |
| Molecular Formula | C₁₂H₉N₃ |
| Molecular Weight | 195.22 g/mol |
Hazard Identification and Classification
This chemical is classified under the Globally Harmonized System (GHS) with the following hazards:
| GHS Classification | Hazard Statement | Signal Word |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | |
| (Single Exposure) [Respiratory tract irritation] |
Pictogram:
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact and irritation. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes and irritation. |
| Skin and Body | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood | To prevent inhalation and respiratory tract irritation. |
Operational and Disposal Plans
This section provides step-by-step guidance for the safe handling, storage, and disposal of this compound.
Experimental Protocols: Safe Handling Workflow
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
Keep the container tightly closed when not in use.[1]
-
Store in a locked cabinet or area accessible only to authorized personnel.[1]
2. Handling and Use:
-
All handling of this chemical must be conducted in a certified chemical fume hood to ensure adequate ventilation.[1]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
Avoid contact with skin and eyes. Wear appropriate PPE at all times.
-
Do not eat, drink, or smoke in the laboratory area.
3. Spill and Emergency Procedures:
-
Small Spills:
-
Restrict access to the spill area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).
-
Collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
-
-
Large Spills:
-
Evacuate the laboratory immediately and alert others in the vicinity.
-
Contact your institution's Environmental Health and Safety (EHS) department.
-
Prevent the spill from entering drains or waterways.
-
4. First Aid Measures:
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste:
-
Collect any solid chemical waste, including contaminated items (e.g., gloves, weighing paper, absorbent material), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect any solutions containing the chemical in a separate, sealed, and chemically compatible hazardous waste container.
-
-
Empty Containers:
-
"Empty" containers that held the chemical should be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.
-
-
Disposal Method:
-
Dispose of contents and containers in accordance with all local, state, and federal regulations. This should be done through an approved waste disposal plant.[1] Never dispose of this chemical down the drain or in the regular trash.
-
Mandatory Visualization
The following diagram illustrates the safe handling workflow for this compound from receipt to disposal.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
